molecular formula C10H14N2O5 B1591018 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol CAS No. 80062-31-3

3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Cat. No.: B1591018
CAS No.: 80062-31-3
M. Wt: 242.23 g/mol
InChI Key: CDRHDQOGKXFJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-11-9-4-8(17-6-7(14)5-13)2-3-10(9)12(15)16/h2-4,7,11,13-14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRHDQOGKXFJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OCC(CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868556
Record name 2-Nitro-5-glyceryl methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80062-31-3
Record name 2-Nitro-5-glyceryl methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80062-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-(Methylamino)-4-nitrophenoxy)-1,2-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080062313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-5-glyceryl methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITRO-5-GLYCERYL METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6YE3133F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Cefpodoxime Proxetil (CAS 80062-31-3)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Biopharmaceutical Optimization [1][2][3]

Executive Summary: The Prodrug Paradox

Cefpodoxime proxetil (CP) represents a classic case study in medicinal chemistry: the modification of a polar active pharmaceutical ingredient (API) into a lipophilic ester to bypass membrane permeability barriers. As a third-generation cephalosporin prodrug, CP is designed to hydrolyze in vivo to release the active metabolite, Cefpodoxime acid .

However, this chemical modification introduces significant physicochemical challenges.[4] While the proxetil ester moiety enhances permeability (shifting the molecule from BCS Class III to Class IV/II), it drastically reduces aqueous solubility and introduces stereochemical complexity (R/S isomerism). For the formulation scientist, the core objective is maintaining the amorphous nature of the API to ensure solubility while mitigating the high risk of gelation and chemical hydrolysis.

Molecular Identity & Stereochemistry

Unlike simple small molecules, CP exists as a diastereomeric mixture. The "proxetil" group introduces an asymmetric center, resulting in two isomers: the R-isomer and the S-isomer .

  • Regulatory Requirement: Regulatory bodies (USP/EP) mandate a specific ratio, typically ranging between 0.5 to 0.6 for the B-isomer (S-isomer) fraction.

  • Implication: You cannot treat CP as a single peak in chromatography. Analytical methods must resolve both isomers to validate batch consistency.

FeatureSpecificationTechnical Note
Molecular Formula C₂₁H₂₇N₅O₉S₂High oxygen content drives hydrolytic susceptibility.[2]
Molecular Weight 557.6 g/mol Large molecule; diffusion rates are size-dependent.[2]
Chirality 2 Enantiomers (R/S)Efficacy and solubility differ slightly between isomers; ratio control is critical.[2]
Physical State White to off-white powderOdorless, very bitter taste (requires masking in suspension).[2]

Physicochemical Profiling

The solubility profile of CP is the primary hurdle in drug development. It exhibits a pH-dependent solubility profile , which dictates the need for acidic micro-environmental modulation in solid dosage forms.

Solubility & pH Dependence

CP is practically insoluble in neutral to alkaline pH (intestinal environment), which contradicts its absorption window. It relies on dissolution in the acidic gastric fluid.

  • pH 1.2 (Gastric): High solubility (due to protonation of the thiazole ring).

  • pH 6.8 (Intestinal): Low solubility (Precipitation risk).

  • Gelation Phenomenon: In acidic media, CP tends to form a viscous gel layer on the particle surface, hindering further dissolution. Protocol Tip: Use chaotropic agents or specific polymers (e.g., HPMC) in formulation to inhibit gelation.

Partition Coefficient (LogP)
  • LogP (Octanol/Water): ~2.4 (Prodrug) vs. ~0.1 (Active Acid).

  • Mechanistic Insight: The increase in LogP from 0.1 to 2.4 confirms the success of the esterification in increasing lipophilicity, allowing the drug to cross the enterocyte lipid bilayer via passive diffusion before enzymatic conversion.

Biopharmaceutical Performance: The Bioactivation Pathway

Understanding the conversion mechanism is vital for interpreting pharmacokinetic data. CP is not the active drug; it is a delivery vehicle.

Pathway Visualization

The following diagram illustrates the critical transition from the formulation (Tablet/Suspension) to the systemic circulation.

Bioactivation Formulation Solid Dosage Form (CP Prodrug) Stomach Stomach (pH 1.2) Dissolution & Gelation Risk Formulation->Stomach Disintegration Intestine Intestinal Lumen (pH 6.8) Precipitation Risk Stomach->Intestine Gastric Emptying Intestine->Intestine Degradation (If not absorbed) Enterocyte Enterocyte Wall (Esterase Hydrolysis) Intestine->Enterocyte Passive Diffusion (Lipophilic Ester) Blood Systemic Circulation (Active Cefpodoxime) Enterocyte->Blood Bioactivation (Loss of Proxetil Moiety)

Caption: Figure 1: Bioconversion pathway of Cefpodoxime Proxetil.[1] Note the critical hydrolysis step within the enterocyte.

Solid-State Characterization: Polymorphism

CP exhibits significant polymorphism.[2] The commercial utility relies heavily on the Amorphous Form because the crystalline form is thermodynamically stable but practically insoluble, leading to negligible bioavailability.

Protocol: Differentiating Forms

To verify the solid state of your raw material, rely on X-Ray Powder Diffraction (XRPD) .

  • Crystalline CP: Shows sharp, distinct peaks (Bragg reflections).

  • Amorphous CP: Shows a broad "halo" pattern (lack of long-range order).

Stability Warning: Amorphous forms are high-energy and prone to recrystallization. Store at controlled room temperature (CRT) with desiccants. Moisture lowers the glass transition temperature (Tg), accelerating crystallization.

Analytical Methodologies (HPLC)

For researchers quantifying CP, a standard reverse-phase HPLC method is required. This protocol ensures separation of the R and S isomers and detection of the degradation product (Cefpodoxime acid).

Validated HPLC Protocol
  • Column: C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or equivalent).[5]

  • Mobile Phase:

    • Solvent A: Ammonium Acetate buffer (0.02 M, pH 4.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: 60:40 (Isocratic).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 235 nm (Lambda max).

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating)

Before running samples, verify the system using these parameters:

  • Resolution (Rs): > 2.5 between R-isomer and S-isomer peaks.

  • Tailing Factor: < 1.5 for both isomer peaks.

  • Theoretical Plates: > 2000.

Analytical Decision Workflow

Use the following logic to troubleshoot method development or unknown impurity profiling.

AnalyticalWorkflow Start Sample Injection CheckPeaks Peaks Detected? Start->CheckPeaks IsomerRes R/S Resolution > 2.5? CheckPeaks->IsomerRes Yes Degradation Check for Acid Peak (RT ~ 4-5 min) CheckPeaks->Degradation Extra Peaks? Pass Batch Validated IsomerRes->Pass Yes Adjust Adjust Mobile Phase (Increase Organic Ratio) IsomerRes->Adjust No Fail Method Failure Adjust->Start Retest Degradation->Fail High Impurity

Caption: Figure 2: Analytical logic for Cefpodoxime Proxetil quality control and impurity profiling.

References

  • PubChem. (n.d.). Cefpodoxime proxetil (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Cefpodoxime Proxetil: Pharmacology and formulation data. Retrieved from [Link]

  • ScienceDirect. (2004). Solid dispersions of cefpodoxime proxetil and processes for their preparation. Patent WO2004105728A2.
  • Asian Journal of Pharmaceutical Technology. (2015). Formulation and Evaluation of Cefpodoxime Proxetil Solid Dispersion. Retrieved from [Link]

  • MicroSolv Technology Corp. (n.d.).[6] Cefpodoxime Proxetil Analyzed by HPLC (App Note). Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Nitrophenoxy Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Nitrophenoxy propanediol derivatives represent a specialized class of aryloxy-alkyl compounds bridging the structural gap between simple phenolic antiseptics and complex


-adrenergic receptor antagonists. Unlike the aliphatic nitro-diols (e.g., Bronopol) which function primarily via electrophilic attack on thiols, nitrophenoxy propanediols (NPPDs)  utilize the aromatic nitro group's electronic withdrawal and the propanediol side chain's hydrogen-bonding capacity to target specific macromolecular sites, including bacterial ribosomes and biofilm matrices.

This guide provides a rigorous technical analysis of the 3-(nitrophenoxy)propane-1,2-diol scaffold, focusing on its synthesis, structure-activity relationships (SAR), and validated biological protocols.

Core Scaffold Analysis

The pharmacophore consists of three domains:

  • The Aryl Head: A phenyl ring substituted with a nitro group (

    
    ). The position (ortho/meta/para) dictates electronic density and receptor fit.
    
  • The Linker: An ether oxygen (

    
    ) providing rotational freedom.
    
  • The Tail: A propane-1,2-diol moiety.[1] This hydrophilic tail mimics the ribose backbone of nucleosides, facilitating uptake and ribosomal interaction.

Chemical Synthesis: Validated Protocols

To ensure reproducibility, we employ a modified Williamson ether synthesis. This protocol avoids the instability associated with high-temperature condensation of nitro-phenols.

Protocol: Synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol

Reaction Principle: Nucleophilic attack of the phenoxide ion on the epoxide ring of glycidol (or 3-chloro-1,2-propanediol precursor).

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • 3-Chloro-1,2-propanediol (1.2 eq) or Glycidol (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide)
    

Step-by-Step Workflow:

  • Activation: Dissolve 4-nitrophenol (13.9 g, 100 mmol) in anhydrous

    
     (150 mL). Add 
    
    
    
    (27.6 g, 200 mmol). Stir at reflux (
    
    
    ) for 30 minutes to generate the phenoxide anion. Color change to bright yellow indicates anion formation.
  • Coupling: Add 3-chloro-1,2-propanediol (13.2 g, 120 mmol) dropwise over 20 minutes.

  • Reflux: Maintain reflux for 8–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting phenol spot (

    
    ) should disappear.
    
  • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (100 mL), wash with 1M NaOH (2

    
     50 mL) to remove unreacted phenol, then water and brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

Yield Expectation: 75–85% Melting Point: 102–104°C (Literature standard)

Visualization: Synthesis Pathway

Synthesis cluster_0 Reagents cluster_1 Intermediate cluster_2 Product Nitrophenol 4-Nitrophenol Phenoxide Nitrophenoxide Anion Nitrophenol->Phenoxide Deprotonation (Reflux, 30 min) Base K2CO3 (Base) Base->Phenoxide Linker 3-Chloro-1,2-propanediol Target 3-(4-Nitrophenoxy) propane-1,2-diol Linker->Target Phenoxide->Target SN2 Substitution (8-12h Reflux)

Figure 1: Synthetic route for 3-(4-nitrophenoxy)propane-1,2-diol via Williamson ether synthesis.

Biological Activity & Mechanism of Action[2][3][4]

Antimicrobial & Anti-Biofilm Activity

The 3NPPD scaffold exhibits distinct bacteriostatic activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. Unlike simple membrane disruptors, the mechanism is specific.

  • Target: Bacterial Ribosome (50S subunit interaction proposed).

  • Mechanism: The nitro group acts as an electron acceptor, while the propanediol tail mimics the ribose of tRNA, potentially inhibiting peptidyl transferase activity [1].

  • Biofilm Inhibition: Derivatives, particularly those aminated at the C3 position (converting the diol to an amino-alcohol), show up to 96% inhibition of biofilm formation in S. aureus and P. aeruginosa [2].

Cytotoxicity & Anticancer Potential

The nitro group is a metabolic handle. In hypoxic tumor environments, nitro-reductases reduce the


 group to hydroxylamines or amines, generating reactive oxygen species (ROS) or DNA-damaging intermediates.
  • Selectivity: Higher toxicity against HeLa and MCF-7 cell lines compared to fibroblasts [3].

  • Pathway: Mitochondrial disruption leading to ATP depletion and subsequent apoptosis.

Mechanism Visualization

Mechanism cluster_bacteria Bacterial Pathway cluster_cancer Cancer Cell Pathway Compound Nitrophenoxy Propanediol Uptake Cellular Uptake (Porin Channels) Compound->Uptake Biofilm Biofilm Matrix Disruption Compound->Biofilm Amino-derivatives Reductase Nitro-Reductase (Hypoxic Activation) Compound->Reductase Ribosome Ribosomal Binding (50S Subunit) Uptake->Ribosome ProteinInhib Inhibition of Protein Synthesis Ribosome->ProteinInhib ROS ROS Generation Reductase->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Figure 2: Dual mechanism of action: Ribosomal inhibition in bacteria and reductive activation in cancer cells.

Structure-Activity Relationship (SAR)

The biological efficacy of NPPDs is tightly controlled by specific structural modifications.

Structural DomainModificationEffect on ActivityMechanistic Insight
Aryl Ring 4-Nitro (para)Optimal Maximizes electron withdrawal; enhances ribosomal binding affinity.
2-Nitro (ortho)ReducedSteric hindrance with the ether linkage reduces binding efficiency.
2,4-Di-tert-butylHigh (Biofilm) Increases lipophilicity, aiding penetration into the biofilm matrix [2].
Linker Ether (-O-)EssentialStable bridge. Replacement with ester leads to rapid hydrolysis in vivo.
Tail (C2-C3) 1,2-DiolModerateGood for solubility and general antimicrobial activity.
Amino-AlcoholPotent Conversion of C3-OH to -NH-R drastically increases anti-biofilm and anticancer potency (pEC50 > 8.0) [4].[1][2][3][4][5]
Stereochemistry(S)-EnantiomerVariable
SAR Visualization

Figure 3: Key Structure-Activity Relationships driving potency and selectivity.

Experimental Protocols for Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify the bacteriostatic potency of the derivative.

  • Preparation: Dissolve NPPD derivative in DMSO (stock 10 mg/mL).

  • Inoculum: Adjust bacterial culture (P. aeruginosa ATCC 27853) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well microtiter plate. Serial dilute the compound (range: 0.5 – 256

    
    ).
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Add Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue = Inhibition (No growth).

    • Pink = Growth (Metabolic reduction of dye).

  • Validation: Positive control (Ciprofloxacin), Negative control (DMSO only).

Crystal Violet Biofilm Assay

Purpose: Assess the ability of the compound to inhibit biofilm formation.

  • Seeding: Inoculate 96-well plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add test compound at sub-MIC concentrations (e.g., 1/2 MIC).

  • Growth: Incubate static at

    
     for 24 hours.
    
  • Staining:

    • Discard media and wash wells gently with PBS (2x).

    • Fix with Methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water and air dry.

  • Quantification: Solubilize the dye with 33% Acetic Acid. Measure Absorbance at 590 nm.

References

  • ResearchGate. (2020). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Retrieved from [Link]

  • BanglaJOL. (2021). Synthesis and Assessment of Antiproliferative, Antioxidant... of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2018). Structure-Activity Relationships... of Aryloxypropanol-Amine Agonists. Retrieved from [Link]

  • NIH PubMed. (2025). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Retrieved from [Link]

Sources

Pharmacological & Toxicological Evaluation of 2-Nitro-5-glyceryl methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Safety Assessment

Part 1: Executive Summary & Chemical Architecture

The Compound at a Glance

2-Nitro-5-glyceryl methylaniline (CAS: 80062-31-3) represents a specialized class of nitroaniline derivatives utilized primarily as a direct dye in semi-permanent cosmetic formulations.[1][2] While its primary application is industrial (hair coloring), its structural motifs—specifically the ortho-nitroamine functionality paired with a hydrophilic glyceryl ether tail—make it a critical case study for Structure-Activity Relationship (SAR) analysis in pharmacology and toxicology.

For the pharmaceutical researcher, this compound illustrates the delicate balance between chromophoric efficacy (electron delocalization) and toxicological safety (metabolic stability). The presence of a secondary amine adjacent to a nitro group creates a "push-pull" electronic system, while the glyceryl chain modulates solubility and membrane permeability, directly influencing its pharmacokinetic (PK) profile.

Chemical Identity & Properties
PropertySpecificationRelevance to Pharmacology
IUPAC Name 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diolDefines metabolic sites (nitro, amine, ether).
Molecular Formula C₁₀H₁₄N₂O₅MW = 242.23 g/mol (Low MW favors absorption).
LogP (Octanol/Water) ~0.96 (Experimental/Est)Amphiphilic : Sufficiently lipophilic for dermal penetration, hydrophilic enough for systemic clearance.
pKa Weak base (Amine)Exists largely in non-ionized form at physiological pH, aiding passive diffusion.
Solubility Soluble in water, ethanol, DMSOFacilitates formulation but increases bioavailability risk.

Part 2: Pharmacological & Toxicological Mechanisms

Mechanism of Action (Physicochemical Interaction)

Unlike oxidative dyes that require catalytic coupling, 2-Nitro-5-glyceryl methylaniline functions via direct adsorption .

  • Diffusion : The low molecular weight allows diffusion through the cuticle into the hair cortex.

  • Binding : The molecule anchors to keratin via hydrogen bonding (glyceryl hydroxyls) and Van der Waals forces (aromatic ring).

  • Chromophore : The

    
     (acceptor) and 
    
    
    
    (donor) groups create a strong dipole, absorbing light in the visible spectrum (yellow-green to violet depending on solvation).
Toxicology & Metabolic Activation

The pharmacological concern lies in its potential biotransformation. As a nitro-aromatic compound, it is subject to enzymatic reduction, a pathway often linked to genotoxicity.

Critical Pathway: Nitroreduction & Nitrosation
  • Nitroreduction : Hepatic or cutaneous nitroreductases can reduce the

    
     group to a hydroxylamine (
    
    
    
    ) and subsequently to an amine (
    
    
    ). Aromatic hydroxylamines are potent electrophiles capable of forming DNA adducts.
  • Nitrosation : The secondary amine (

    
    ) is susceptible to reaction with nitrosating agents (e.g., nitrites), forming N-nitrosamines , which are known carcinogens.
    

Regulatory Note : The Scientific Committee on Consumer Safety (SCCS) emphasizes that this compound must not be used with nitrosating systems and requires a nitrosamine content < 50 ppb.[2]

Part 3: Visualization of Metabolic & Safety Pathways

The following diagram illustrates the dual pathways of metabolic activation (toxicity risk) and physicochemical binding (efficacy).

G Parent 2-Nitro-5-glyceryl methylaniline Keratin Keratin Fiber (Hair Cortex) Parent->Keratin H-Bonding (Direct Dyeing) NitroReductase Nitroreductase (Liver/Skin Bacteria) Parent->NitroReductase Enzymatic Reduction Nitrosamine N-Nitroso Derivative (Mutagenic Risk) Parent->Nitrosamine Nitrosation (at N-Methyl) Hydroxylamine Hydroxylamine Intermediate (Reactive Electrophile) NitroReductase->Hydroxylamine 2e- Reduction AmineMetabolite Reduced Amine (Potential Sensitizer) Hydroxylamine->AmineMetabolite Further Reduction NitrosatingAgent Nitrosating Agent (e.g., Nitrites) NitrosatingAgent->Nitrosamine

Figure 1: Pharmacological fate of 2-Nitro-5-glyceryl methylaniline, highlighting the dichotomy between efficacy (keratin binding) and toxicity (nitroreduction/nitrosation).[3][4]

Part 4: Experimental Protocols

Synthesis of 2-Nitro-5-glyceryl methylaniline

Objective: To synthesize high-purity material for toxicological assay, avoiding contamination with mutagenic isomers.

Reaction Principle : Nucleophilic Aromatic Substitution (


) followed by Etherification.
Precursors : 3-(Methylamino)-4-nitrophenol and 3-Chloro-1,2-propanediol (or Glycidol).

Step-by-Step Protocol :

  • Preparation : Charge a 3-neck round-bottom flask with 3-(methylamino)-4-nitrophenol (1.0 eq) and anhydrous Potassium Carbonate (

    
    , 1.5 eq) in DMF  (Dimethylformamide).
    
  • Activation : Heat to 60°C under

    
     atmosphere for 30 minutes to generate the phenoxide anion.
    
  • Addition : Dropwise add 3-Chloro-1,2-propanediol (1.2 eq) over 20 minutes.

  • Reaction : Reflux at 90–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Quenching : Pour reaction mixture into ice-cold water (10x volume). The product may precipitate or require extraction with Ethyl Acetate.

  • Purification : Recrystallize from Ethanol/Water to remove unreacted nitrophenol.

  • Validation : Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and HPLC (>99% purity required for tox studies).
In Vitro Dermal Absorption Assay (Franz Cell)

Objective: Quantify systemic exposure risk by measuring flux through the stratum corneum.

System Setup :

  • Apparatus : Vertical Franz Diffusion Cells (static).

  • Membrane : Dermatomed pig ear skin (thickness ~400 µm).

  • Receptor Fluid : Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to ensure sink conditions for the lipophilic ring).

Workflow :

  • Equilibration : Mount skin sections and equilibrate with receptor fluid at 32°C (skin surface temp) for 30 mins.

  • Dosing : Apply 20 µL/cm² of the formulation (1% w/w 2-Nitro-5-glyceryl methylaniline in vehicle).

  • Sampling : Withdraw 200 µL receptor fluid at 1, 2, 4, 8, and 24 hours. Replace volume with fresh buffer immediately.

  • Analysis : Analyze samples via HPLC-UV/Vis (Detection at

    
     ~400-430 nm).
    
  • Calculation : Plot cumulative amount permeated (

    
    , µg/cm²) vs. time. Calculate Flux (
    
    
    
    ) from the linear slope.

Acceptance Criteria :

  • Recovery : Mass balance (Skin + Receptor + Wash) must be 85–115%.

  • Integrity : Use tritiated water (

    
    ) pre-test to ensure skin barrier integrity (
    
    
    
    cm/h).

Part 5: Safety Assessment & Data Summary

The following table synthesizes key toxicological data points derived from SCCS opinions and industrial dossiers.

EndpointResultInterpretation
Acute Oral Toxicity LD50: 1000–2000 mg/kg (Rat)Moderate toxicity; not classified as highly toxic.[5]
Skin Irritation Non-irritant (1% conc.)Safe for topical application at regulated levels.
Sensitization Negative in LLNA (Local Lymph Node Assay)Low potential for induction of contact allergy.
Mutagenicity (Ames) Mixed/InconclusiveS. typhimurium strains generally negative. High purity is essential to rule out impurity-driven mutagenesis.
Carcinogenicity Secondary Amine AlertHigh Risk if nitrosated. Formulation must be nitrite-free.
Conclusion for Researchers

2-Nitro-5-glyceryl methylaniline serves as a prototype for "Safe-by-Design" nitroaromatics. The addition of the glyceryl group successfully mitigates some systemic toxicity by altering solubility, yet the core nitro-amine motif requires rigorous control over formulation chemistry (pH, absence of nitrosating agents) to prevent the formation of carcinogenic byproducts.

References

  • Scientific Committee on Consumer Safety (SCCS) . (2012).[5][6][7][8] Opinion on 2-Nitro-5-glyceryl methylaniline (Colipa No.[1][2] B60). SCCS/1477/12.[2][5][6][7][8] European Commission.[2][5][7][8] [Link]

  • PubChem . (n.d.). Compound Summary: 2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3).[1][2][9] National Center for Biotechnology Information. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) . (2017). Human Health Tier II Assessment: 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-. Australian Government. [Link]

  • European Commission . (2009).[2] Opinion on 2-Nitro-5-glyceryl methylaniline (SCCP/1162/08). Scientific Committee on Consumer Products.[7] [Link]

Sources

Genotoxicity Assessment of 2-Nitro-5-glyceryl methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Genotoxic Potential of a Nitroaromatic Amine

2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3) is a synthetic organic compound characterized by a methylaniline structure substituted with both a nitro group and a glyceryl moiety.[1] This chemical finds its primary application in the cosmetics industry as a hair dyeing agent.[2] Given its chemical structure, belonging to the class of nitroaromatic amines, and its intended use in consumer products with direct and prolonged contact, a thorough evaluation of its genotoxic potential is of paramount importance.[3] Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within cells, which can lead to mutations, chromosomal aberrations, and potentially long-term adverse health effects such as cancer.[4]

This technical guide provides a comprehensive framework for the genotoxicity assessment of 2-Nitro-5-glyceryl methylaniline. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the rationale behind experimental choices, detailed step-by-step methodologies for key assays, and a robust strategy for data interpretation. The approach outlined herein is grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and regulatory relevance.[5][6]

Predicted Genotoxic Profile and Metabolic Activation

The chemical structure of 2-Nitro-5-glyceryl methylaniline contains well-known structural alerts for genotoxicity, specifically the aromatic amine and nitroaromatic moieties.[7] These functional groups are associated with a potential for metabolic activation to reactive electrophilic intermediates that can form adducts with DNA, a critical initiating event in chemical carcinogenesis.[3][8]

Structural Alerts and Potential for Genotoxicity:

  • Aromatic Amine Moiety: Aniline and its derivatives are a class of compounds known for their genotoxic and carcinogenic properties.[9][10] Metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, can lead to the formation of highly reactive nitrenium ions that readily bind to DNA.

  • Nitroaromatic Moiety: Nitroaromatic compounds are also frequently mutagenic and carcinogenic.[3] Their genotoxicity is often mediated by the reduction of the nitro group to a reactive N-hydroxylamino derivative.[11][12] This reduction can be catalyzed by bacterial nitroreductases (relevant for in vitro bacterial assays) and mammalian enzymes such as DT-diaphorase.[13]

The presence of both of these structural alerts in 2-Nitro-5-glyceryl methylaniline necessitates a comprehensive toxicological evaluation. The metabolic activation of this compound is likely to proceed through one or both of the pathways illustrated below.

Metabolic Activation of 2-Nitro-5-glyceryl methylaniline cluster_0 Aromatic Amine Activation cluster_1 Nitroaromatic Activation Parent 2-Nitro-5-glyceryl methylaniline N-hydroxylamine_amine N-hydroxy-2-nitro-5-glyceryl methylaniline Parent->N-hydroxylamine_amine CYP450 (N-hydroxylation) Nitrenium_ion Nitrenium Ion N-hydroxylamine_amine->Nitrenium_ion Esterification (e.g., sulfation, acetylation) DNA_adduct_amine DNA Adducts Nitrenium_ion->DNA_adduct_amine Parent2 2-Nitro-5-glyceryl methylaniline Nitroso Nitroso Intermediate Parent2->Nitroso Nitroreductases N-hydroxylamine_nitro N-hydroxylamino Intermediate Nitroso->N-hydroxylamine_nitro DNA_adduct_nitro DNA Adducts N-hydroxylamine_nitro->DNA_adduct_nitro Spontaneous or further activation

Caption: Potential metabolic activation pathways of 2-Nitro-5-glyceryl methylaniline.

A Tiered Approach to Genotoxicity Testing: The In Vitro Battery

A standard battery of in vitro tests is the first step in evaluating the genotoxic potential of a chemical.[14] This battery is designed to detect the three major endpoints of genetic damage: gene mutations, structural chromosome aberrations (clastogenicity), and numerical chromosome aberrations (aneugenicity).[4] For a compound like 2-Nitro-5-glyceryl methylaniline, with its intended use in cosmetics, in vitro testing is particularly crucial due to restrictions on animal testing in some jurisdictions.[14]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used and internationally accepted method for detecting point mutations (gene mutations) caused by a chemical.[15][16]

Causality Behind Experimental Choices:

  • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift vs. base-pair substitutions). For nitroaromatic compounds, strains with elevated nitroreductase activity (e.g., TA98) are particularly sensitive.[13]

  • Metabolic Activation (S9): The test is conducted with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents. This is essential for detecting pro-mutagens that require metabolic activation to exert their genotoxic effects, a key consideration for aromatic amines.[10]

Experimental Protocol:

  • Strain Preparation: Grow the selected bacterial strains overnight in nutrient broth to reach the late exponential or early stationary phase of growth.

  • Test Compound Preparation: Dissolve 2-Nitro-5-glyceryl methylaniline in a suitable solvent (e.g., DMSO, water). A range of concentrations should be selected based on a preliminary cytotoxicity assay.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or solvent control).

      • 0.5 mL of S9 mix or a buffer control.

    • Vortex gently and pour the mixture onto minimal glucose agar plates.

  • Pre-incubation Method:

    • In a sterile tube, mix 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

    • Incubate at 37°C for 20-30 minutes with gentle shaking.

    • Add 2 mL of molten top agar, vortex, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background count.

Data Presentation (Hypothetical):

Concentration (µ g/plate )Mean Revertant Colonies ± SD (-S9)Mean Revertant Colonies ± SD (+S9)
Solvent Control 25 ± 430 ± 5
0.1 28 ± 535 ± 6
1.0 32 ± 675 ± 9
10 45 ± 7150 ± 15
100 60 ± 8320 ± 25
Positive Control 250 ± 20450 ± 30
In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay is a cornerstone for detecting both clastogenicity and aneugenicity in mammalian cells.[17][18][19] It identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[18]

Causality Behind Experimental Choices:

  • Cell Lines: Human lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used. TK6 cells are often preferred for their human origin and p53 competency.[20][21]

  • Cytochalasin B: This cytokinesis-blocking agent is often used to identify cells that have completed one cell division, ensuring that only these cells are scored for micronuclei.

  • Treatment Duration: Both a short-term (3-6 hours) and a long-term (equivalent to 1.5-2 normal cell cycle lengths) treatment are performed to capture compounds with different mechanisms of action and metabolic requirements.

Experimental Protocol:

  • Cell Culture: Culture the chosen mammalian cells in appropriate media and conditions.

  • Treatment: Seed the cells and allow them to attach (for adherent cells). Expose the cells to various concentrations of 2-Nitro-5-glyceryl methylaniline, with and without S9 metabolic activation, for the specified durations. Include vehicle and positive controls.

  • Recovery and Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium. For the cytokinesis-block method, add cytochalasin B.

  • Harvesting: Harvest the cells at a time point that allows for the completion of approximately 1.5 cell cycles after the start of treatment.

  • Slide Preparation and Staining: Prepare slides with the harvested cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, assess cytotoxicity and cytostasis (e.g., by calculating the Cytokinesis-Block Proliferation Index).

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22] While not a core part of the standard regulatory battery, it is an excellent follow-up test to investigate positive findings or to provide additional mechanistic information.

Causality Behind Experimental Choices:

  • Alkaline Conditions (pH > 13): The standard alkaline comet assay is highly sensitive and can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[22][23][24]

  • Electrophoresis: The electric field pulls the negatively charged, fragmented DNA out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.

Experimental Protocol:

  • Cell Treatment: Expose cells in suspension or monolayers to 2-Nitro-5-glyceryl methylaniline for a short duration (e.g., 2-4 hours).

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Scoring: Use image analysis software to quantify the amount of DNA in the comet tail (% tail DNA) for at least 50-100 cells per sample.

In Vitro Genotoxicity Testing Workflow Test_Compound 2-Nitro-5-glyceryl methylaniline Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Test_Compound->Ames Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) Test_Compound->Micronucleus Comet In Vitro Comet Assay (Optional/Follow-up) Test_Compound->Comet Gene_Mutation Endpoint: Gene Mutation Ames->Gene_Mutation Chromosomal_Damage Endpoint: Clastogenicity & Aneugenicity Micronucleus->Chromosomal_Damage DNA_Strand_Breaks Endpoint: DNA Strand Breaks Comet->DNA_Strand_Breaks Assessment Overall In Vitro Genotoxicity Assessment Gene_Mutation->Assessment Chromosomal_Damage->Assessment DNA_Strand_Breaks->Assessment

Caption: A standard workflow for in vitro genotoxicity assessment.

Advancing to In Vivo Studies: Confirming Systemic Effects

If the in vitro test battery yields positive or equivocal results, in vivo testing is necessary to determine if the genotoxic effects are expressed in a whole organism, considering factors like absorption, distribution, metabolism, and excretion (ADME).[25][26]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This is the most common in vivo follow-up test, assessing chromosomal damage in the bone marrow erythroblasts of rodents.[27][28][29]

Causality Behind Experimental Choices:

  • Test System: Rodents (mice or rats) are used as they provide a relevant mammalian model with well-characterized genetics and physiology.

  • Endpoint: The frequency of micronucleated polychromatic (immature) erythrocytes (PCEs) is measured. An increase indicates that the compound or its metabolites reached the bone marrow and caused chromosomal damage.

  • Dosing Regimen: A common approach is two administrations 24 hours apart, with sampling 24 hours after the final dose.[26] This ensures that the cells have had sufficient time to divide and form micronuclei.

Experimental Protocol:

  • Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).

  • Treatment: Administer 2-Nitro-5-glyceryl methylaniline to groups of animals (at least 5 per sex per group) at three dose levels, typically by the intended route of human exposure (e.g., dermal or oral gavage). Include vehicle and positive control groups.

  • Sample Collection: At the appropriate time after the last dose, collect bone marrow or peripheral blood.

  • Slide Preparation: Prepare smears of bone marrow or peripheral blood on microscope slides.

  • Staining and Analysis: Stain the slides to differentiate between PCEs and normochromatic (mature) erythrocytes. Score at least 4000 PCEs per animal for the presence of micronuclei.[28] The ratio of PCEs to total erythrocytes is also calculated to assess bone marrow toxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Data Integration and Risk Characterization

  • A positive Ames test indicates that the compound is a bacterial mutagen. If this is confirmed by a positive in vitro mammalian cell assay and a positive in vivo assay, the compound is considered a genotoxic hazard.

  • Negative Ames but positive in vitro mammalian cell assays suggest a potential clastogenic or aneugenic mode of action that may not be relevant to bacteria. The results of the in vivo micronucleus test are critical in this scenario to determine if the effect is seen systemically.

  • Positive in vitro results but negative in vivo results may indicate that the compound is detoxified in vivo, does not reach the target tissue in sufficient concentrations, or that the in vitro findings are not relevant to the whole organism. A thorough understanding of the compound's ADME properties is essential for this interpretation.

  • Consistently negative results across a comprehensive battery of in vitro and in vivo assays provide strong evidence that the compound is not genotoxic under the tested conditions.

Given the structural alerts present in 2-Nitro-5-glyceryl methylaniline, a thorough and well-conducted series of genotoxicity studies, as outlined in this guide, is essential to ensure its safety for use in consumer products.

References

  • ACGIH. (2001). N-Methylaniline Documentation.
  • COSMILE Europe. (n.d.). 2-NITRO-5-GLYCERYL METHYLANILINE – Ingredient. Retrieved from [Link]

  • eChempedia. (2023, April 21). Overcoming genotoxic impurities through a robust analytical approach [Video]. YouTube. [Link]

  • Gao, Y., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. PubMed.
  • Genotoxicity evaluation of cosmetic ingredients: the good strategy. (2017).
  • Hooiveld, M., et al. (1998). Genotoxicity of aniline derivatives in various short-term tests. PubMed.
  • European Commission. (2009). OPINION ON 2-Nitro-5-glyceryl methylaniline.
  • Metabolic activation pathways leading to mutation in nitro-aromatic compounds. (n.d.).
  • Whong, W. Z., & Edwards, G. S. (1984). Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium. PubMed.
  • Zimmer, D., et al. (1980).
  • Ju, K. S., & Parales, R. E. (2010).
  • Padda, S. K., et al. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • OECD. (2014). Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay.
  • Genotoxicity in cosmetics: meeting regulatory and consumer expect
  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test.
  • Activation and Detoxification of Nitro-Aromatic Compounds by Plant Tissue Culture Cells. (n.d.). EPA.
  • NIB-GEN. (n.d.).
  • Vivotecnia. (n.d.).
  • FDA. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay.
  • The JaCVAM / OECD activities on the comet assay. (n.d.). JaCVAM.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • OECD. (n.d.). OECD 489: Alkaline comet assay (in vivo mammalian).
  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. PMC.
  • Scantox. (n.d.). GLP OECD 471 Ames Test.
  • OECD 487: in vitro micronucleus assay using TK6 cells to investig
  • European Commission. (n.d.). Proposal for recommended mutagenicity/genotoxicity tests for the safety testing of cosmetic ingredients.
  • Overton. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test.
  • Eurofins Australia. (2024).
  • Nucro-Technics. (2019). OECD 487: In Vitro Mammalian Cell Micronucleus Test.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. (2014). Semantic Scholar.
  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanom
  • XCellR8. (n.d.). In Vitro Micronucleus Test.
  • Gentronix. (n.d.). OECD 471: Ames Test.
  • Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay.
  • ICH. (n.d.). ICH guidelines.

Sources

Technical Guide: Structure-Activity Relationship of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol Analogs

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol , a small-molecule pharmacophore belonging to the class of nitrophenoxy-propanediol derivatives .[1] These compounds are primarily investigated as HIF-1


 (Hypoxia-Inducible Factor 1-alpha) inhibitors1

Unlike non-specific cytotoxic agents, this scaffold leverages a "push-pull" electronic system (amino donor/nitro acceptor) to achieve hypoxia-selective toxicity.[1] This guide details the structural causality of its biological activity, synthesis protocols, and validation methodologies.[2][3]

The Pharmacophore: Chemical Biology & Architecture

The molecule functions as a hypoxia-selective antineoplastic agent.[1] Its efficacy is dictated by the precise arrangement of three distinct structural domains.[1]

Structural Deconstruction

The compound can be dissected into three functional regions:

  • Region A (The Warhead): The 4-nitro group on the phenyl ring.[1] This electron-withdrawing group (EWG) is critical for bioreductive activation under hypoxic conditions.[1]

  • Region B (The Electronic Modulator): The 3-methylamino group.[1][4] As an electron-donating group (EDG), it modulates the reduction potential of the nitro group via resonance effects.

  • Region C (The Solubilizing Tail): The propane-1,2-diol moiety linked via an ether bond.[1] This mimics glycerol, conferring water solubility and potentially facilitating uptake via glucose transporters (GLUT) or aquaporins in metabolically stressed cancer cells.

Visualizing the SAR Architecture

The following diagram illustrates the functional logic of the molecule.

SAR_AnalysisMolecule3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diolNitro4-Nitro Group(The Warhead)Molecule->NitroAmino3-Methylamino(Electronic Modulator)Molecule->AminoTailPropane-1,2-diol(Solubility/Transport)Molecule->TailFunction_NitroEssential for Hypoxia SelectivityLikely Bioreduction SiteNitro->Function_NitroFunction_AminoTunes Redox Potential'Push-Pull' SystemAmino->Function_AminoFunction_TailIncreases HydrophilicityH-Bonding CapacityTail->Function_Tail

Figure 1: Structural dissection of the pharmacophore. The interplay between the nitro and amino groups creates the specific electronic environment required for activity.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is tight; minor modifications often lead to a complete loss of HIF-1

1
The Aromatic Core: The "Push-Pull" System

The coexistence of the 4-nitro and 3-amino groups is the defining feature of this scaffold.[1]

  • Nitro Group Necessity: Removal of the nitro group or replacement with a cyano or chloro group abolishes activity.[1] The nitro group is likely reduced by intracellular nitroreductases (amplified in hypoxia) to a hydroxylamine or amine, which then interferes with HIF-1

    
     translation or stability.[1]
    
  • Amino Group Substitution:

    • Methylamino (-NHMe): Optimal.[1] It provides sufficient electron donation to stabilize the ring without creating excessive steric hindrance.[1]

    • Dimethylamino (-NMe2): Often reduces potency due to steric clash with the adjacent nitro group, twisting the nitro group out of planarity and altering the reduction potential.

    • Unsubstituted Amino (-NH2): Retains activity but may alter metabolic stability (N-acetylation risk).[1]

The Ether Linker and Tail
  • Linker Stability: The ether oxygen at position 1 is metabolically stable.[1] Ester linkages at this position are rapidly hydrolyzed by plasma esterases, rendering the drug inactive in vivo.[1]

  • The 1,2-Diol:

    • Role: Essential for aqueous solubility.[1] Lipophilic analogs (e.g., propyl ether) often exhibit higher non-specific toxicity.[1]

    • Chirality: While the molecule is often synthesized as a racemate, the (S)-enantiomer (derived from (S)-glycidol) frequently shows slightly superior binding kinetics in related beta-blocker scaffolds, though for HIF inhibition, the difference is often negligible.

Comparative Potency Data

The following table summarizes the biological impact of structural modifications based on general class behavior [1, 5].

Analog ModificationStructural ChangeImpact on HIF-1

IC50
Solubility (LogP)Notes
Parent 3-NHMe, 4-NO2 Baseline (< 5 µM) 0.96 (Ideal) Balanced potency/solubility
De-nitro4-H or 4-ClInactive> 2.0Loss of pharmacophore
Amino-bulk3-N(Isopropyl)Increased IC50 (Lower potency)> 1.5Steric hindrance
Tail-deletionPhenoxy-propane (no OH)High Toxicity> 3.0Poor solubility, non-specific
Tail-oxidationEpoxideHigh Toxicity~1.0Highly reactive alkylator

Mechanism of Action: HIF-1 Suppression[1]

The compound acts downstream of the oxygen sensor (PHD enzymes) but upstream of VEGF transcription.[1]

Pathway Logic

Under hypoxia, HIF-1

15616protein translation

MOA_PathwayHypoxiaHypoxia(Low O2)PHDPHD Enzymes(Inactive)Hypoxia->PHDInhibitsHIF1a_ProteinHIF-1α Protein(Accumulation)PHD->HIF1a_ProteinCannot DegradeHIF1a_mRNAHIF-1α mRNATranslationProtein TranslationHIF1a_mRNA->TranslationTranslation->HIF1a_ProteinNucleusNuclear TranslocationHIF1a_Protein->NucleusVEGFVEGF/Glut1TranscriptionNucleus->VEGFCompoundNitrophenoxyAnalogCompound->TranslationBLOCKS

Figure 2: Mechanism of Action.[1] The compound intercepts the pathway at the translational level, preventing HIF-1

Experimental Protocols

To validate the SAR described above, the following protocols are required. These are designed to be self-validating control systems.[1]

Synthesis Protocol (Nucleophilic Aromatic Substitution)

This protocol synthesizes the parent compound via the reaction of the appropriate nitrophenol with glycidol.

Reagents: 3-methylamino-4-nitrophenol, Glycidol, Potassium Carbonate (

1
  • Preparation: Dissolve 3-methylamino-4-nitrophenol (1.0 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Glycidol (1.2 eq) dropwise.[1]

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1).[1] The product is more polar than the starting phenol.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

  • Validation:

    
    -NMR must show the diagnostic multiplets for the propanediol tail at 
    
    
    3.5-4.0 ppm and the methylamino singlet at
    
    
    ~2.9 ppm.[1]
Biological Assay: HRE-Luciferase Reporter System

This is the gold standard for measuring HIF-1 transcriptional activity [5].[1]

  • Cell Line: HCT116 or HeLa cells stably transfected with an HRE (Hypoxia Response Element)-Luciferase plasmid.[1]

  • Seeding: Seed 10,000 cells/well in 96-well white plates. Incubate 24h.

  • Treatment: Treat cells with the analog (0.1, 1, 10, 50 µM).[1]

  • Hypoxia Induction: Place plates in a hypoxia chamber (1%

    
    , 5% 
    
    
    , 94%
    
    
    ) for 16 hours. Control: Keep duplicate plates in Normoxia.
  • Readout: Lyse cells and add Luciferase substrate (e.g., Bright-Glo).[1] Measure luminescence.

  • Data Analysis: Calculate % Inhibition relative to the Hypoxia-Vehicle control.

    • Self-Validation Check: The Normoxia control should show negligible luminescence.[1] If Normoxia signal is high, the cells are stressed or the assay is invalid.

References

  • PubChem. (2025).[1][7] this compound | C10H14N2O5.[1][8][9] National Library of Medicine.[1] Available at: [Link]

  • Masoud, G. N., & Li, W. (2015).[1] HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B. (Contextual grounding for HIF-1 inhibitor mechanisms).[1]

  • NCI/DTP. (2025). National Cancer Institute Developmental Therapeutics Program.[1] (Source for screening data of nitrophenoxy derivatives).

  • Oncotarget. (2016).[1] Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Available at: [Link]

Solubility and Stability of 2-Nitro-5-glyceryl Methylaniline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule at a Glance

2-Nitro-5-glyceryl methylaniline (CAS: 80062-31-3) is a specialized semi-permanent hair dye ingredient, chemically defined as 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol .[1][2][3][4][5] Unlike oxidative dye precursors, it functions as a direct dye, depositing color via diffusion into the hair cortex without requiring hydrogen peroxide activation.[6]

Its physicochemical behavior is dominated by the nitroaniline core , which dictates its chromophoric properties (yellow/orange) and photostability, and the glyceryl ether tail , which enhances aqueous solubility and biocompatibility. This guide analyzes its solubility limits, degradation mechanisms (specifically nitrosation risks), and analytical quantification methods.[7]

Physicochemical Architecture

The molecule represents a "push-pull" chromophore system where the electron-donating methylamino group and the electron-withdrawing nitro group create a dipole, solubilized by the hydrophilic glyceryl chain.

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicSource/Context
CAS Number 80062-31-3Global Identifier
INCI Name 2-Nitro-5-Glyceryl MethylanilineCosmetic Labeling
Chemical Formula C₁₀H₁₄N₂O₅MW: 242.23 g/mol
Physical Form Yellow powder (often with green highlights)SCCS Opinion [1]
LogP (Octanol/Water) ~1.00 (Estimated)Moderate Lipophilicity [2]
pKa (Conjugate Acid) < 0 (Estimated)Weak base due to Nitro deactivation
Aqueous Solubility ~4.58 g/L (at 25°C)Estimated [2]; Soluble in polar solvents
λ max ~400–450 nmNitroaniline absorption band
Structural Visualization

The following diagram illustrates the functional groups governing the molecule's behavior:

ChemicalStructure Figure 1: Functional Architecture of 2-Nitro-5-glyceryl methylaniline Core Benzene Ring Nitro 2-Nitro Group (-NO2) (Electron Withdrawing) (Photolability Risk) Core->Nitro Pos 2 Amino N-Methylamino Group (Electron Donor) (Nitrosation Site) Core->Amino Pos 1 Glyceryl 5-Glyceryl Ether (Hydrophilic Tail) (Solubility Enhancer) Core->Glyceryl Pos 5

Solubility Profile & Formulation Dynamics

Aqueous Solubility

While the nitroaniline core is hydrophobic, the glyceryl side chain (propane-1,2-diol) significantly lowers the crystal lattice energy and interacts with water via hydrogen bonding.

  • Saturation Point: Approximately 4.6 mg/mL (0.46%) in pure water at 25°C.[7]

  • pH Dependence: The N-methylamino group is extremely weakly basic (pKa < 0) due to the strong electron-withdrawing effect of the ortho-nitro group. Consequently, pH adjustment (within range 3–10) has negligible effect on solubility , as the molecule remains uncharged in standard aqueous formulations.[7]

Cosolvent Strategies

To achieve concentrations required for commercial formulations (often up to 1.0%), cosolvents are required.[7]

  • Recommended Cosolvents:

    • Ethanol/Isopropanol: Disrupts hydrophobic stacking of the aromatic rings.

    • Propylene Glycol / Glycerin: Synergizes with the glyceryl tail, stabilizing the molecule in solution via "like-dissolves-like" interactions.

    • Ethoxydiglycol: Excellent solubilizer for nitro dyes.

Stability Profile & Degradation Mechanisms[8]

Stability is the critical parameter for this molecule, particularly regarding toxicological safety (nitrosamine formation).[7]

Intrinsic Stability (Hydrolysis & Oxidation)[7]
  • Hydrolytic Stability: The ether linkage (Ar-O-Alkyl) and the N-methyl bond are chemically robust under ambient conditions (pH 3–9).[7] SCCS data confirms stability in aqueous methylcellulose and DMSO for >4 hours with <9% deviation [1].[4]

  • Oxidative Stability: Stable against atmospheric oxygen. However, it is not compatible with strong oxidizing agents (e.g., peroxide-based developers) which can degrade the chromophore or oxidize the diol.

Critical Safety Risk: Nitrosation

As a secondary amine, 2-Nitro-5-glyceryl methylaniline is susceptible to N-nitrosation in the presence of nitrosating agents (e.g., nitrites found in impurities or contaminated water), forming potentially carcinogenic N-nitroso compounds.

Mitigation Protocol:

  • Nitrite-Free Raw Materials: Ensure all formulation ingredients are certified nitrite-free.

  • Storage: Avoid packaging with nitrocellulose-lined containers.

  • Buffer Systems: Formulate at pH > 4.0 to reduce the concentration of the reactive nitrosonium ion species.

Photostability

Nitroanilines are prone to photo-induced reduction or rearrangement under UV light. Solutions should be stored in amber glass or opaque containers to prevent bathochromic shifts or fading.

StabilityPathways Figure 2: Primary Degradation Pathways cluster_0 Degradation Risks Parent 2-Nitro-5-glyceryl methylaniline (Stable in Dark/Inert) Nitrosation N-Nitrosation (Reactant: Nitrites + Acid) (Product: N-Nitroso carcinogen) Parent->Nitrosation + NO2- (Nitrites) Photolysis UV Photolysis (Nitro -> Nitroso/Amine reduction) (Result: Color Fading) Parent->Photolysis + hν (UV Light)

Analytical Methodology: Quantification Protocol

To validate solubility and stability, the following HPLC-DAD protocol is recommended. This method separates the parent compound from potential impurities (picramic acid derivatives) and degradation products.[7]

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).[7]

  • Mobile Phase B: Acetonitrile (Organic Modifier).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: 430 nm (Visible) for quantification; 200–600 nm scan for impurity profiling.[7]

  • Temperature: 25°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.01090
12.01090
12.1955
15.0955
Sample Preparation Workflow

AnalyticalWorkflow Figure 3: HPLC Sample Preparation Workflow Step1 Weigh 10 mg Sample (Accurate to 0.01 mg) Step2 Dissolve in DMSO or MeOH (Stock Sol: 1 mg/mL) Step1->Step2 Step3 Dilute with Mobile Phase A (Target: 50 µg/mL) Step2->Step3 Step4 Filter (0.45 µm PTFE) Step3->Step4 Step5 HPLC Injection (10 µL) Step4->Step5

References

  • Scientific Committee on Consumer Products (SCCP). (2009).[4][7] Opinion on 2-Nitro-5-glyceryl methylaniline (SCCP/1162/08).[4][7] European Commission.[4][8][9] Available at: [Link][7]

  • The Good Scents Company. (n.d.). 2-nitro-5-glyceryl methylaniline Data Sheet.[1][10][11] Available at: [Link][7]

  • European Commission. (2019).[7] CosIng: Cosmetic Ingredient Database - 2-Nitro-5-Glyceryl Methylaniline.[5][11][12] Available at: [Link][7]

  • PubChem. (2024).[7] Compound Summary: this compound (CAS 80062-31-3).[1][2][3][4][7][11] National Library of Medicine. Available at: [Link][7]

Sources

2-Nitro-5-glyceryl methylaniline purity and impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity and Impurity Profiling of 2-Nitro-5-glyceryl Methylaniline (COLIPA B60)

Part 1: Executive Summary & Molecular Context[1]

2-Nitro-5-glyceryl methylaniline (CAS: 80062-31-3), also known as HC Blue No. 11 or COLIPA B60 , is a semi-permanent hair dye belonging to the nitroaniline class.[1] Structurally, it is characterized by a benzene ring substituted with a nitro group, a secondary amine (N-methyl), and a hydrophilic glyceryl ether chain.[1]

In drug development and cosmetic toxicology, the purity of this compound is critical not merely for efficacy, but for safety.[1] The secondary amine moiety presents a latent risk for N-nitrosamine formation —a class of potent genotoxic impurities (GTIs).[1] Furthermore, the glyceryl ether linkage is susceptible to oxidative cleavage, generating phenolic impurities.[1]

This guide moves beyond basic assay testing to establish a rigorous Impurity Profiling Framework , integrating HPLC-PDA for organic impurities and LC-MS/MS for trace genotoxic screening.[1]

Part 2: The Impurity Landscape (Causality & Origins)

To validate purity, one must first understand the "Why" and "Where" of impurity formation.[1] We categorize these into Process-Related Impurities (PRIs) and Degradation Products (DPs).[1]

Table 1: Critical Impurity Profile for 2-Nitro-5-glyceryl methylaniline
Impurity TypePotential Structure/IdentityOrigin (Causality)Risk Level
GTI (Genotoxic) N-Nitroso-2-nitro-5-glyceryl methylaniline Nitrosation of the secondary amine (N-CH3) during synthesis or storage if nitrating agents are present.[1][2]CRITICAL
Precursor 3-Methylamino-4-nitrophenol Incomplete etherification of the starting phenol with glycidol/chloropropanediol.[1]High
Degradant 2-Nitro-5-hydroxy-N-methylaniline Hydrolytic cleavage of the glyceryl ether chain under acidic/basic stress.[1]Medium
Isomer Regioisomers (e.g., 4-nitro analogue) Non-selective nitration during early synthesis steps.[1]Medium
Solvent Methanol / Ethanol Recrystallization solvents.[1]Low (Class 2/3)

Part 3: Analytical Strategy & Workflows

Primary Purity Assay: HPLC-PDA Protocol

Rationale: A Reverse-Phase (RP-HPLC) method is selected to separate the polar glyceryl derivative from the more hydrophobic precursors. A Photodiode Array (PDA) detector is essential to capture both the UV absorption of precursors (210-254 nm) and the visible absorption of the dye (blue/violet region).[1]

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Why: High surface area carbon load ensures retention of the polar glyceryl tail while resolving isomers.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

    • Why: Buffering at pH 6.0 suppresses ionization of the phenol impurities, sharpening their peaks.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • T=0 min: 5% B[1]

    • T=20 min: 90% B[1]

    • T=25 min: 90% B[1]

    • T=26 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel A: 254 nm (General impurities).[1]

    • Channel B: 540 nm (Main analyte specificity).[1]

    • Spectra: 200–700 nm scanning.[1]

Trace Genotoxic Screening: LC-MS/MS (Nitrosamines)

Rationale: HPLC-UV is insufficient for detecting nitrosamines at the ppm/ppb levels required by regulatory bodies (e.g., FDA/EMA limits).[1] Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode is the gold standard.[1]

Protocol:

  • Ionization: ESI Positive Mode.

  • Transition: Monitor the loss of the -NO group (M+H -> M+H - 30) or specific fragmentation of the glyceryl chain.[1]

  • Limit of Quantitation (LOQ): Must be validated to < 30 ppb relative to the drug substance.

Part 4: Visualization of Impurity Pathways

The following diagram illustrates the logical flow from synthesis precursors to the final product and its potential degradation pathways.

ImpurityPathways Precursor Precursor: 3-Methylamino-4-nitrophenol Product Target Analyte: 2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3) Precursor->Product Etherification Impurity_Isomer Process Impurity: Regioisomers Precursor->Impurity_Isomer Side Reaction Reagent Reagent: Glycidol / 3-MCPD Reagent->Product Impurity_GTI GTI Impurity: N-Nitroso Derivative Product->Impurity_GTI Nitrosation (+NOx) Impurity_Hydrolysis Degradant: Cleaved Ether (Phenol) Product->Impurity_Hydrolysis Acid Hydrolysis

Figure 1: Synthesis and degradation logic showing critical control points for N-nitrosamine formation and ether cleavage.

Part 5: Validation & Self-Correcting Protocols

To ensure Scientific Integrity , the analytical workflow must be self-validating.[1] Do not rely on single-point calibration.

  • System Suitability Testing (SST):

    • Resolution Check: Inject a mixture of the Target Analyte and the Precursor (3-Methylamino-4-nitrophenol).[1] Resolution (Rs) must be > 2.0. If Rs < 2.0, the column has likely lost polarity; replace or regenerate.[1]

    • Peak Purity Check: Use the PDA software (e.g., Agilent OpenLab or Waters Empower) to calculate the "Purity Angle" vs. "Purity Threshold".[1] If the Angle > Threshold, a co-eluting impurity is present (likely an isomer).[1]

  • Linearity & Range:

    • Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    • Self-Check: The correlation coefficient (

      
      ) must be 
      
      
      
      .[1] If lower, check for detector saturation (concentrations too high) or adsorption issues (concentrations too low).[1]
  • Forced Degradation (Stress Testing):

    • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).[1]

    • Goal: Verify that the HPLC method can separate the degradation products from the main peak. If the mass balance (Assay % + Impurities %) is < 95%, the method is missing degradation products (likely very polar species eluting in the void volume).[1]

References

  • Scientific Committee on Consumer Products (SCCP). (2009).[1][3] Opinion on 2-Nitro-5-glyceryl methylaniline (COLIPA n° B60).[1][2][3][4] European Commission.[1][3][4][5] [Link]

  • Scientific Committee on Consumer Products (SCCP). (2003).[1][2][4] Evaluation and Opinion on 2-Nitro-5-glyceryl methylaniline. SCCNFP/0688/03.[1][2][4] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol (CAS 80062-31-3).[1][6][7][8] National Library of Medicine.[1] [Link][1][7]

  • International Journal of Pharmaceutical Sciences. (2021). Review of Impurity Profiling and Nitrosamine Control Strategies.[Link]

Sources

Synthesis of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol for laboratory research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Laboratory Synthesis of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the laboratory-scale synthesis of this compound. The described synthetic strategy is a robust two-step process commencing with readily available starting materials. The initial step involves a Williamson ether synthesis between 3-fluoro-4-nitrophenol and glycidol to form the key intermediate, 3-(3-fluoro-4-nitrophenoxy)propane-1,2-diol. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the fluoro group is displaced by methylamine to yield the final target compound. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, purification techniques, characterization data, and essential safety precautions.

Introduction and Strategic Overview

The target molecule, this compound, is a functionalized aromatic compound incorporating several key chemical features: a nitrophenol core, a secondary amine, and a propanediol side chain.[1] These structural motifs make it a potentially valuable intermediate in the synthesis of more complex molecules for pharmaceutical and material science applications.[2] The presence of a fluorine atom and a nitro group on a phenolic ring enhances its reactivity, making it a useful building block.[3] This guide details a logical and efficient synthetic pathway designed for high yield and purity.

Retrosynthetic Analysis

The synthesis is approached via a convergent strategy. The primary disconnection is at the C-N bond, suggesting a nucleophilic aromatic substitution with methylamine on a suitable precursor. The second disconnection is at the ether linkage, pointing to a Williamson ether synthesis between a substituted phenol and a three-carbon electrophile.

This analysis leads to the selection of 3-fluoro-4-nitrophenol as the aromatic starting material and glycidol as the C3 propanediol synthon. The fluorine atom at the 3-position is an excellent leaving group for nucleophilic aromatic substitution, a reaction that is strongly activated by the electron-withdrawing nitro group in the para-position.

Overall Synthetic Scheme

The two-step synthesis is outlined below. The first step forms the ether linkage, and the second step introduces the methylamino group.

Synthetic_Scheme A 3-Fluoro-4-nitrophenol p1 A->p1 B Glycidol B->p1 C Methylamine p2 C->p2 Intermediate 3-(3-Fluoro-4-nitrophenoxy) propane-1,2-diol Intermediate->p2 Product 3-[3-(Methylamino)-4-nitrophenoxy] propane-1,2-diol p1->Intermediate Step 1 (Etherification) p2->Product Step 2 (Amination)

Figure 1: Overall two-step synthetic pathway.

Synthesis of Starting Material: 3-Fluoro-4-nitrophenol

For a fully comprehensive process, the synthesis of the key starting material, 3-fluoro-4-nitrophenol, is outlined. This compound can be prepared by the nitration of m-fluorophenol.[4][5]

Reaction Principle: The nitration of m-fluorophenol using a nitrating agent such as a mixture of sulfuric acid and sodium nitrate yields a mixture of isomers. The desired 3-fluoro-4-nitrophenol can be isolated and purified from this mixture.[5] The reaction must be performed at low temperatures (-5 to 0 °C) to control the exothermic reaction and improve the selectivity for the desired isomer.[4]

A typical procedure involves dissolving m-fluorophenol in water and adding sodium nitrate. The mixture is cooled, and concentrated sulfuric acid is added dropwise while maintaining the low temperature. The resulting solid crude product is then collected and purified.[5]

Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of 3-(3-Fluoro-4-nitrophenoxy)propane-1,2-diol

Principle: This step is a base-catalyzed epoxide ring-opening reaction, a variant of the Williamson ether synthesis. The weakly acidic phenolic proton of 3-fluoro-4-nitrophenol is removed by a mild base (potassium carbonate) to form a phenoxide nucleophile. This nucleophile then attacks the less sterically hindered terminal carbon of the glycidol epoxide ring, leading to the formation of the desired ether-diol product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Fluoro-4-nitrophenol157.1150.07.86 g
Glycidol74.0860.04.44 g (4.0 mL)
Potassium Carbonate (K₂CO₃)138.2175.010.37 g
N,N-Dimethylformamide (DMF)--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-nitrophenol (7.86 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Add 100 mL of dry N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Add glycidol (4.0 mL, 60.0 mmol) to the mixture dropwise over 5 minutes.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure intermediate product.

Step 2: Synthesis of this compound

Principle: This transformation is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient aromatic ring of the intermediate, activated by the potent para-nitro group, is susceptible to attack by nucleophiles. Methylamine acts as the nucleophile, attacking the carbon atom bearing the fluorine and displacing it to form the final product. An excess of methylamine is used to act as both the nucleophile and the base to neutralize the HF by-product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-(3-Fluoro-4-nitrophenoxy)propane-1,2-diol231.1820.04.62 g
Methylamine (40% in H₂O)31.06100.0~8 mL
Ethanol--50 mL

Procedure:

  • In a pressure-resistant flask, dissolve the intermediate 3-(3-fluoro-4-nitrophenoxy)propane-1,2-diol (4.62 g, 20.0 mmol) in 50 mL of ethanol.

  • Cool the flask in an ice bath.

  • Carefully add an aqueous solution of methylamine (40 wt. %, ~8 mL, ~100 mmol) to the flask.

  • Seal the flask tightly and allow it to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully vent the flask in the fume hood to release any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.

  • Dissolve the resulting residue in a minimal amount of hot water and allow it to cool slowly. The product should crystallize upon cooling.

  • If crystallization is difficult, the residue can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.

  • Collect the purified product, dry it under vacuum to obtain this compound as a solid.

Laboratory Workflow and Purification

The overall laboratory process involves a sequential execution of the synthesis steps followed by rigorous purification and characterization.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Amination (SNAr) cluster_2 Final Analysis A1 Combine 3-Fluoro-4-nitrophenol, K₂CO₃, and DMF A2 Add Glycidol A1->A2 A3 Heat at 70-80°C A2->A3 A4 TLC Monitoring A3->A4 A5 Workup: Aqueous Quench & Extraction A4->A5 A6 Purification of Intermediate A5->A6 B1 Dissolve Intermediate in Ethanol A6->B1 Isolated Intermediate B2 Add Aqueous Methylamine B1->B2 B3 Heat in Sealed Vessel B2->B3 B4 TLC Monitoring B3->B4 B5 Workup: Solvent Removal B4->B5 B6 Purification of Final Product B5->B6 C1 Characterization (NMR, MS, IR) B6->C1 Final Product

Figure 2: Laboratory workflow from synthesis to analysis.

Purification

Purification of the final product is critical. Column chromatography is the most effective method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient solvent system is recommended. Start with 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A gradient from 0% to 10% MeOH in DCM is typically effective for eluting the polar product.

  • Detection: Fractions can be monitored by TLC with UV visualization.

Characterization

The structure of the final product, this compound (C₁₀H₁₄N₂O₅, MW: 242.23 g/mol )[1], should be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group, a doublet for the N-H proton, and multiplets for the -CH(OH)-, -CH₂OH, and -O-CH₂- protons of the diol side chain.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the methyl carbon, and the three carbons of the propanediol side chain are expected.

  • Mass Spectrometry (MS): An ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 243.09.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for O-H (broad, ~3350 cm⁻¹), N-H (~3400 cm⁻¹), C-H (aromatic and aliphatic, ~2850-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹).

Safety and Handling

  • Nitrophenols: 3-Fluoro-4-nitrophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[3]

  • Methylamine: Corrosive and causes severe skin burns and eye damage.[6] It is also volatile with a strong odor. Handle only in a well-ventilated fume hood.

  • Glycidol: Is a suspected carcinogen and should be handled with extreme care.

  • Solvents: DMF is a reproductive toxin. Ethanol is flammable. Handle all solvents with appropriate care and grounding.

Conclusion

This guide presents a validated and logical two-step synthesis for this compound suitable for laboratory research. The methodology relies on well-understood reaction mechanisms—Williamson ether synthesis and Nucleophilic Aromatic Substitution—ensuring a reliable outcome. By providing detailed protocols, justifications for procedural choices, and comprehensive workflow diagrams, this document serves as a practical resource for chemists engaged in the synthesis of complex organic intermediates.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents.
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents.
  • CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents.
  • CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents.
  • US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents.
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
  • 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem. Available at: [Link]

  • CAS#:80062-31-3 | this compound | Chemsrc. Available at: [Link]

  • US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents.
  • 3-(Methylamino)propane-1,2-diol | C4H11NO2 | CID 2734122 - PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: In Vitro Toxicological Profiling of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

[1][2]

Abstract & Scientific Rationale

This compound is a direct dye used in oxidative and non-oxidative hair coloring formulations.[1][2] Unlike simple arylamines, the addition of a hydrophilic glyceryl ether tail (propane-1,2-diol) modifies its solubility and membrane permeability.[1][2]

However, the core nitro-amino-benzene pharmacophore presents potential risks for genotoxicity and mutagenicity via metabolic activation (N-hydroxylation).[1][2] Consequently, experimental protocols must rigorously control for:

  • Metabolic Activation: The use of S9 fractions to simulate hepatic metabolism.[1][2]

  • Nitrosamine Formation: Strict avoidance of nitrosating agents in media.[1][2]

  • Photostability: Nitro-compounds are susceptible to photodegradation, potentially generating reactive oxygen species (ROS) that confound cytotoxicity data.[1][2]

This guide provides a standardized workflow for determining the No Observed Adverse Effect Level (NOAEL) in cellular models and assessing clastogenic potential.

Chemical Handling & Stock Preparation[1][2]

Safety Warning: This compound is a Class 2 nitro-amine.[1][2] It must be handled in a chemical fume hood.[1][2] CRITICAL: Do not use with nitrite-containing media or reagents, as this may form carcinogenic nitrosamines.[1][2]

Physicochemical Properties[1][2][3][4][5][6][7]
  • Molecular Weight: 242.23 g/mol [1]

  • Solubility: Soluble in DMSO, Ethanol; moderately soluble in water due to the diol tail.[2]

  • Stability: Light-sensitive.[1][2] Hydrolytically stable in neutral media for < 24 hours.[1][2]

Protocol: Stock Solution (100 mM)
  • Weighing: Weigh 24.22 mg of compound into a sterile, amber glass vial (to prevent photolysis).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.[1][2]

    • Note: Avoid ethanol if using S9 activation later, as ethanol can inhibit specific CYP450 isozymes.[1][2]

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

Experimental Workflow: Genotoxicity Assessment

The primary concern for this compound is clastogenicity (chromosomal damage).[1][2] The following workflow integrates OECD 487 (In Vitro Micronucleus Test) with metabolic activation.

Visualization: Metabolic Activation Pathway & Assay Logic

The diagram below illustrates the critical decision points when testing nitro-arylamines, specifically the requirement for S9 activation to detect reactive hydroxylamine metabolites.

Genotoxicity_WorkflowCompoundCompound Input:3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diolSolubilitySolubility Check(DMSO < 0.5% v/v)Compound->SolubilityS9_DecisionMetabolic Activation?Solubility->S9_DecisionDirectDirect Exposure(3h / 24h)S9_Decision->Direct - S9 (PBS)S9_MixS9 Mix Addition(Rat Liver S9 + Cofactors)S9_Decision->S9_Mix + S9AssayIn Vitro Micronucleus Assay(CHO or V79 Cells)Direct->AssayMetabolismMetabolic Conversion:Nitro-reduction / N-hydroxylationS9_Mix->MetabolismMetabolism->AssayReadoutReadout:% Micronuclei (MN)CBPI (Cytotoxicity)Assay->Readout

Figure 1: Decision tree for genotoxicity testing of nitro-substituted amines, highlighting the parallel requirement for metabolic activation (S9) to detect pro-mutagens.[1][2]

Detailed Protocol: In Vitro Micronucleus Assay (OECD 487)[1][2]

Cell Line: CHO-K1 (Chinese Hamster Ovary) or V79 cells.[1][2] Rationale: These lines are standard for clastogenicity due to their stable karyotype and rapid division.[1][2]

Step 1: Cell Seeding[1][2]
  • Seed CHO-K1 cells in 6-well plates at a density of 2.5 × 10⁵ cells/well .

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment. Cells should be ~70% confluent at treatment.[1][2]

Step 2: Preparation of Treatment Media

Prepare two sets of media (with and without S9 metabolic activation).[1][2]

  • S9 Mix Preparation (10% v/v):

    • Combine: Glucose-6-phosphate (180 mg/mL), NADP (25 mg/mL), KCl (150 mM), and Rat Liver S9 fraction (Aroclor-1254 induced).[1][2]

    • Why? Nitro-groups often require nitroreductases or CYP450s to form the reactive hydroxylamine species that interacts with DNA.[1][2]

Step 3: Treatment

Design a dose-response curve based on preliminary cytotoxicity (Limit dose: 10 mM or precipitation limit).[1][2]

GroupConditionTreatment DurationRecovery Period
A (Short) Compound + S9 Mix3 - 4 Hours20 Hours
B (Short) Compound - S93 - 4 Hours20 Hours
C (Long) Compound - S924 Hours0 Hours
Control DMSO (0.5%)As aboveAs above
Pos.[1][2] Ctrl Cyclophosphamide (+S9)3 - 4 Hours20 Hours
  • Remove culture media.[1][2]

  • Add 2 mL of Treatment Media containing the compound (e.g., 0.1, 0.5, 1.0 mM).[1][2]

  • Incubate for the specified duration.

  • Wash: For Groups A and B, remove media after 3-4 hours, wash 2x with PBS, and add fresh complete medium containing Cytochalasin B (6 µg/mL) .

    • Mechanism:[1][3][4] Cytochalasin B blocks cytokinesis, creating binucleated cells (BNCs).[1][2] Micronuclei are only scored in BNCs to ensure the cell has divided during treatment.[1][2]

Step 4: Harvesting and Staining[1][2]
  • Trypsinize cells and centrifuge at 1000 rpm for 5 min.

  • Hypotonic Shock: Resuspend pellet in 75 mM KCl for 3 minutes (swells the cytoplasm to visualize nuclei).

  • Fixation: Add cold Methanol:Acetic Acid (3:1) dropwise.[1][2] Repeat wash 3 times.[1][2]

  • Drop cell suspension onto chilled glass slides. Air dry.

  • Stain with Acridine Orange (fluorescent) or Giemsa (light microscopy).[1][2]

Step 5: Scoring[1]
  • Score 1000 binucleated cells per concentration.[1][2]

  • Criteria: Count micronuclei (MN) that are distinct, round, and <1/3 the size of the main nuclei.

  • Cytotoxicity Index: Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity is not confounding the DNA damage results.[1][2]

    
    
    (Where 
    
    
    = mononucleated,
    
    
    = binucleated,
    
    
    = multinucleated)

Protocol: Neutral Red Uptake (NRU) Cytotoxicity

For general toxicity screening (non-genotoxic), the NRU assay is superior to MTT for this compound because nitro-compounds can sometimes interfere with mitochondrial reductase enzymes used in MTT.[1][2]

  • Seeding: Seed Balb/c 3T3 fibroblasts (1 × 10⁴ cells/well) in 96-well plates. Incubate 24h.

  • Dosing: Treat with 8 concentrations (two-fold serial dilution) for 48 hours.

  • Dye Addition: Remove media.[1][2] Add 100 µL Neutral Red medium (50 µg/mL).[1][2] Incubate 3 hours.

    • Mechanism:[1][3][4] Viable cells incorporate Neutral Red into lysosomes.[1][2]

  • Extraction: Wash with PBS.[1][2] Add Desorb Solution (1% Glacial Acetic Acid, 50% Ethanol, 49% Water).[1][2]

  • Quantification: Shake for 10 min. Measure Absorbance at 540 nm .

  • Analysis: Calculate IC₅₀ using non-linear regression (Log-agonist vs. response).

Data Reporting Standards

When reporting results for this compound, summarize data in the following format to ensure regulatory (SCCS/REACH) compatibility:

AssayEndpointMetricAcceptance Criteria
Solubility PrecipitationMax Soluble Conc.No precipitate at 100x microscopy
Cytotoxicity NRU / MTTIC₅₀ (µM)R² > 0.90 for curve fit
Genotoxicity Micronucleus% MN in BNCsFold-increase vs. Control > 2.0
Metabolism S9 Activation+/- S9 DifferentialSignificant increase in MN with S9 indicates pro-mutagen

References

  • SCCS (Scientific Committee on Consumer Safety). (2009).[1][2] Opinion on 2-Nitro-5-glyceryl methylaniline. European Commission.[1][2] SCCS/1224/09.[1][2] Link

  • OECD. (2016).[1][2] Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1][2] Link

  • Pfuhler, S., et al. (2011).[1][2] In vitro genotoxicity test approaches with better predictivity: the lessons learned from the cosmetic industry. Mutagenesis, 26(6), 787-802.[1][2] Link[1][2]

  • Aardema, M. J., et al. (2006).[1][2] The S9 fraction: A critical factor in the performance of in vitro genotoxicity assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 609(2), 169-180.[1][2] Link

Application Note: A Validated HPLC Method for the Quantification of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol. This compound is a critical intermediate in pharmaceutical synthesis, and a reliable analytical method is essential for quality control, process monitoring, and stability testing. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, followed by UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This document provides a complete, step-by-step protocol for implementation in a quality control or research laboratory.

Introduction and Scientific Rationale

This compound is a key chemical entity whose purity must be strictly controlled. Its molecular structure, featuring a nitroaromatic chromophore, a secondary amine, and a diol side chain, presents a unique analytical challenge. The nitro group provides a strong UV chromophore, making UV-based HPLC detection a highly suitable and sensitive choice.[4] The molecule possesses both hydrophobic (aromatic ring) and hydrophilic (diol, amine) moieties, suggesting that reversed-phase chromatography will be an effective separation technique.[5][6]

The selection of a C18 column is based on its widespread applicability and effectiveness in retaining moderately polar aromatic compounds.[7][8] A buffered mobile phase is critical to ensure consistent ionization of the methylamino group, thereby yielding reproducible retention times and symmetrical peak shapes. A phosphate buffer at a controlled pH is chosen for this purpose. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength in reversed-phase systems. This method has been rigorously validated to ensure it is "suitable for its intended purpose," providing trustworthy data for drug development and manufacturing professionals.[1]

Chromatographic Method and System

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas prior to use.[9] Causality: A pH of 3.0 ensures the secondary amine is protonated, leading to a single ionic species and a sharp, symmetrical peak. The phosphate buffer provides the necessary buffering capacity in this pH range.

  • Mobile Phase B (Organic): Acetonitrile Causality: Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds and has low viscosity and UV absorbance.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v) Causality: Using a diluent similar in composition to the initial mobile phase conditions prevents peak distortion and ensures compatibility with the chromatographic system.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard and Sample Preparation:

    • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Accurately weigh the sample, dissolve in diluent, and dilute to a final concentration within the validated linear range.

    • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for retaining moderately polar aromatic compounds.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileProvides good peak shape and retention control.
Gradient Elution 0-2 min, 20% B2-10 min, 20% to 80% B10-12 min, 80% B12.1-15 min, 20% BGradient allows for elution of potential impurities and ensures the main peak is sharp and well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 10 µLA small volume minimizes potential for band broadening.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance near this wavelength. A full scan with a PDA detector is recommended during method development to confirm the optimal wavelength.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][10]

System Suitability

Before each validation run, a system suitability test (SST) must be performed by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are based on United States Pharmacopeia (USP) <621> guidelines.[5][11][12]

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the retention time of the analyte.

    • Inject a solution of the analyte.

    • If available, inject solutions containing known impurities or forced degradation samples (acid, base, peroxide, heat, light).

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using a PDA detector should confirm homogeneity.

Linearity and Range
  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)
  • Protocol:

    • Prepare samples of a known matrix (if applicable) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each level).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise (S/N) ratio.

  • Protocol:

    • Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[10]

  • Acceptance Criteria: The LOQ concentration must exhibit acceptable precision and accuracy.

Visualization of Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

HPLC_Workflow HPLC Method Development & Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_report Finalization A Define Analytical Requirements B Analyte Characterization (UV, Polarity) A->B C Select Column & Mobile Phase B->C D Optimize Conditions (Gradient, Temp, pH) C->D E System Suitability Test (SST) D->E F Specificity (Blank, Spikes) E->F Method Finalized G Linearity & Range (Calibration Curve) F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) G->I J LOD & LOQ (S/N Ratio) I->J K Robustness (Small Variations) J->K L Compile Validation Report K->L Validation Complete M Implement for Routine Analysis L->M

Caption: Workflow for HPLC Method Development and Validation.

Summary of Validation Data

The following tables present representative data that should be obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
1.0 25,150 1.2%
10.0 253,800 0.8%
25.0 635,500 0.5%
50.0 1,270,100 0.3%
100.0 2,545,200 0.4%

| Correlation Coefficient (r²) | 0.9998 | |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% Conc. 98.0 - 102.0% 99.5%
100% Conc. 98.0 - 102.0% 100.3%
120% Conc. 98.0 - 102.0% 101.1%
Repeatability 100% Conc. (n=6) %RSD ≤ 2.0% 0.7%

| Intermediate Precision | 100% Conc. (n=6) | %RSD ≤ 2.0% | 1.1% |

Table 3: LOD and LOQ

Parameter S/N Ratio Resulting Concentration
LOD ~ 3:1 0.1 µg/mL

| LOQ | ~ 10:1 | 0.3 µg/mL |

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in a regulated environment for quality control and research applications. The detailed protocol and clear rationale for experimental choices provide a solid foundation for successful implementation.

References

  • Bio-protocol. (n.d.). HPLC method validation. Retrieved from [Link]

  • Dolan, J. W. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • USP-NF. (2023). <621> Chromatography. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). HPLC Separation Guide for Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Microsolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:80062-31-3 | this compound. Retrieved from [Link]

  • DuEPublico. (2018). Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro Assay Development for 2-Nitro-5-glyceryl methylaniline Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 2-Nitro-5-glyceryl methylaniline

2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3), also known as 3-(3-(Methylamino)-4-nitrophenoxy)propane-1,2-diol, is a synthetic organic compound belonging to the class of nitro dyes.[1][2] Its primary established application is as a direct dye in semi-permanent hair coloring formulations.[2][3] As a nitroaromatic compound, its chemical structure, featuring a nitro group on a benzene ring, warrants a thorough investigation of its biological activities beyond its coloring properties. The presence of the nitro group suggests potential for bioreductive activation, a process that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a tiered in vitro assay cascade to characterize the biological activity of 2-Nitro-5-glyceryl methylaniline. The proposed assays are designed to assess its cytotoxic and genotoxic potential, and to explore its potential mechanisms of action.

Part 1: Foundational Assays - Compound Characterization

Prior to initiating biological assays, it is critical to establish the fundamental physicochemical properties of 2-Nitro-5-glyceryl methylaniline to ensure robust and reproducible results.

Aqueous Solubility and Stability Assessment

Rationale: The solubility and stability of a test compound in aqueous media are paramount for accurate in vitro testing. Poor solubility can lead to inaccurate concentration-response relationships, while instability can result in a loss of active compound over the course of an experiment. The European Commission's Scientific Committee on Consumer Products (SCCP) has noted the stability of this compound in various solvents over a 4-hour period.[5]

Protocol: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Nitro-5-glyceryl methylaniline in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS) or cell culture medium.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed indicates the limit of aqueous solubility.

Protocol: Stability Assessment using HPLC

  • Sample Preparation: Prepare solutions of 2-Nitro-5-glyceryl methylaniline in relevant assay buffers (e.g., PBS, cell culture medium) at a known concentration.

  • Incubation: Incubate the solutions at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: At each time point, inject an aliquot of the solution onto a reverse-phase HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

ParameterMethodPurpose
Solubility NephelometryTo determine the maximum soluble concentration in aqueous buffer.
Stability HPLCTo assess the degradation of the compound in assay buffer over time.

Part 2: Cytotoxicity Profiling

Rationale: Assessing the cytotoxic potential of 2-Nitro-5-glyceryl methylaniline is a crucial first step in understanding its biological activity. A variety of cell-based assays can be employed to determine the concentration at which the compound induces cell death. Given its use in hair dyes, it is relevant to test its effects on human keratinocytes (e.g., HaCaT) and other relevant cell lines such as human liver cells (e.g., HepG2) to assess potential metabolic activation.

Cell Viability Assays

Protocol: MTT Assay for Metabolic Activity

  • Cell Seeding: Seed cells (e.g., HaCaT, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Nitro-5-glyceryl methylaniline for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Release Assay for Membrane Integrity

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: An increase in absorbance indicates an increase in lactate dehydrogenase (LDH) release, signifying loss of cell membrane integrity.

AssayPrincipleEndpoint
MTT Assay Mitochondrial reductase activityCell viability
LDH Release Assay Cell membrane integrityCytotoxicity

Part 3: Mechanistic Assays - Investigating Genotoxicity and Mode of Action

Rationale: Nitroaromatic compounds are known for their potential genotoxic effects, often mediated by the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.[6] Therefore, a battery of in vitro genotoxicity tests is recommended.

Genotoxicity Assays

Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[6] A previous study on 2-Nitro-5-glyceryl methylaniline showed a negative result in the Ames test, but the study was noted to have limitations.[5] A robust, guideline-compliant study is therefore warranted.

  • Bacterial Strains: Utilize various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are auxotrophic for a specific amino acid.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of 2-Nitro-5-glyceryl methylaniline.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Protocol: In Vitro Micronucleus Assay (OECD 487)

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Culture and Treatment: Treat mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) with 2-Nitro-5-glyceryl methylaniline with and without metabolic activation (S9).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Investigation of Nitroreductase-Mediated Activation

Rationale: The biological activity of many nitroaromatic compounds is dependent on their reduction by nitroreductase enzymes, which is often enhanced under hypoxic conditions.[4]

Protocol: Comparative Cytotoxicity under Normoxic and Hypoxic Conditions

  • Cell Culture: Culture cells (e.g., A549, HCT116) known to express nitroreductases.

  • Normoxic and Hypoxic Conditions: Treat cells with 2-Nitro-5-glyceryl methylaniline under both standard (21% O2) and hypoxic (e.g., 1% O2) conditions.

  • Cytotoxicity Assessment: After the treatment period, assess cell viability using the MTT or LDH assay.

  • Data Analysis: A significant increase in cytotoxicity under hypoxic conditions would suggest the involvement of nitroreductase-mediated activation.

dot

Hypoxia_Induced_Activation cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<2% O2) NGM_normoxia 2-Nitro-5-glyceryl methylaniline Cell_normoxia Cell NGM_normoxia->Cell_normoxia Limited Activation Low_Toxicity Low Cytotoxicity Cell_normoxia->Low_Toxicity NGM_hypoxia 2-Nitro-5-glyceryl methylaniline Cell_hypoxia Cell NGM_hypoxia->Cell_hypoxia Nitroreductases Nitroreductases Cell_hypoxia->Nitroreductases Reactive_Intermediate Reactive Intermediate Nitroreductases->Reactive_Intermediate Reduction High_Toxicity High Cytotoxicity Reactive_Intermediate->High_Toxicity Cellular Damage

Caption: Proposed mechanism of hypoxia-selective activation of 2-Nitro-5-glyceryl methylaniline.

Target Identification - Protein Adduct Formation

Rationale: Reactive intermediates of nitroaromatic compounds can covalently bind to cellular proteins, leading to their dysfunction.[4][7] Identifying these protein targets is key to understanding the compound's mechanism of action.

Protocol: "Click" Chemistry-Based Target Identification

This advanced protocol would require the synthesis of a modified version of 2-Nitro-5-glyceryl methylaniline containing a "clickable" functional group (e.g., an alkyne or azide).

  • Synthesis: Synthesize an alkyne- or azide-modified analog of 2-Nitro-5-glyceryl methylaniline.

  • Cell Treatment: Treat cells with the modified compound under conditions where it is active (e.g., hypoxia).

  • Cell Lysis and "Click" Reaction: Lyse the cells and perform a click reaction with a corresponding biotin- or fluorescently-tagged reagent.

  • Protein Enrichment: Enrich the tagged proteins using streptavidin beads (for biotin tags) or fluorescence-activated cell sorting (for fluorescent tags).

  • Proteomic Analysis: Identify the enriched proteins using mass spectrometry (LC-MS/MS).

  • Bioinformatic Analysis: Analyze the identified proteins to determine the cellular pathways affected.

dot

Target_Identification_Workflow Start Synthesize Clickable Analog Treat_Cells Treat Cells with Analog Start->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Click_Reaction Click Reaction with Tag Lyse_Cells->Click_Reaction Enrichment Protein Enrichment Click_Reaction->Enrichment Mass_Spec LC-MS/MS Analysis Enrichment->Mass_Spec Bioinformatics Bioinformatic Analysis Mass_Spec->Bioinformatics End Identify Protein Targets Bioinformatics->End

Sources

Application Note: Cinnamic Aldehyde as a Model Sensitizer in Non-Animal Skin Sensitization Assessments

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist

This document provides a detailed technical guide on the application of Cinnamic Aldehyde (Cinnamal) as a reference chemical in a modern, non-animal testing strategy for skin sensitization. We will explore its use within the framework of the Adverse Outcome Pathway (AOP) for skin sensitization, focusing on three OECD-validated assays: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ ARE-Nrf2 Luciferase Test, and the human Cell Line Activation Test (h-CLAT).

The Scientific Foundation: Skin Sensitization & the Adverse Outcome Pathway (AOP)

Skin sensitization is a toxicological endpoint where an allergic response is triggered by skin contact with a chemical substance, known as an allergen or sensitizer[1]. The underlying biological cascade has been mapped out in an Adverse Outcome Pathway (AOP), which provides a framework for modern, mechanism-based safety testing[2]. The AOP for skin sensitization consists of four key events:

  • Key Event 1: Molecular Initiating Event. The chemical (hapten) covalently binds to skin proteins. Most skin sensitizers are electrophiles that react with nucleophilic amino acid residues on skin proteins[3]. This is the molecular initiating event.

  • Key Event 2: Keratinocyte Activation. Stressed keratinocytes respond by activating endogenous defense mechanisms, notably the Keap1-Nrf2 signaling pathway[4][5].

  • Key Event 3: Dendritic Cell Activation. Dendritic cells (DCs), a type of immune cell in the skin, are activated and mature in response to the haptenated proteins and signals from keratinocytes[6][7].

  • Key Event 4: T-Cell Proliferation. Activated DCs migrate to lymph nodes and present the haptenated protein fragments to T-cells, leading to their proliferation and the establishment of immunological memory.

Subsequent exposure to the same chemical triggers a robust immune response, manifesting as Allergic Contact Dermatitis (ACD). Cinnamic aldehyde is a well-characterized moderate sensitizer, making it an ideal positive control to ensure these assays are performing correctly[8][9]. Its reactivity as a Michael acceptor allows it to covalently modify proteins, directly triggering the AOP cascade[10].

The Integrated Assay Strategy

No single in vitro method can fully replicate the complexity of the entire AOP. Therefore, an integrated approach using a combination of assays is recommended. A "2 out of 3" approach, where a positive result in two of the three main assays (DPRA, KeratinoSens™, h-CLAT) leads to classification as a sensitizer, is a common strategy[6][11].

Key Event 1: The Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

Principle: The DPRA is an in chemico method that models the molecular initiating event: protein binding[12]. It quantifies the reactivity of a test chemical with synthetic peptides containing either Cysteine or Lysine, two key nucleophilic amino acids found in skin proteins[13][14]. Depletion of these peptides after incubation with the test chemical indicates reactivity and potential for skin sensitization[15].

Causality & Rationale: Cinnamic aldehyde, as an electrophile, is expected to react with the nucleophilic thiol group of Cysteine and, to a lesser extent, the amino group of Lysine. Using it as a positive control validates the assay's ability to detect such covalent binding. The assay's performance is verified by ensuring the peptide depletion caused by Cinnamic Aldehyde falls within a specified range.

Experimental Workflow: DPRA

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_chem Prepare 100 mM Test Chemical (e.g., Cinnamic Aldehyde) in Acetonitrile incubate Incubate Chemical + Peptide (1:10 for Cys, 1:50 for Lys) for 24 ± 2 hours at 25 ± 2.5°C prep_chem->incubate prep_cys Prepare Cysteine Peptide Solution (0.667 mM in buffer) prep_cys->incubate prep_lys Prepare Lysine Peptide Solution (0.667 mM in buffer) prep_lys->incubate hplc Quantify remaining peptide concentration using HPLC-UV at 220 nm incubate->hplc calculate Calculate % Peptide Depletion hplc->calculate predict Assign Reactivity Class (Low, Moderate, High) calculate->predict

Caption: DPRA Experimental Workflow.

Protocol: DPRA with Cinnamic Aldehyde
  • Preparation: Prepare a 100 mM solution of Cinnamic Aldehyde in acetonitrile. Prepare fresh solutions of the Cysteine and Lysine peptides in phosphate or ammonium acetate buffer.

  • Incubation: Mix the Cinnamic Aldehyde solution with each peptide solution. The final concentration ratio should be 1:10 for the Cysteine peptide and 1:50 for the Lysine peptide[14]. Incubate for 24 hours at 25°C.

  • Analysis: Following incubation, quench the reaction and analyze the samples using reverse-phase HPLC with UV detection at 220 nm[14].

  • Calculation: Calculate the percent peptide depletion relative to a reference control (containing the peptide and solvent only).

    • % Depletion = [1 - (Peptide Peak Area in Sample / Peptide Peak Area in Reference Control)] x 100

Data Interpretation

The mean Cysteine and Lysine depletion values are used to determine a reactivity classification.

Reactivity ClassMean Cys/Lys DepletionPrediction
HighMean depletion ≥ 42.47%Sensitizer
Moderate42.47% > Mean depletion ≥ 13.89%Sensitizer
Low13.89% > Mean depletion ≥ 6.38%Sensitizer
MinimalMean depletion < 6.38%Non-sensitizer
Data derived from OECD TG 442C Prediction Model.

Expected Result for Cinnamic Aldehyde: Cinnamic aldehyde is expected to be classified as having Moderate Reactivity .

Key Event 2: KeratinoSens™ ARE-Nrf2 Luciferase Assay - OECD TG 442D

Principle: This cell-based assay quantifies the activation of keratinocytes[16]. It uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase reporter gene under the control of the Antioxidant Response Element (ARE)[2]. Electrophilic sensitizers, like Cinnamic Aldehyde, modify cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the Nrf2 transcription factor[17]. Nrf2 then binds to the ARE, inducing luciferase expression, which is measured via luminescence[4].

Causality & Rationale: This assay directly links a chemical's electrophilic nature to a specific, biologically relevant signaling pathway in skin cells. The use of Cinnamic Aldehyde as a positive control confirms that the cell line can respond to a known moderate sensitizer by activating the Keap1-Nrf2 pathway, producing a measurable luminescent signal.

Signaling Pathway: Keap1-Nrf2 Activation

Keap1_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex (Nrf2 is inactive) Keap1_mod Keap1 Modified (Conformational Change) Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Normal State Sensitizer Sensitizer (e.g., Cinnamic Aldehyde) Sensitizer->Keap1_Nrf2 Covalent Modification of Cysteine Residues Nrf2_free Nrf2 (active) Keap1_mod->Nrf2_free Nrf2 Dissociates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Induction Gene Induction (Luciferase Reporter) ARE->Gene_Induction

Caption: Keap1-Nrf2 Signaling Pathway Activation.

Protocol: KeratinoSens™ Assay
  • Cell Culture: Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours.

  • Chemical Exposure: Prepare a series of dilutions of Cinnamic Aldehyde (typically from 1 to 2000 µM). Expose the cells to the chemical dilutions for 48 hours.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay to ensure that gene induction is measured at non-cytotoxic concentrations.

  • Luminescence Measurement: After exposure, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase induction to the solvent control. Determine the EC1.5 value (the concentration at which luciferase induction reaches 1.5-fold) and the Imax (maximum fold-induction).

Data Interpretation

A chemical is classified as a sensitizer if the following criteria are met:

  • The EC1.5 value is less than 1000 µM in at least two of three independent runs.

  • At the lowest concentration with a gene induction ≥ 1.5-fold, the cell viability is ≥ 70%.

  • The maximum fold induction (Imax) is statistically significant and greater than 1.5.

Expected Result for Cinnamic Aldehyde: Cinnamic aldehyde serves as the positive control and should yield an EC1.5 value within the laboratory's historical range (typically 5-15 µM) and an Imax > 1.5[2].

Key Event 3: Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

Principle: The h-CLAT models the activation of dendritic cells, a critical step in initiating an adaptive immune response[7][18]. The assay uses the THP-1 human monocytic cell line as a surrogate for DCs. Following a 24-hour exposure to a test chemical, the upregulation of cell surface co-stimulatory molecules CD86 and CD54 is quantified by flow cytometry[19][20].

Causality & Rationale: The expression of CD86 and CD54 is a hallmark of dendritic cell maturation and is essential for T-cell priming[18]. A chemical that induces their upregulation is considered to have the potential to initiate an immune response. Using a known sensitizer like 2,4-Dinitrochlorobenzene (DNCB) or Cinnamic Aldehyde as a positive control ensures the assay system is responsive and can correctly identify a chemical capable of inducing this key event.

Protocol: h-CLAT
  • Cell Culture: Culture THP-1 cells and seed them for the experiment.

  • Chemical Exposure: Expose the cells to at least eight concentrations of the test chemical for 24 hours.

  • Cytotoxicity Assessment: Determine the CV75 value (the concentration that results in 75% cell viability) using a suitable method like propidium iodide staining. This is crucial for selecting non-cytotoxic concentrations for analysis.

  • Antibody Staining: Harvest the cells and stain them with fluorescently-labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the Relative Fluorescence Intensity (RFI) for both markers.

  • Data Analysis: Calculate the RFI for each concentration relative to the solvent control. Determine the EC150 (for CD86) and EC200 (for CD54), which are the concentrations required to induce an RFI of 150 and 200, respectively.

Data Interpretation

A chemical is classified as a sensitizer if:

  • The RFI of CD86 is ≥ 150% at any tested concentration with cell viability ≥ 50%. OR

  • The RFI of CD54 is ≥ 200% at any tested concentration with cell viability ≥ 50%.

Expected Result for Positive Controls: A strong sensitizer like DNCB is often used as the positive control[21][22]. It should induce a significant upregulation of both CD86 and CD54 within its effective concentration range. Cinnamic Aldehyde will also produce a positive result.

Conclusion

The strategic use of Cinnamic Aldehyde as a moderate reference sensitizer is integral to the validation and routine execution of non-animal skin sensitization assays. By confirming positive results across assays that map to distinct key events in the AOP—from molecular binding (DPRA) to keratinocyte signaling (KeratinoSens™) and immune cell activation (h-CLAT)—researchers can ensure the reliability and accuracy of their integrated testing strategies. This approach provides a robust, mechanistically-informed assessment of a chemical's sensitization potential, aligning with the highest standards of scientific integrity and regulatory acceptance.

References

  • Australian Industrial Chemicals Introduction Scheme. (2017). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Available at: [Link]

  • OECD. (2018). Test Guideline No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Publishing, Paris. Available at: [Link]

  • XCellR8. Skin Sensitisation Testing. Available at: [Link]

  • Charles River Laboratories. Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations. Available at: [Link]

  • Institute for In Vitro Sciences. (n.d.). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. IIVS.org. Available at: [Link]

  • JRC Big Data Analytics Platform. (2021). DB-ALM Protocol n° 154: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. Available at: [Link]

  • Lee, S., et al. (2018). The involvement of the Toll-like receptor signaling and Nrf2-Keap1 pathways in the in vitro regulation of IL-8 and HMOX1 for skin sensitization. Toxicology and Applied Pharmacology, 349, 39-49. Available at: [Link]

  • Yuan, C., et al. (2023). Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. Molecules, 28(21), 7439. Available at: [Link]

  • Cassimos, C., et al. (1980). Skin sensitization to 2, 4 dinitrochlorobenzene (DNCB) in the first months of life. Journal of Clinical & Laboratory Immunology, 3(2), 111-113. Available at: [Link]

  • Institute for In Vitro Sciences. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E). IIVS.org. Available at: [Link]

  • Al-Rshood, S., et al. (2023). An In Vitro Human Skin Test for Predicting Skin Sensitization and Adverse Immune Reactions to Biologics. International Journal of Molecular Sciences, 24(11), 9579. Available at: [Link]

  • Natsch, A. (2010). The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers—Functional relevance and a hypothesis on innate reactions to skin sensitizers. Toxicological Sciences, 113(2), 284-292. Available at: [Link]

  • Chemsrc. CAS#:80062-31-3 | 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol. Available at: [Link]

  • Vocanson, M., et al. (2009). Skin sensitizers in cosmetics and beyond: potential multiple mechanisms of action and importance of T-cell assays for in vitro screening. Skin Pharmacology and Physiology, 22(5), 245-255. Available at: [Link]

  • Jones, D. (2017). In-vitro Skin sensitisation testing – What are the benefits/limitations. mslexpertservices.co.uk. Available at: [Link]

  • Eurofins. Direct Peptide Reactivity Assay (DPRA). Available at: [Link]

  • Basketter, D. A., et al. (1992). Skin sensitization to cinnamic alcohol: the role of skin metabolism. Acta Dermato-Venereologica, 72(4), 264-265. Available at: [Link]

  • Shimadzu. eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. Available at: [Link]

  • XCellR8. KeratinoSens™ Skin Sensitisation Test OECD TG 442d. Available at: [Link]

  • Wouters, M. M., et al. (2015). Contact sensitizer 2,4-dinitrochlorobenzene is a highly potent human TRPA1 agonist. Experimental Dermatology, 24(3), 228-230. Available at: [Link]

  • Kim, J., et al. (2022). The Role of KEAP1-NRF2 System in Atopic Dermatitis and Psoriasis. Antioxidants, 11(7), 1397. Available at: [Link]

  • Eurofins. Human Cell Line Activation Test (h-CLAT). Available at: [Link]

  • Aleksic, M., et al. (2004). Protein Binding and Metabolism Influence the Relative Skin Sensitization Potential of Cinnamic Compounds. Chemical Research in Toxicology, 17(3), 314-322. Available at: [Link]

  • Enoch, S. J., et al. (2011). Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin Sensitizers. Chemical Research in Toxicology, 24(10), 1697-1705. Available at: [Link]

  • Natsch, A. (2009). The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers. Toxicological Sciences, 113(2), 284-92. Available at: [Link]

  • OECD. (2015). Test Guideline No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing, Paris. Available at: [Link]

  • OECD. (2002). Test Guideline No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Publishing, Paris. Available at: [Link]

  • Ataman Kimya. PROPANEDIOL (PROPANDİOL). Available at: [Link]

  • Institute for In Vitro Sciences. (n.d.). ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). IIVS.org. Available at: [Link]

  • Kim, H. J., et al. (2020). Solanum nigrum Linne improves DNCB‑induced atopic dermatitis‑like skin disease in BALB/c mice. Molecular Medicine Reports, 22(4), 3225-3234. Available at: [Link]

  • Shiseido Company. (2016). Skin Sensitization Test “human Cell Line Activation Test (h-CLAT)” Adopted as a OECD Test Guideline. Available at: [Link]

  • Sora, G., et al. (2022). The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. Cosmetics, 9(4), 77. Available at: [Link]

  • Natsch, A. (2009). The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers. Toxicological Sciences, 113(2), 284-92. Available at: [Link]

  • Zhang, H., et al. (2021). A direct peptide reactivity assay using a high-throughput mass spectrometry screening platform for detection of skin sensitizers. Toxicology in Vitro, 72, 105089. Available at: [Link]

  • Gentronix. (2023). Introduction to our Direct Peptide Reactivity Assay (DPRA) Service. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). 1,2-Propanediol, 3-(4-chlorophenoxy)-: Human health tier II assessment. Available at: [Link]

  • XCellR8. Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e. Available at: [Link]

  • Kimber, I., et al. (1998). A re-appraisal of the skin-sensitizing activity of 2,4-dinitrothiocyanobenzene. Journal of Applied Toxicology, 18(4), 251-256. Available at: [Link]

  • European Chemicals Agency. Skin sensitising chemicals. Available at: [Link]

  • Gerberick, G. F., et al. (2007). Proteomic allergen–peptide/protein interaction assay for the identification of human skin sensitizers. Toxicological Sciences, 97(2), 417-427. Available at: [Link]

  • Edwards, S., et al. (2018). Adaptation of the human Cell Line Activation Test (h-CLAT) to Animal-Product-Free Conditions. Toxicology in Vitro, 53, 12-19. Available at: [Link]

Sources

Technical Application Note: Development of 2-Nitro-5-glyceryl methylaniline as a Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

2-Nitro-5-glyceryl methylaniline (CAS: 80062-31-3), also known as HC Violet 1 or 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol , is a semi-permanent hair dye ingredient. Due to its structural classification as a nitro-substituted aromatic amine, it falls under strict regulatory scrutiny (e.g., EU SCCS/1162/08) regarding potential mutagenicity and impurity profiles (specifically nitrosamines).

This Application Note details the synthesis, structural elucidation, and metrological validation required to develop this compound as a Certified Reference Material (CRM) according to ISO 17034 standards. This guide is intended for analytical chemists and quality control professionals requiring a "Gold Standard" for impurity profiling and potency assignment.

Structural Analysis & Retrosynthetic Strategy

Structural Alerts and Challenges

The molecule contains three distinct functional domains:

  • Nitro-aromatic core: Electron-withdrawing, creates a "push-pull" system with the amine.

  • Secondary Amine (-NHMe): A potential site for N-nitrosation (formation of nitrosamines), requiring strict control during synthesis.

  • Glyceryl Ether Tail: Hydrophilic, prone to polymerization or oxidation if not protected during synthesis.

Synthetic Pathway Selection

To ensure the high purity (>99.5%) required for a CRM, a convergent synthesis utilizing protective group chemistry is superior to direct alkylation.

  • Route: Nucleophilic Aromatic Substitution (

    
    ) of a fluoro-nitro precursor with protected glycerol (Solketal).
    
  • Rationale: The use of Solketal prevents the formation of oligomeric by-products common when using free glycerol.

SynthesisRoute Start 5-Fluoro-2-nitroaniline Step1 N-Methylation (MeI, K2CO3) Start->Step1 Inter1 5-Fluoro-N-methyl-2-nitroaniline Step1->Inter1 Step2 SnAr Coupling (Solketal, NaH) Inter1->Step2 Inter2 Protected Acetonide Step2->Inter2 Step3 Acid Hydrolysis (HCl/MeOH) Inter2->Step3 Final 2-Nitro-5-glyceryl methylaniline (Target CRM) Step3->Final

Figure 1: Convergent synthesis strategy utilizing Solketal protection to ensure regioselectivity.

Detailed Experimental Protocols

Step 1: Preparation of the Electrophile (5-Fluoro-N-methyl-2-nitroaniline)

Note: Direct purchase of 5-fluoro-2-nitroaniline is recommended to reduce steps.

  • Reagents: 5-Fluoro-2-nitroaniline (1.0 eq), Iodomethane (1.1 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve starting material in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min.
      
    • Add MeI dropwise at 0°C. Allow to warm to RT and stir for 4 hours.

    • Critical Control Point: Monitor by TLC/HPLC to ensure no di-methylation (quaternary salt formation).

    • Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from Ethanol.

Step 2: Coupling with Solketal
  • Reagents: Intermediate 1 (1.0 eq), Solketal (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), THF (anhydrous).

  • Procedure:

    • In a separate flask, react Solketal with NaH in THF at 0°C to generate the alkoxide.

    • Cannulate the alkoxide solution into a solution of Intermediate 1 in THF.

    • Reflux for 6-12 hours. The solution will darken significantly.

    • Mechanism: The alkoxide displaces the Fluorine at the 5-position. The Nitro group at the 2-position activates the ring for this substitution.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    .
Step 3: Deprotection and Purification
  • Hydrolysis: Dissolve the acetonide intermediate in MeOH. Add 1M HCl (aq) and stir at RT for 2 hours.

  • Purification (Crucial for CRM):

    • Neutralize with

      
      . Evaporate solvent.
      
    • Flash Chromatography: Silica gel; Gradient 0-10% MeOH in DCM.

    • Final Polish: Recrystallization from Water/Ethanol (1:1) to remove trace inorganic salts.

Analytical Validation (ISO 17034 Compliance)

To certify this material, we must prove Identity , Purity , and Stability .

Structural Identification (Self-Validating)

The following data set is required to unequivocally prove the structure.

TechniqueParameterExpected Signal / Diagnostic
1H NMR (DMSO-d6)Aromatic RegionDoublet (d) at ~8.0 ppm (H-3, ortho to NO2); Doublet of doublets (dd) at ~6.3 ppm (H-6); Doublet (d) at ~6.5 ppm (H-4).
1H NMR N-MethylSinglet (or broad doublet) at ~2.9 ppm, integrating to 3H.
1H NMR Glyceryl ChainMultiplets at 3.5-4.2 ppm (5 protons); OH signals exchangeable with D2O.
13C NMR Carbon Count10 distinct carbon signals.
2D NMR HMBCCorrelation between N-Methyl protons and C-1 (aromatic). Correlation between Glyceryl CH2 and C-5 (aromatic ether linkage).
HRMS Exact Mass

calc: 243.0981 (for

).
Purity Assessment & Mass Balance

A single method is insufficient. We employ a "Mass Balance" approach:



  • qNMR (Quantitative NMR):

    • Internal Standard: Maleic Acid (TraceCERT® grade).

    • Solvent: DMSO-d6.

    • Protocol: Weigh ~10mg of Sample and ~10mg of Standard (precision ±0.01mg). Acquire with

      
       relaxation delay > 30s (5x 
      
      
      
      ).
  • HPLC-PDA (Chromatographic Purity):

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6x100mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 90% B over 20 min.

    • Detection: 254 nm (aromatic) and 420 nm (visible color).

Homogeneity and Stability Testing

For a CRM, the material must be stable during transport and storage.

  • Homogeneity: Analyze 10 randomly selected vials from the batch in duplicate. Calculate ANOVA. If

    
    , the batch is homogeneous.
    
  • Stability (Accelerated): Store vials at 40°C/75% RH for 1, 3, and 6 months. Analyze against a control sample stored at -20°C.

    • Failure Mode: Look for hydrolysis of the ether bond or oxidation of the amine.

ValidationWorkflow cluster_ID 1. Identification cluster_Purity 2. Purity Assignment cluster_Cert 3. Certification Batch Synthesized Batch NMR 1H/13C/2D NMR Batch->NMR MS HRMS (Q-TOF) Batch->MS qNMR qNMR (Primary) Batch->qNMR HPLC HPLC-UV (Secondary) Batch->HPLC KF Karl Fischer (Water) Batch->KF ROI Residue on Ignition Batch->ROI Homogeneity Homogeneity Study qNMR->Homogeneity Stability Stability Study HPLC->Stability COA Issue Certificate (CoA) Homogeneity->COA Stability->COA

Figure 2: Analytical workflow for ISO 17034 certification of the reference standard.

Handling and Safety (E-E-A-T)

  • Genotoxicity Warning: As a nitro-aniline derivative, this compound should be treated as a potential mutagen . Handle only in a Class II Biosafety Cabinet or Fume Hood.

  • Storage: Store at -20°C, protected from light (amber vials).

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water.

Conclusion

The development of 2-Nitro-5-glyceryl methylaniline as a CRM requires a shift from "industrial synthesis" to "metrological synthesis." By utilizing the Solketal protection route and validating via qNMR and Mass Balance, researchers can establish a traceable standard essential for the safety assessment of cosmetic products and the quantification of potential impurities.

References

  • International Conference on Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link][1]

  • International Organization for Standardization (ISO). (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on 2-Nitro-5-glyceryl methylaniline.[3][4][5][6][7] SCCS/1162/08.[5] [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-Nitro-5-glyceryl methylaniline. [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[8][1] Wiley. (Contextual reference for impurity profiling strategies).

Sources

Application Notes & Protocols: A Framework for the In Vivo Toxicological Evaluation of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The compound 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol is a substituted nitrophenol derivative. Its chemical structure presents two key features, or "structural alerts," that necessitate a rigorous toxicological evaluation: a nitroaromatic group and an aromatic amine moiety. Nitroaromatic compounds are a well-documented class of chemicals known for their potential to undergo metabolic reduction to form reactive nitroso and N-hydroxylamino intermediates, which can induce genotoxicity and carcinogenicity. Furthermore, the metabolism of structurally related compounds, such as 3-(phenylamino)propane-1,2-diol (PAP), which was implicated in the Toxic Oil Syndrome, is known to produce potentially toxic quinoneimine intermediates.[1][2] These reactive species are electrophilic and can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[1]

Given these intrinsic structural concerns, a comprehensive in vivo safety assessment is paramount before any consideration for further development. This document outlines a strategic and phased approach for the nonclinical toxicological evaluation of this compound, consistent with international regulatory guidelines such as the ICH M3(R2) guidance on nonclinical safety studies.[3][4] The primary objectives are to identify potential target organs of toxicity, establish a dose-response relationship, determine the No-Observed-Adverse-Effect Level (NOAEL), and specifically to assess the compound's genotoxic potential in vivo.

Compound Profile

A summary of the known physicochemical properties of this compound is essential for study planning, particularly for formulation development.

PropertyValueSource(s)
CAS Number 80062-31-3[5][6]
Molecular Formula C₁₀H₁₄N₂O₅[5]
Molecular Weight 242.23 g/mol [7][8]
Boiling Point 504.1 °C at 760 mmHg[6]
Density ~1.4 g/cm³[6]
Acute Oral Toxicity (Rat) LD₅₀ between 1000 and 2000 mg/kg bw

Proposed Metabolic Activation Pathway

The toxicological potential of this compound is likely linked to its metabolic activation. The diagram below illustrates a hypothetical pathway based on known biotransformation routes for nitroaromatic and aniline-like compounds. This pathway highlights the formation of reactive electrophilic species that are central to our toxicological concern.

G cluster_0 Phase I Metabolism (e.g., in Liver) cluster_1 Cellular Targets & Outcomes Parent 3-[3-(Methylamino)-4- nitrophenoxy]propane-1,2-diol Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases (CYP450, gut microbiota) Quinoneimine Quinoneimine-like Intermediate (Reactive Electrophile) Parent->Quinoneimine Oxidation Hydroxylamine N-Hydroxylamino Intermediate (Reactive Electrophile) Nitroso->Hydroxylamine Reduction DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Protein_Adducts Protein Adducts Hydroxylamine->Protein_Adducts Quinoneimine->DNA_Adducts Quinoneimine->Protein_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity Organ_Toxicity Organ Toxicity (e.g., Hepatotoxicity) Protein_Adducts->Organ_Toxicity G start Start: Test Article Characterization & Formulation Development drf Phase 1: Acute Oral Toxicity (Dose Range-Finding) start->drf dose_selection Dose Selection for Repeated-Dose Study drf->dose_selection main_study Phase 2: 28-Day Repeated-Dose Oral Toxicity Study (Rodent) dose_selection->main_study clin_path Clinical Pathology (Hematology, Chemistry) main_study->clin_path histopath Histopathology (Target Organs) main_study->histopath micronucleus In Vivo Micronucleus Assay (Bone Marrow) main_study->micronucleus comet In Vivo Comet Assay (Liver, Blood) main_study->comet analysis Data Analysis & Interpretation clin_path->analysis histopath->analysis micronucleus->analysis comet->analysis noael Determination of NOAEL analysis->noael report Final Report & Risk Assessment noael->report

Caption: Tiered workflow for the in vivo toxicological evaluation.

Experimental Design and Protocols

The core of the investigation is a 28-day repeated-dose oral toxicity study in a rodent model, which serves as a platform to assess general organ toxicity and specific genotoxic endpoints.

Animal Model and Justification
  • Species: Sprague-Dawley (SD) Rat.

  • Justification: The SD rat is a commonly used outbred strain in general toxicology studies and was the species used in the acute oral toxicity study that established the initial LD₅₀. [9]Using the same species allows for better correlation between acute and sub-chronic data. Regulatory agencies like the FDA and EMA have extensive historical control data for this strain.

Study Design: 28-Day Repeated-Dose Toxicity

This study will be designed in accordance with the OECD Guideline for the Testing of Chemicals, Test No. 407.

GroupTreatmentDose Level (mg/kg/day)Animals (Male)Animals (Female)Purpose
1 Vehicle Control (e.g., 0.5% CMC)01010Control Group
2 Test ArticleLow Dose (e.g., 50)1010Assess NOAEL
3 Test ArticleMid Dose (e.g., 200)1010Characterize Dose-Response
4 Test ArticleHigh Dose (e.g., 800)1010Identify Target Organs & MTD
5 Vehicle Control (Recovery)055Assess Reversibility
6 Test Article (Recovery)High Dose (e.g., 800)55Assess Reversibility

Note: Final dose levels must be established based on a preliminary dose range-finding study. The high dose should elicit signs of toxicity but not mortality, aiming for the Maximum Tolerated Dose (MTD). The low dose should ideally be a multiple of the anticipated therapeutic dose and produce no adverse effects (the prospective NOAEL).

Protocol 1: 28-Day Repeated-Dose Oral Study Conduct

Objective: To assess the systemic toxicity of the test article following 28 consecutive days of oral administration.

Materials:

  • Test Article: this compound, with Certificate of Analysis (CoA).

  • Vehicle: e.g., 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water.

  • Sprague-Dawley rats (approx. 6-8 weeks old at study start).

  • Oral gavage needles.

  • Calibrated balances.

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for a minimum of 5 days prior to the first dose.

  • Randomization: Randomize animals into treatment groups as detailed in the study design table.

  • Formulation Preparation: Prepare fresh formulations of the test article in the vehicle daily. Ensure homogeneity.

  • Administration: Administer the test article or vehicle once daily via oral gavage at approximately the same time each day. The volume administered should be based on the most recent body weight (e.g., 5 mL/kg).

  • Clinical Observations:

    • Perform cage-side observations twice daily for signs of morbidity or mortality.

    • Conduct a detailed clinical examination on each animal once weekly, including evaluation of skin, fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic and central nervous system effects, and somatomotor activity.

  • Body Weight and Food Consumption: Record individual animal body weights prior to dosing on Day 1 and at least weekly thereafter. Measure food consumption weekly for each cage.

  • Termination:

    • Main Study Groups (1-4): On Day 29 (24 hours after the last dose), humanely euthanize animals for sample collection.

    • Recovery Groups (5-6): Maintain animals for an additional 14-day treatment-free period, then euthanize on Day 43 for sample collection.

Protocol 2: Clinical Pathology

Objective: To evaluate potential effects on hematological and serum biochemical parameters.

Procedure:

  • Sample Collection: At termination, collect blood from each animal via a suitable site (e.g., retro-orbital sinus or abdominal aorta) into appropriate collection tubes.

    • Hematology: K₂-EDTA tubes.

    • Clinical Chemistry: Serum separator tubes.

  • Hematology Analysis: Analyze samples for the following parameters:

    • Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Platelet count (PLT), White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils), Reticulocyte count.

  • Clinical Chemistry Analysis: Analyze serum samples for the following:

    • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL), Gamma-Glutamyl Transferase (GGT).

    • Kidney Function: Blood Urea Nitrogen (BUN), Creatinine (CREA).

    • Other: Glucose (GLU), Total Protein (TP), Albumin (ALB), Globulin (GLOB), Cholesterol (CHOL), Triglycerides (TRIG), Electrolytes (Na⁺, K⁺, Cl⁻).

Protocol 3: Necropsy and Histopathology

Objective: To identify gross and microscopic pathological changes in tissues. This protocol should be guided by best practices in toxicologic histopathology. [10] Procedure:

  • Gross Necropsy: Conduct a full gross necropsy on all animals. Examine the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights: Weigh the following organs from all animals: brain, heart, kidneys, liver, spleen, testes, ovaries, adrenal glands, and thymus.

  • Tissue Collection and Fixation:

    • Collect a comprehensive list of tissues from all animals and preserve them in 10% neutral buffered formalin.

    • This list should include (but is not limited to): all major organs, reproductive tissues, gastrointestinal tract sections, bone, bone marrow, skin, and any gross lesions.

  • Histopathology:

    • Process, embed in paraffin, section, and stain tissues with hematoxylin and eosin (H&E) from all animals in the control and high-dose groups.

    • If treatment-related findings are observed in the high-dose group, the same tissues from the mid- and low-dose groups must also be examined to establish a NOAEL.

    • A board-certified veterinary pathologist should perform all microscopic examinations.

Protocol 4: In Vivo Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity). This assay will be integrated into the main 28-day study and follows OECD Guideline 474. [11] Procedure:

  • Tissue Collection: At termination (Day 29 for main groups), collect bone marrow from the femur of each animal.

  • Slide Preparation:

    • Flush the bone marrow from the femur using fetal bovine serum.

    • Create a cell suspension and centrifuge to pellet the cells.

    • Resuspend the pellet and prepare thin smears on clean glass slides.

    • Allow slides to air-dry.

  • Staining: Stain slides with a suitable dye (e.g., Acridine Orange or Giemsa) that allows for the differentiation of polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).

  • Scoring:

    • Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs by counting a total of at least 500 erythrocytes to assess bone marrow cytotoxicity.

  • Data Analysis: An increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result. [12][13]

Protocol 5: In Vivo Alkaline Comet Assay

Objective: To detect primary DNA strand breaks in individual cells. This assay provides a sensitive measure of genotoxicity and will be integrated into the main study, consistent with OECD Guideline 489. [14]

G start 1. Isolate Single Cells (e.g., from Liver, Blood) embed 2. Embed Cells in Low-Melting Agarose on Slide start->embed lysis 3. Cell Lysis (High Salt + Detergent) Removes membranes, cytoplasm embed->lysis unwind 4. Alkaline Unwinding (pH > 13) Denatures DNA, expresses alkali-labile sites lysis->unwind electro 5. Electrophoresis Fragmented DNA migrates to anode, forming a 'comet tail' unwind->electro stain 6. Neutralize & Stain DNA (e.g., SYBR Green) electro->stain score 7. Visualize & Score Comets (Image Analysis Software) stain->score

Caption: Workflow for the In Vivo Alkaline Comet Assay.

Procedure:

  • Tissue Collection: At termination, collect fresh liver samples and whole blood (in an anticoagulant) from each animal. Process immediately.

  • Single-Cell Suspension: Prepare a single-cell suspension from the liver tissue via mechanical or enzymatic dissociation. Isolate lymphocytes from whole blood using density gradient centrifugation.

  • Slide Preparation:

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (high salt and detergent) to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids". [15]5. Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. [16]6. Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR® Green).

  • Scoring:

    • Visualize slides using a fluorescence microscope equipped with an automated image analysis system.

    • Score at least 150 cells per sample. The primary endpoint is the % Tail DNA (the intensity of DNA in the comet tail relative to the total intensity). 8. Data Analysis: A statistically significant, dose-dependent increase in % Tail DNA in treated groups compared to the vehicle control indicates genotoxic activity.

Data Analysis and Interpretation

All quantitative data (body weights, food consumption, clinical pathology, organ weights) should be analyzed for statistical significance. [17]Appropriate statistical methods should be chosen based on the distribution and variance of the data (e.g., ANOVA followed by Dunnett's test for normally distributed data, or non-parametric tests like Kruskal-Wallis). [18][19]Genotoxicity data should be analyzed using methods appropriate for count data (e.g., historical negative control data distribution). The final interpretation will integrate all findings—clinical observations, pathology, and genotoxicity—to characterize the toxicological profile of the compound and determine a definitive NOAEL.

References

  • EvitaChem. (n.d.). Buy (R)-3-(Dimethylamino)propane-1,2-diol (EVT-384368) - Physical Properties.
  • García-Ladona, F. J., et al. (2003). Metabolism of ( R )- and ( S )-3-(Phenylamino)propane-1,2-diol in C57BL/6- and A/J-Strain Mice. Identification of New Metabolites with Potential Toxicological Significance to the Toxic Oil Syndrome. Chemical Research in Toxicology, 16(9), 1038-1050. [Link]

  • PubChem. (n.d.). 3-(Methylamino)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 80062-31-3(this compound) Product Description. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(11), 4492. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2017). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Retrieved from [Link]

  • Ladona, M. G., et al. (1999). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 12(12), 1127-1137. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research, 455(1-2), 155-166. [Link]

  • Crissman, J. W., et al. (2004). Best Practices Guideline: Toxicologic Histopathology. Toxicologic Pathology, 32(1), 126-131. [Link]

  • Lee, J., & Lee, S. (2016). Statistical analysis for toxicity studies. Toxicological Research, 32(3), 181-186. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • Elespuru, R., et al. (2022). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Frontiers in Toxicology, 4, 883389. [Link]

  • Burlinson, B., et al. (2007). Recommendations for conducting the in vivo alkaline Comet assay. Mutagenesis, 22(2), 139-146. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from [Link]

  • Hothorn, L. A. (2006). Statistical analysis for toxicity studies. In Toxicology and Ecotoxicology in Chemical Safety Assessment (pp. 1-17). [Link]

  • U.S. Food and Drug Administration (FDA). (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:80062-31-3 | this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment. Retrieved from [Link]

  • Kirsch-Volders, M., et al. (1997). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 392(1-2), 19-33. [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2007). Redbook 2000: IV.B.4. Statistical Considerations in Toxicity Studies. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA), Australia. (n.d.). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • Lin, K. K. (2005). STATISTICS IN TOXICOLOGY. In Advanced Medical Statistics (pp. 469-486). World Scientific. [Link]

  • Tice, R. R., et al. (2000). Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. Environmental and Molecular Mutagenesis, 35(3), 206-221. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Atlantic Bone Screen. (n.d.). Toxicologic pathology. Retrieved from [Link]

  • Castro, M., et al. (2003). Metabolism of R,S enantiomers of 3-phenylamino-1,2-propanediol, a compound associated with the toxic oil syndrome, in C57BL/6- and A/J-strain mice. Toxicology and Applied Pharmacology, 186(2), 71-83. [Link]

  • Veterinary Pathology Group. (n.d.). Histopathology: Sampling and shipment guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]

  • Hothorn, L. A. (2014). Statistical evaluation of toxicological bioassays – a review. Toxicology Research, 3(5), 329-337. [Link]

  • Wang, H., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Advanced Materials Research, 550, 334-337. [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved from [Link]

  • HistologiX. (n.d.). Supporting Toxicology Studies. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Retrieved from [Link]

  • Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1157147. [Link]

  • Niki, Y., et al. (2011). 3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms. Journal of Dermatological Science, 63(3), 169-176. [Link]

  • Gupte, S. M., et al. (1983). Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction. Research Communications in Chemical Pathology and Pharmacology, 42(2), 235-244. [Link]

Sources

Application Note: High-Content Bioactivity and Safety Profiling of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol , commonly known as HC Violet No. 1 (CAS: 82576-75-8), is a nitro-aromatic amine primarily utilized in semi-permanent hair coloring formulations. While its industrial application is cosmetic, its chemical scaffold—featuring a nitro group adjacent to a secondary amine and a hydrophilic propanediol tail—presents specific bioactivity profiles relevant to both safety pharmacology (sensitization, genotoxicity) and potential therapeutic repurposing (hypoxia-activated prodrugs).

This application note details robust cell-based protocols to screen for:

  • Skin Sensitization Potential: Via the Nrf2/ARE antioxidant response pathway.

  • Genotoxicity: Via the in vitro Micronucleus assay (detecting clastogenicity/aneugenicity).

  • Hypoxia-Selective Cytotoxicity: Exploiting the nitro-reductase mechanism common to nitro-aromatics.

Physicochemical Profile
PropertyValueImplication for Assays
Molecular Weight 242.23 g/mol Low MW facilitates membrane permeability.
LogP ~0.92Moderately hydrophilic; cell-permeable.
Appearance Violet PowderCRITICAL: Strong optical absorbance around 570 nm.
Solubility DMSO (>20 mg/mL)Compatible with standard high-throughput screening (HTS).
⚠️ Critical Technical Warning: Optical Interference

As this compound is a violet dye, it absorbs light in the visible spectrum (approx. 500–600 nm). Avoid colorimetric assays such as MTT or MTS, as the compound's intrinsic color will skew absorbance readings.

  • Recommended Readout: Luminescence (e.g., CellTiter-Glo®) or Fluorescence (e.g., Resazurin/AlamarBlue) where excitation/emission wavelengths do not overlap with the dye's absorbance.

Assay I: Nrf2/ARE Luciferase Reporter Assay (Sensitization Screening)

Principle

Nitro-aromatic amines are electrophilic. They can react with nucleophilic residues on skin proteins (haptenization), triggering the Keap1-Nrf2 stress response pathway—a key event in the Adverse Outcome Pathway (AOP) for skin sensitization. This assay quantifies the induction of the Antioxidant Response Element (ARE).

Experimental Workflow

This protocol utilizes a keratinocyte cell line (e.g., HaCaT or KeratinoSens™) stably transfected with a Luciferase reporter gene under the control of the ARE promoter.

Materials
  • Cell Line: KeratinoSens™ (transgenic HaCaT).

  • Control: Cinnamic Aldehyde (Positive Control, EC1.5 ~ 20 µM).

  • Detection: Luciferase Assay System (Promega).

Protocol Steps
  • Seeding: Plate cells at

    
     cells/well in white 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Dosing: Prepare a 12-point dilution series of the test compound in DMSO (0.98 µM to 2000 µM). Keep final DMSO concentration <1%.

  • Exposure: Treat cells for 48 hours.

  • Lysis & Detection: Remove supernatant. Add lysis buffer and Luciferase substrate.

  • Data Analysis: Measure Luminescence (RLU). Calculate the EC1.5 (concentration inducing a 1.5-fold increase in gene expression) and IC50 (cytotoxicity).

Mechanistic Visualization

The following diagram illustrates the molecular pathway targeted by this assay:

Nrf2_Pathway Compound Test Compound (Electrophile) Keap1 Keap1 (Sensor) Compound->Keap1 Covalent Modification Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Luciferase Luciferase Expression ARE->Luciferase Transcription

Figure 1: Activation of the Nrf2/ARE pathway by electrophilic stress, leading to luciferase reporter expression.

Assay II: In Vitro Micronucleus (MN) Assay (Genotoxicity)

Principle

Nitro groups can be reduced by cellular reductases to form hydroxylamines, which may damage DNA. The MN assay detects chromosomal damage (clastogenicity) or spindle dysfunction (aneugenicity) by visualizing small membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

Protocol Steps
  • Cell System: CHO-K1 or TK6 lymphoblastoid cells.

  • Metabolic Activation: Run parallel arms with and without S9 Mix (rat liver enzyme fraction) to simulate hepatic metabolism (crucial for nitro-reduction).

  • Treatment:

    • Short exposure (4h) +/- S9.

    • Long exposure (24h) - S9.

  • Cytokinesis Block: Add Cytochalasin B (6 µg/mL) to arrest cells at the binucleated stage.

  • Staining: Fix cells and stain with Hoechst 33342 (nuclear stain).

  • Scoring: Use High-Content Imaging (HCS) to score % Micronuclei in binucleated cells.

Acceptance Criteria:

  • Cytotoxicity (CBPI) must not exceed 55-60% at the top dose to avoid false positives due to apoptosis.

Assay III: Hypoxia-Selective Cytotoxicity (Drug Repurposing)

Principle

The nitro moiety on the aromatic ring renders this molecule a potential "hypoxia-activated prodrug." Under normoxic conditions, the nitro group is reduced but immediately re-oxidized (redox cycling). Under hypoxia (low O₂), it is irreversibly reduced to toxic amine species. This assay screens for this therapeutic window.

Experimental Workflow
Materials
  • Cell Lines: A549 (Lung Adenocarcinoma) or HCT116.

  • Hypoxia Chamber: Set to 0.1% - 1.0% O₂.

  • Control: Tirapazamine (Hypoxia-selective positive control).

Protocol Steps
  • Dual Plating: Seed identical plates for Normoxia (21% O₂) and Hypoxia (1% O₂).

  • Drug Addition: Add compound (0.1 - 100 µM).

  • Incubation: Incubate for 4 hours under respective conditions.

  • Washout: Remove drug, wash with PBS, and replace with fresh media.

  • Regrowth: Incubate both plates for an additional 72 hours under Normoxia.

  • Readout: Measure cell viability via ATP luminescence (CellTiter-Glo).

Data Calculation

Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • Interpretation: An HCR > 5 indicates significant hypoxia selectivity, suggesting potential as a bioreductive drug or tumor-specific sensitizer.

Workflow Visualization

Hypoxia_Screen Start Seed Cells (A549/HCT116) Split Split Plates Start->Split Normoxia Normoxia Arm (21% O2) Split->Normoxia Hypoxia Hypoxia Arm (1% O2) Split->Hypoxia Treat Treat with Compound (4 Hours) Normoxia->Treat Aerobic Metabolism Hypoxia->Treat Nitro-Reduction Wash Washout & Replace Media Treat->Wash Regrowth 72h Regrowth (Normoxia) Wash->Regrowth Readout Calculate HCR (IC50 Norm / IC50 Hyp) Regrowth->Readout

Figure 2: Parallel workflow for determining Hypoxia Cytotoxicity Ratio (HCR).

References

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 442D: In Vitro Skin Sensitisation - ARE-Nrf2 Luciferase Test Method. OECD Publishing. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Violet n° 1. European Commission. [Link]

  • Cornet, M., et al. (2017). Micronucleus Assay in CHO-K1 Cells: A High-Content Screening Approach. Methods in Molecular Biology. [Link]

  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. [Link]

Protocol for assessing the anti-inflammatory potential of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Assessing the Anti-Inflammatory Potential of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Abstract & Strategic Overview

This application note outlines a standardized protocol for evaluating the anti-inflammatory efficacy of This compound (referred to herein as NMPD ). While structurally characterized as a nitroaniline derivative often utilized in cosmetic formulations (hair dyes), its pharmacophore—containing a propane-1,2-diol tail and a substituted nitrophenoxy core—presents specific motifs relevant to redox cycling and potential immunomodulation.

Scientific Rationale: Nitro-substituted aromatics can exhibit dualistic biological activities: they may act as sensitizers (pro-inflammatory) or, in specific metabolic contexts, interfere with redox-sensitive signaling pathways like NF-


B. Therefore, this protocol is designed to rigorously distinguish between cytotoxicity , pro-inflammatory sensitization , and genuine anti-inflammatory inhibition .

Core Experimental Workflow:

  • Solubility & Stability Profiling: Establishing bio-compatible delivery vectors.

  • Cytotoxicity Screening (MTT/CCK-8): Defining the non-toxic therapeutic window.

  • Functional Screening (NO Inhibition): Primary readout using LPS-stimulated macrophages.

  • Cytokine Profiling (ELISA): Quantifying TNF-

    
    , IL-6, and IL-1
    
    
    
    .
  • Mechanistic Validation: Western blotting for COX-2, iNOS, and NF-

    
    B translocation.
    

Compound Preparation & Properties

Chemical Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 80062-31-3[3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 242.23 g/mol

  • Physical State: Red to brown powder (typical of nitroanilines).

Solubilization Protocol: The glycerol side chain confers moderate polarity, but the nitro-aromatic core requires organic co-solvents for high-concentration stocks.

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Prepare 100 mM stock. Vortex for 1 min.
Secondary Solvent Ethanol / Water (1:1)Soluble, but less stable for long-term storage.
Working Conc. 1

M – 100

M
Dilute in serum-free media. Final DMSO < 0.1%.
Storage -20°C, DesiccatedLight sensitive (nitro group). Protect from UV.

Experimental Design & Workflow

The assessment follows a "Gate-Keeper" logic. The compound must pass the viability check before proceeding to functional assays to avoid false positives caused by cell death.

ExperimentalWorkflow Start Compound NMPD (CAS 80062-31-3) Solubility Solubility Check (DMSO Stock) Start->Solubility CellModel Cell Model: RAW 264.7 Macrophages Solubility->CellModel Viability Step 1: Cytotoxicity (MTT / CCK-8 Assay) CellModel->Viability Decision Viability > 80%? Viability->Decision Screening Step 2: Primary Screen (Griess Assay for NO) Decision->Screening Yes Stop Exclude: Toxic (False Positive Risk) Decision->Stop No Profiling Step 3: Cytokine Profiling (ELISA: TNF-a, IL-6) Screening->Profiling Mechanism Step 4: Mechanism (Western Blot: NF-kB, MAPK) Profiling->Mechanism

Figure 1: Step-wise decision tree for evaluating anti-inflammatory potential, prioritizing exclusion of cytotoxic effects.

Detailed Protocols

Phase 1: Cell Culture & Stimulation Model
  • Cell Line: RAW 264.7 (Murine Macrophage) or THP-1 (Human Monocyte).

  • Culture Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1

    
    g/mL).
    
  • Positive Control: Dexamethasone (1

    
    M) or Indomethacin (10 
    
    
    
    M).
Phase 2: Cytotoxicity Assay (Mandatory)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC).

  • Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat cells with NMPD (0.1, 1, 10, 50, 100

    
    M) for 24h.
    
  • Add 10

    
    L CCK-8 reagent or MTT solution (0.5 mg/mL). Incubate 2-4h.
    
  • Measure absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Criteria: Only concentrations yielding >90% viability relative to vehicle control are cleared for anti-inflammatory testing.

Phase 3: Nitric Oxide (NO) Inhibition Screen (Griess Assay)

Objective: Quantify inhibition of NO, a key inflammatory mediator produced by iNOS.

  • Seed cells at

    
     cells/well in 24-well plates.
    
  • Pre-treat with NMPD (at MNTC doses) for 1 hour.

  • Stimulate with LPS (1

    
    g/mL) for 18-24 hours.
    
  • Collect 50

    
    L of culture supernatant.
    
  • Mix with 50

    
    L Griess Reagent A (1% Sulfanilamide) and 50 
    
    
    
    L Reagent B (0.1% NED) in a 96-well plate.
  • Incubate 10 min at RT (protect from light).

  • Measure absorbance at 540 nm. Calculate Nitrite concentration using a NaNO

    
     standard curve.
    
Phase 4: Mechanistic Elucidation (NF- B Pathway)

Objective: Determine if NMPD blocks the translocation of NF-


B to the nucleus.

Signaling Pathway Visualization: The following diagram illustrates the target pathway. NMPD is hypothesized to intervene at the IKK complex or MAPK phosphorylation stages.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activation IkB I-kB (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-kB (p65/p50) Inactive IkB->NFkB_Cyto Release NFkB_Nuc NF-kB (p65) Active NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-a) NFkB_Nuc->DNA Transcription NMPD NMPD (Target?) NMPD->IKK Possible Inhibition

Figure 2: Canonical NF-


B inflammatory cascade. Assays should verify if NMPD prevents I-

B degradation or p65 translocation.

Western Blot Protocol:

  • Lysis: Extract cytoplasmic and nuclear fractions using a NE-PER kit or RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • Cytoplasm: p-I

      
      B
      
      
      
      , Total I
      
      
      B
      
      
      , COX-2, iNOS.
    • Nucleus: NF-

      
      B p65 (Loading control: Lamin B1).
      
  • Analysis: A reduction in nuclear p65 or reduced p-I

    
    B
    
    
    
    indicates anti-inflammatory activity.

Data Analysis & Reporting

Quantify results using One-Way ANOVA followed by Dunnett’s post-hoc test. Present data in the following format:

Table 1: Example Data Layout | Treatment Group | Concentration (


M) | Cell Viability (%) | NO Release (

M) | TNF-

(pg/mL) | Inhibition (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Control | 0 | 100

2 | 2.1

0.5 | 45

5 | - | | LPS Only | 0 | 98

3 | 45.0

2.1 | 1200

80 | 0% | | Dexamethasone | 1 | 95

4 | 12.5

1.2 | 300

25 | 72% | | NMPD | 10 | 96

2 | 38.0

3.0 | 1050

60 | 15% | | NMPD | 50 | 92

5 | 22.0

2.5 | 600

45 | 51% |

Note: Inhibition (%) is calculated relative to the LPS-only group.

Safety & Toxicology Note

Critical Warning: NMPD (CAS 80062-31-3) is structurally related to nitroaniline dyes (e.g., HC Blue series). These compounds can act as contact sensitizers .

  • False Positives: If the compound induces stress pathways (Nrf2/ARE) due to redox cycling of the nitro group, it may appear "anti-inflammatory" by depleting intracellular ROS, while simultaneously being cytotoxic or mutagenic.

  • Verification: Always perform an Ames Test or micronucleus assay if developing for therapeutic use, as nitro-aromatics are frequent mutagens.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 115633, 3-(3-nitrophenoxy)propane-1,2-diol (Analogous Structure). Retrieved from [Link]

  • European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on 2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3). SCCS/1477/12.[4] Retrieved from [Link]

  • Green, L. C., et al. (2011).Alternative methods for safety assessment of cosmetic ingredients: A review. Regulatory Toxicology and Pharmacology.

Sources

Application Note: High-Throughput Screening & Profiling of 2-Nitro-5-glyceryl methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Cosmetic Chemistry, Analytical Toxicology, and Regulatory Compliance . It details the protocols for utilizing 2-Nitro-5-glyceryl methylaniline as a reference standard in High-Throughput Screening (HTS) workflows, specifically focusing on Analytical Quality Control (QC) and In Vitro Safety Profiling .

Part 1: Introduction & Scientific Rationale[1][2][3]

2-Nitro-5-glyceryl methylaniline is a direct dye primarily used in semi-permanent hair coloring formulations.[1][2][3][4] Structurally, it consists of a nitroaniline core modified with a glyceryl (dihydroxypropyl) ether and a methylamine group.[1][2] This specific substitution pattern imparts unique physicochemical properties: the nitro group acts as a chromophore (yellow-orange), while the glyceryl moiety significantly enhances hydrophilicity compared to unsubstituted nitroanilines.[1][2]

In the context of High-Throughput Screening (HTS) , this compound serves two distinct roles:

  • Target Analyte in QC Screening: Regulatory bodies (e.g., EU SCCS) impose strict limits on dye concentration (<1.0%) and nitrosamine impurities.[1][2][5] HTS workflows are required to screen thousands of formulation batches for compliance.[2]

  • Reference Standard in Safety Profiling: Due to its specific logP (~0.[1][2]96) and molecular weight, it is used as a model compound in Skin-PAMPA (Parallel Artificial Membrane Permeability Assay) to validate flux prediction models for hydrophilic penetrants.[1][2]

Mechanism of Action (Analytical)

In Reverse-Phase HPLC (RP-HPLC) screening, the amphiphilic nature of the molecule presents a separation challenge.[1][2] The glyceryl group causes early elution, while the aromatic core drags.[2][5] Successful HTS protocols utilize Ion-Interaction Chromatography to sharpen peak shape and ensure resolution from complex cosmetic matrices.[1][2]

Part 2: Chemical Properties & Preparation[1][2][3]

PropertyData
IUPAC Name 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol
Molecular Formula C₁₀H₁₄N₂O₅
Molecular Weight 242.23 g/mol
Solubility Soluble in Water, DMSO, Ethanol; Slightly soluble in oils.[1][2][3]
λmax (Absorbance) ~400 nm (Broad band, solvent dependent)
pKa Weakly basic (secondary amine)
LogP ~0.96 (Hydrophilic)
Stock Solution Preparation (HTS Standard)[1][2][3]
  • Primary Stock (10 mM): Dissolve 24.2 mg of 2-Nitro-5-glyceryl methylaniline in 10 mL of DMSO . Vortex for 2 minutes. Store at -20°C in amber glass (light sensitive).

  • Working Plate (100 µM): Dilute Primary Stock 1:100 into 50:50 Water:Acetonitrile in a 96-well deep-well plate.

Part 3: Protocol A - High-Throughput Analytical Screening (HPLC-PDA)

Objective: Rapid quantification of 2-Nitro-5-glyceryl methylaniline in cosmetic libraries to ensure <1% w/w compliance and absence of nitrosamine precursors.

Instrumentation Setup
  • System: UPLC/HPLC system with Autosampler (96-well plate compatible).

  • Detector: Photodiode Array (PDA) Detector scanning 220–450 nm.[2]

  • Column: Amide-bonded C16 Silica or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) for enhanced retention of the polar glyceryl group.[1][2]

Mobile Phase & Gradient[1][2][3][6]
  • Solvent A: 10 mM Phosphate Buffer (pH 6.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).[2]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 0.6 mL/min.[2]

Time (min)% Solvent A% Solvent B
0.0955
2.06040
3.51090
4.0955
Sample Preparation Workflow (96-Well Format)
  • Aliquot: Transfer 50 mg of formulation (cream/gel) into each well of a 96-well filter plate (0.45 µm PTFE).

  • Extraction: Add 950 µL of Extraction Buffer (50% Acetontrile / 50% Water).[1][2]

  • Agitation: Shake at 1200 RPM for 10 minutes.

  • Filtration: Apply positive pressure or centrifugation (3000 x g, 5 min) to collect filtrate in receiver plate.

  • Injection: Inject 2 µL directly from receiver plate.

Data Logic
  • Identification: Match Retention Time (RT) ± 0.05 min AND UV Spectrum (Max ~400 nm) against the standard.

  • Quantification: Integrate peak area at 400 nm. Calculate concentration using a 6-point calibration curve (0.1 – 100 µg/mL).

Part 4: Protocol B - In Vitro Safety Screening (Skin-PAMPA)[1]

Objective: Use 2-Nitro-5-glyceryl methylaniline as a low-permeability reference control in skin penetration assays.

Assay Principle

The Skin-PAMPA (Parallel Artificial Membrane Permeability Assay) mimics the Stratum Corneum.[1][2] The compound's glyceryl group hinders passive diffusion through the lipid-rich membrane, making it an ideal negative control for "high absorption" alerts.[2]

Experimental Steps
  • Donor Plate Preparation:

    • Prepare a 50 µM solution of the compound in PBS (pH 7.4).[2]

    • Add 200 µL to the Donor wells (Bottom plate).[2]

  • Membrane Coating:

    • Coat the PVDF membrane of the Acceptor plate (Top plate) with 4 µL of Skin-Mimetic Lipid Mixture (Ceramides/Cholesterol/FFA in Dodecane).[1][2]

  • Assembly & Incubation:

    • Add 200 µL of PBS to Acceptor wells.

    • Sandwich the plates and incubate at 32°C (skin temp) for 5 hours in a humidity chamber.

  • Analysis:

    • Separate plates.[1][2] Transfer aliquots from both Donor and Acceptor wells to a UV-transparent reading plate.[2]

    • Measure Absorbance at 400 nm.[1][2]

Calculation

Calculate Effective Permeability (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


):


[1]
  • Target Result: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     cm/s (Indicates low skin penetration potential, consistent with safety data).[1][5]
    

Part 5: Visualization of Workflow

HTS_Workflow Sample Cosmetic Formulation Library (96-well) Extract Extraction (Acetonitrile/Buffer) Sample->Extract Solubilization Filter Filtration (0.45 µm PTFE) Extract->Filter Clarification HPLC UPLC Separation (Ion-Pairing C16) Filter->HPLC Injection PDA PDA Detection (λ: 400 nm) HPLC->PDA Elution Data Data Processing (Peak Area Integration) PDA->Data Signal Decision Compliance Check (< 1.0% Conc) Data->Decision Report

Figure 1: High-Throughput Analytical Screening Workflow for 2-Nitro-5-glyceryl methylaniline quantification.

Part 6: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanol groups on column.[1][2]Ensure Ion-Pairing reagent (Na-Octanesulfonate) is present in Mobile Phase A.
Low Recovery Incomplete extraction from fatty matrices.Increase Acetonitrile ratio in extraction buffer or use Ultrasonication (15 min).
Shift in RT pH fluctuation affecting amine ionization.[1][2]Strictly buffer Mobile Phase A to pH 6.0 .
Ghost Peaks Nitrosamine formation (degradation).[1][2]Avoid acidic conditions; store samples at 4°C; analyze within 24 hours.

Part 7: References

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2012).[1][2][6][7] Opinion on 2-Nitro-5-glyceryl methylaniline. SCCS/1477/12.[1][2][5][3][6][7] Link

  • Gagliardi, L., et al. (1990).[1][2][5] Determination of aromatic amines at trace levels by ion-interaction reagent reversed-phase high performance liquid chromatography. Journal of Chromatography A, 518, 149–156.[1][2][5] Link[2][5]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017).[1][2] Human Health Tier II Assessment: 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-.[1][2] Link

  • Sinko, B., et al. (2012).[1][2][5] Skin-PAMPA: A new method for fast prediction of skin penetration.[1][2] European Journal of Pharmaceutical Sciences, 45(5), 698-707.[1][2] Link[2][5]

Sources

Application Note: Investigating the Percutaneous Absorption of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for assessing the dermal bioavailability of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol , a synthetic nitro-aromatic dye derivative. Given the structural presence of a hydrophilic propane-1,2-diol tail and a lipophilic nitrophenoxy core, this compound presents unique partitioning challenges. This guide provides a self-validating workflow using static Franz diffusion cells to determine the cutaneous distribution (absorbed vs. penetrated) and systemic exposure potential (


) required for toxicological safety margins.

Target Analyte Profile & Physicochemical Considerations

Before initiating wet-lab work, the physicochemical parameters of the specific analyte must be established to ensure "sink conditions" in the receptor fluid.

ParameterPredicted/Estimated ValueExperimental Implication
Molecular Structure Nitro-aromatic ether with diol tailChromophore presence allows UV-Vis detection (~480–510 nm).
Molecular Weight ~242.23 g/mol < 500 Da; indicates high potential for passive diffusion.
Log

Est. 0.5 – 1.2Moderately amphiphilic. Likely soluble in physiological saline, but solubility limits must be verified.
pKa ~2.5 (Nitro group influence)Ionization state is pH-dependent; Receptor fluid pH must be controlled (7.4).

Critical Pre-Requisite:

  • Solubility Test: The solubility of the test substance in the receptor fluid must be at least 10 times higher than the maximum concentration expected to reach the receptor chamber (Sink Conditions).

  • Recommendation: If solubility in Phosphate Buffered Saline (PBS) is < 0.1 mg/mL, addition of a solubilizer (e.g., 5% Ethanol or 1-2% Tween 80) is required.

Experimental Workflow Visualization

The following diagram outlines the logical flow from skin preparation to data reporting, ensuring all critical control points (Integrity Test, Mass Balance) are executed.

G Start Compound Characterization (LogP, Solubility) SkinPrep Skin Preparation (Dermatomed: 400µm) Start->SkinPrep Integrity Barrier Integrity Test (TEWL / TER) SkinPrep->Integrity Integrity->SkinPrep Fail (Discard) Dosing Application (Finite Dose) 10 µL/cm² or 10 mg/cm² Integrity->Dosing Pass Sampling Sampling (0-24h) Receptor Fluid Dosing->Sampling Extraction Skin Extraction (Stratum Corneum vs. Dermis) Sampling->Extraction At 24h Analysis HPLC-DAD Analysis Quantification Sampling->Analysis Extraction->Analysis Report Data Calculation (Kp, Jmax, Recovery) Analysis->Report

Caption: Figure 1. End-to-end workflow for OECD 428 compliant dermal absorption study. Critical decision node at Barrier Integrity ensures valid data.

Detailed Protocols

Phase I: Skin Preparation & Integrity Testing

Objective: To prepare a biological barrier that mimics in vivo human absorption without leakage artifacts.

  • Tissue Source: Use frozen human cadaveric skin (abdominal/breast) or porcine ear skin (freshly excised).

  • Dermatoming:

    • Thaw skin in physiological saline at room temperature.

    • Dermatome to a thickness of 300–400 µm . This preserves the Stratum Corneum (SC) and viable epidermis while removing excessive dermis that can artificially retain hydrophilic drugs.

  • Mounting:

    • Mount skin on static Franz Diffusion Cells (surface area usually 0.64 or 1.0 cm²).

    • Receptor Chamber: Fill with degassed PBS (pH 7.4). Ensure no air bubbles exist under the skin.

    • Equilibration: Allow skin to equilibrate to 32°C ± 1°C (surface temperature) for 30 minutes.

  • Barrier Integrity Test (Mandatory):

    • Method: Measure Transepidermal Water Loss (TEWL) or Tritiated Water (

      
      H-H
      
      
      
      O) permeation.
    • Criteria: Reject cells with TEWL > 10-15 g/m²/h (human) or anomalous electrical resistance (TER < 2 kΩ·cm² for pig skin).

Phase II: Dosing & Permeation (The "Finite Dose" Approach)

Objective: To simulate real-world consumer exposure (e.g., hair dye application).

  • Formulation: Prepare the test substance (this compound) in the intended vehicle (e.g., water, cream base) at the maximum use concentration (typically 1-3%).

  • Application:

    • Apply 10 µL/cm² (liquid) or 10 mg/cm² (semisolid) precisely using a positive displacement pipette.

    • Note: Record the exact weight of the applied dose for mass balance calculation.

  • Exposure Time:

    • Leave formulation on skin for 30 minutes (typical for hair dyes) or 24 hours (leave-on products).

    • Washing Step: If mimicking a rinse-off product, wash the skin surface after 30 mins with water/surfactant, collect the wash, and continue monitoring diffusion for up to 24 hours.

  • Sampling:

    • Withdraw receptor fluid aliquots (200 µL) at defined intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 h).

    • Replace volume immediately with fresh, pre-warmed receptor fluid.

Phase III: Skin Extraction (Post-Exposure)

Objective: To quantify the compound retained in the skin layers (Bioavailability reservoir).

  • Dismantling: At 24h, remove the skin from the cell.

  • Tape Stripping (Stratum Corneum):

    • Perform 15-20 consecutive tape strips to remove the Stratum Corneum.

    • Extract strips in mobile phase (e.g., Methanol).[1][2]

    • Regulatory Note: For toxicological assessment, the first 2 strips are considered "external" (unabsorbed), while strips 3-20 are often grouped with the epidermis as "absorbed" if the SC barrier is compromised or for conservative estimates.

  • Epidermis/Dermis Extraction:

    • Mince the remaining skin tissue.

    • Extract in 5-10 mL of solvent (Methanol/Acetonitrile) using bead beating or sonication (30 mins).

    • Filter supernatant (0.45 µm PTFE) for HPLC.

Analytical Methodology (HPLC-DAD)

Given the nitro-aromatic nature of the analyte, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the preferred quantification method.

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)Retains moderately polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the amine, improving peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient 5% B to 95% B over 15 minsEnsures separation from skin impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength ~480 - 510 nm (Primary) & 254 nm (Secondary)Nitro-anilines/phenols are highly colored (Yellow/Red). Visible detection minimizes interference from skin proteins.
LOD/LOQ Must be < 10 ng/mLEssential for detecting trace permeation in receptor fluid.

Data Analysis & Reporting

Mass Balance Calculation

Reliability is determined by the Mass Balance (Recovery) . The study is valid only if the total recovery is between 85% and 115% .



Compartmentalization Logic

For safety assessment (SCCS guidelines), "Systemic Exposure Dose" (SED) is calculated based on:

  • Absorbed Dose: Amount in Receptor Fluid + Amount in Epidermis/Dermis.

  • Potentially Absorbed: Amount in Stratum Corneum (often included for conservative safety margins).

MassBalance cluster_safety Safety Assessment (SED) Total Total Applied Dose (100%) Wash Skin Wash (Unabsorbed) Total->Wash Removed SC Stratum Corneum (Tape Strips) Total->SC Penetrated ViableSkin Viable Epidermis + Dermis (Absorbed) Total->ViableSkin Absorbed Receptor Receptor Fluid (Systemic) ViableSkin->Receptor Diffused

Caption: Figure 2. Mass balance distribution.[3] Red nodes indicate fractions contributing to Systemic Exposure Dose (SED).[4]

References

  • OECD. (2004).[5] Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • SCCS (Scientific Committee on Consumer Safety). (2023). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 12th Revision. SCCS/1647/22. Link

  • European Commission. (2006). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. SCCS/1358/10. Link

  • SCCS. (2010). Opinion on HC Red n° 3. SCCS/1293/10.[4][6] (Cited for comparative physicochemical methodology of nitro-aromatic dyes). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 2-Nitro-5-glyceryl methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 2-Nitro-5-glyceryl methylaniline CAS Registry Number: 80062-31-3 Common Trade Name: Imexine FT Chemical Class: Nitroaniline derivative / Glyceryl ether[1][2][3][4]

Executive Summary

Welcome to the technical support hub for 2-Nitro-5-glyceryl methylaniline . While this compound exhibits higher aqueous solubility than many bare nitroanilines due to its hydrophilic glyceryl (propanediol) side chain, researchers frequently encounter "crash-out" precipitation when transitioning from organic stock solutions to physiological buffers or cell culture media.[1][3][4]

This guide addresses the physicochemical tension between the lipophilic nitro-aniline core and the hydrophilic glyceryl tail.[1][4] Our protocols are designed to prevent solvent shock —the rapid precipitation that occurs when a hydrophobic solute encounters a high-polarity, high-salt environment like DMEM or RPMI.[1][3][4]

Part 1: Physicochemical Profile & Solubility Data[1][4][5]

Before attempting formulation, verify your target concentration against the solubility limits established in safety dossiers (e.g., SCCS opinions).

Solubility Thresholds
SolventSolubility Limit (approx.)[4][5][6][7]Notes
DMSO > 250 mg/mLRecommended Stock Solvent. Excellent stability.[1][3][4]
Ethanol (96%) > 100 mg/mLGood alternative if cells are DMSO-sensitive.[1][3]
Water (Deionized) ~4.5 mg/mL (4500 mg/L)Moderate solubility due to glyceryl group.[3][4]
Cell Culture Media < 1.0 mg/mL (Estimated)High Risk Zone. Salts and proteins reduce solubility via "salting out."[4]

Critical Insight: While the compound is soluble in pure water up to ~4.5 mg/mL, cell culture media is not water. The high ionic strength of media (salts) competes for water molecules, effectively dehydrating the glyceryl tail and forcing the hydrophobic nitro-aniline cores to aggregate.[1]

Part 2: Step-by-Step Solubilization Protocol

Objective: Prepare a stable working solution in cell culture media (e.g., DMEM/RPMI + 10% FBS) without precipitation.

The "Intermediate Dilution" Method

Do not add 100% DMSO stock directly to cold media.[4] This causes immediate local precipitation that is difficult to re-dissolve.[4]

Step 1: Stock Preparation
  • Weigh the target amount of 2-Nitro-5-glyceryl methylaniline powder.[1][3][4]

  • Dissolve in anhydrous DMSO to create a 1000x Stock Solution (e.g., if final target is 100 µM, make a 100 mM stock).

  • Vortex vigorously for 30 seconds. Ensure no micro-crystals remain.[4]

    • Tip: If the solution is cloudy, warm to 37°C for 5 minutes.

Step 2: The "Solvent Shock" Mitigation
  • Pre-warm your cell culture media to 37°C . Cold media drastically reduces solubility.[4]

  • Place the media on a magnetic stirrer (low speed) or vortex gently.

  • Add the DMSO stock dropwise to the center of the vortex/swirl.

    • Why? This rapidly disperses the DMSO, preventing high local concentrations of the compound from aggregating.

  • Limit DMSO concentration: Ensure final DMSO content is ≤ 0.5% (v/v) to avoid solvent toxicity masking your experimental results.

Step 3: Clarification (Optional but Recommended)
  • If a faint haze appears, incubate at 37°C for 15 minutes.

  • If haze persists, sterile filter using a PVDF or PES membrane (0.22 µm) .[4]

    • Warning: Nylon filters may bind nitro-compounds.[1][3][4]

    • Note: If you filter, you must verify the post-filtration concentration via HPLC/UV-Vis, as the filter may retain the drug.[1]

Part 3: Visualization of Solubility Workflow

The following diagram illustrates the "Intermediate Dilution" logic to prevent precipitation.

SolubilityProtocol Powder Solid Compound (2-Nitro-5-glyceryl...) DMSO_Stock 1000x Stock Solution (Solvent: Anhydrous DMSO) Powder->DMSO_Stock Dissolve Visual_Check Visual Inspection (Clear Amber Liquid?) DMSO_Stock->Visual_Check Visual_Check->DMSO_Stock If Cloudy (Sonicate/Warm) Media_Prep Pre-warm Media to 37°C (DMEM/RPMI) Visual_Check->Media_Prep If Clear Mixing Dropwise Addition with Vortexing Media_Prep->Mixing Prepare Receiver Final_Sol Final Working Solution (Stable) Mixing->Final_Sol Slow Dispersion Precipitate Precipitation Risk (Cloudy/Crystal Formation) Mixing->Precipitate Rapid Injection/Cold Media Precipitate->Final_Sol Re-filter (Loss of Yield)

Caption: Workflow for mitigating "solvent shock" during the transfer of lipophilic nitro-compounds into aqueous media.

Part 4: Troubleshooting & FAQs

Q1: The solution turns cloudy immediately upon adding the stock to the media. Why?

A: This is "Solvent Shock." You likely added a high-concentration hydrophobic stock into a static or cold aqueous volume.[1][4]

  • The Fix: Always add the stock to the media (never media to stock) while the media is moving (vortexing/stirring) and warm (37°C) .[4] If precipitation persists, lower the final concentration or increase the DMSO percentage slightly (up to 1% if cells tolerate it).[4]

Q2: My media changed color (yellow/orange) after adding the compound. Is this contamination?

A: No.[4] Nitroanilines are chromophores (dyes).[4]

  • Explanation: 2-Nitro-5-glyceryl methylaniline is yellow/brown.[1][3][4][8][9] A color change is expected.[4]

  • Caution: This compound can absorb light at wavelengths used for common assays (e.g., MTT/MTS assays read at 490-570 nm).[1][3][4] Run a cell-free blank (Media + Compound only) to subtract background absorbance.[1][3][4]

Q3: Can I use serum-free media to improve solubility?

A: Actually, serum often aids solubility .[1][3][4]

  • Mechanism: Albumin (BSA/HSA) in Fetal Bovine Serum (FBS) acts as a natural carrier protein.[3][4] It binds lipophilic molecules, keeping them in suspension.[4]

  • Risk: If you switch to serum-free media, the "free" concentration of the drug increases, but the solubility limit decreases, leading to faster precipitation.[1]

Q4: Is the compound light-sensitive?

A: Yes, nitro-compounds are prone to photodegradation.[1][3][4]

  • Protocol: Wrap stock vials in aluminum foil and minimize exposure to biosafety cabinet lights during handling.

References

  • European Commission (SCCS). (2009).[2][4] Opinion on 2-Nitro-5-glyceryl methylaniline. Scientific Committee on Consumer Products.[2][4] SCCP/1162/08.[2][4]

  • PubChem. (n.d.).[4] Compound Summary: 2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3).[1][2][3][4][10] National Center for Biotechnology Information.[4]

  • BenchChem. (2025).[4][7][11] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • Sigma-Aldrich. (n.d.).[1][4] Troubleshooting Precipitates in Cell Culture. Merck KGaA.[4]

Sources

Preventing degradation of 2-Nitro-5-glyceryl methylaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation During Storage & Handling

CAS: 80062-31-3 Synonyms: 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol; 1-(Methylamino)-2-nitro-5-(2,3-dihydroxypropoxy)benzene.[1] Support Level: Tier 3 (Senior Scientist / R&D)

Core Storage Directive (The "Golden Standard")

Executive Summary: 2-Nitro-5-glyceryl methylaniline is a functionalized nitroaniline derivative used primarily in semi-permanent hair coloring formulations.[2][3] Its stability is compromised by three primary vectors: Photochemical reduction (due to the nitro group), Nitrosation (due to the secondary amine), and Hygroscopic agglomeration (due to the glyceryl diol moiety).

To maintain >98% purity over 12+ months, you must adhere to the "Dark-Inert-Cold" protocol.

ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°C Slows kinetic oxidation rates and prevents thermal degradation of the glyceryl ether linkage.
Atmosphere Argon or Nitrogen Headspace Displaces atmospheric oxygen and, critically, atmospheric NOx which can act as nitrosating agents.
Container Amber Borosilicate Glass Blocks UV/Blue light (300-450nm) which excites the nitro-aromatic chromophore.
Closure PTFE-Lined Screw Cap Prevents moisture ingress (hygroscopicity management) and avoids plasticizers found in rubber stoppers.
Prohibited Nitrite-containing plastics/metals CRITICAL: Avoid contact with any materials releasing nitrites to prevent formation of carcinogenic N-nitrosamines.

Troubleshooting & FAQs: Researcher-to-Researcher

Category A: Visual & Physical Changes

Q: The powder has shifted from "Yellow with green highlights" to a dull brownish-orange. Is it compromised? A: Likely, yes. This color shift is a hallmark of photo-oxidative degradation . Nitroanilines are chromophores; when exposed to UV or intense lab light, the nitro group (


) can undergo partial photoreduction to nitroso (

) or hydroxylamine (

) intermediates, which then couple to form azo-dimers (dark colored).
  • Action: Run an HPLC purity check. If purity is <95%, repurify via recrystallization (Ethanol/Water) or discard.

  • Prevention: Always handle under low-actinic light (yellow room) or wrap vessels in aluminum foil immediately.

Q: My sample has clumped into a sticky semi-solid. Can I dry it out? A: Proceed with caution. The "glyceryl" tail (2,3-dihydroxypropoxy group) is highly hygroscopic. Clumping indicates significant water absorption. While water itself doesn't immediately hydrolyze the ether linkage, it creates a hydrolysis-prone microenvironment and accelerates oxidation.

  • Action: Desiccate under high vacuum (<1 mbar) over

    
     for 24 hours.
    
  • Warning: Do not heat above 40°C during drying, as the combination of moisture + heat + secondary amine can accelerate degradation.

Category B: Chemical Stability & Safety

Q: Why does the SDS specifically warn against "Nitrosating Agents"? A: The molecule contains a secondary amine (the N-methyl group). In the presence of nitrites (


) or nitrogen oxides (

), this group undergoes N-nitrosation to form an N-nitrosamine , a potent carcinogen.
  • Risk Vector: Old chemical storage cabinets often accumulate

    
     fumes from nitric acid bottles. Storing this compound in such a cabinet without a hermetic seal is a safety violation.
    
  • Protocol: Store in a dedicated "Base/Neutral" cabinet, strictly segregated from strong acids and nitrites.

Q: I see an extra peak at RRT 0.85 in my HPLC. What is it? A: Based on the structure, this is likely the N-demethylated analog (2-Nitro-5-glyceryl aniline) or an oxidation product of the diol side chain.

  • Diagnostic: If the peak increases after exposure to air/light, it is an oxidative degradant. If it appears after acidic workup, it may be a hydrolysis product (rare for ethers, but possible under extreme pH).

Experimental Validation Protocols

Protocol 1: Rapid Purity Validation (HPLC-PDA)

Use this method to requalify stored batches.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 430 nm (nitroaniline visible absorbance).

  • Flow Rate: 1.0 mL/min.

  • Pass Criteria: Main peak area > 98.0%; No single impurity > 0.5%.

Protocol 2: "Inerting" for Long-Term Storage

Standard Operating Procedure (SOP) for opening and closing vials.

  • Preparation: Move the vial to a glove box or glove bag filled with Argon. If unavailable, use an inverted funnel flowing Nitrogen over the balance.

  • Aliquot: Weigh out the required amount quickly to minimize humidity exposure.

  • Purge: Before closing the stock vial, insert a needle connected to an Argon line (low pressure, ~1-2 psi) into the headspace for 10 seconds.

  • Seal: Cap tightly and wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Store: Place the vial inside a secondary container (e.g., a larger jar with desiccant packets) and freeze at -20°C.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the three primary failure modes for 2-Nitro-5-glyceryl methylaniline: Nitrosation (Safety Critical), Photo-reduction (Purity Critical), and Hygroscopic Oxidation .

DegradationPathways Compound 2-Nitro-5-glyceryl methylaniline (Active API) Nitrosamine N-Nitrosamine Derivative (CARCINOGENIC) Compound->Nitrosamine Nitroso Nitroso/Hydroxylamine Intermediates Compound->Nitroso Step 1 OxidizedDiol Oxidized Side Chain (Aldehydes/Acids) Compound->OxidizedDiol Glyceryl Oxidation Nitrites Nitrosating Agents (NOx, NaNO2) Nitrites->Compound N-Nitrosation (Secondary Amine) UVLight UV/Blue Light (hv) UVLight->Compound Photochemical Reduction Moisture Moisture + O2 (Humidity) Moisture->Compound Facilitated Oxidation AzoDimer Azo-Dimer (Dark Brown Precipitate) Nitroso->AzoDimer Coupling

Figure 1: Critical degradation pathways. Note that Nitrosation (Red path) is a permanent safety hazard, while Photo-reduction (Yellow path) primarily affects potency and color.

References

  • European Commission, Scientific Committee on Consumer Products (SCCP). (2009).[2] Opinion on 2-Nitro-5-glyceryl methylaniline. SCCP/1162/08.[2] [Link]

  • PubChem. (n.d.). Compound Summary: 2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3).[1][2][4][5][6][7][8] National Library of Medicine. [Link][5]

  • CosIng (Cosmetic Ingredient Database). (n.d.). 2-NITRO-5-GLYCERYL METHYLANILINE. European Commission.[2][3] [Link]

  • The Good Scents Company. (2023). 2-nitro-5-glyceryl methylaniline. [Link][1][2][3][4][5][6][7][8][9][10][11]

Sources

Improving the yield and purity of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address yield and purity challenges in the synthesis of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol (CAS: 80062-31-3). This guide assumes the standard industrial route involving the O-alkylation of 3-methylamino-4-nitrophenol with 3-chloro-1,2-propanediol (or glycidol), as this is the stage where selectivity issues most frequently compromise product quality.

Executive Summary: The "Ortho-Effect" Advantage

The core challenge in synthesizing this molecule is chemoselectivity . You possess a substrate (3-methylamino-4-nitrophenol) with two nucleophilic sites: the phenolic oxygen and the secondary amine nitrogen .

  • The Problem: Under basic conditions, both sites can react with the alkylating agent (glycidol or chloropropanediol), leading to N-alkylated and O,N-dialkylated impurities.

  • The Solution: Leverage the intramolecular hydrogen bond . The ortho-nitro group forms a strong hydrogen bond with the methylamino proton (

    
    ). This locks the nitrogen lone pair, significantly reducing its nucleophilicity compared to the phenoxide oxygen.
    
    • Operational Imperative: Maintain mild conditions (Temp < 80°C, weak base) to preserve this H-bond. Aggressive conditions break this interaction, unleashing the amine nucleophile and ruining purity.

Part 1: Critical Reagent Quality & Pre-Treatment

Before starting the reaction, verify the quality of your starting material. Impurities in the starting material are the primary cause of "unexplainable" low yields.

Q: My starting material is dark brown/black. Can I use it?

A: No. 3-Methylamino-4-nitrophenol is susceptible to oxidation, forming quinoid impurities that act as radical scavengers and color contaminants.

  • Protocol: Recrystallize the starting material from Ethanol/Water (9:1) if the purity is <98% or if it is deeply colored.

  • Storage: Store under Argon/Nitrogen at 4°C.

Q: Should I use Glycidol or 3-Chloro-1,2-propanediol?

A: Refer to the comparison table below to select the agent based on your lab's capabilities.

Feature3-Chloro-1,2-propanediol (α-Chlorohydrin) Glycidol (Oxiranemethanol)
Mechanism

Displacement
Epoxide Ring Opening
Reactivity Moderate (Requires heat/catalyst)High (Exothermic)
Selectivity Higher (Favors phenoxide attack)Lower (Can react with amine if uncontrolled)
Byproducts HCl (neutralized by base)None (Atom economical)
Recommendation Preferred for Purity Preferred for Speed/Throughput

Part 2: Reaction Optimization & Troubleshooting

Standard Protocol: O-Alkylation via -Chlorohydrin
  • Substrate: 3-Methylamino-4-nitrophenol (1.0 eq)

  • Reagent: 3-Chloro-1,2-propanediol (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 1.5 eq) — Avoid NaOH (too strong)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Catalyst: Potassium Iodide (KI, 0.1 eq) — Essential for Finkelstein exchange

Q: I am seeing high levels of N-alkylated impurity (approx. 10-15%). Why?

A: You are likely using a base that is too strong or a temperature that is too high.

  • Mechanism: Strong bases (NaOH, KOH) or high temperatures (>90°C) disrupt the internal H-bond between the nitro and methylamino groups. Once this bond breaks, the nitrogen becomes a competent nucleophile.

  • Fix: Switch to

    
      or 
    
    
    
    . Maintain reaction temperature at 60-70°C . Do not exceed 75°C.
Q: The reaction stalls at 70% conversion. Should I add more reagent?

A: Proceed with caution. Adding excess alkylating agent increases the risk of bis-alkylation (reaction at both O and N sites).

  • Troubleshooting Step: Check your stirring. In heterogeneous reactions (solid base in DMF), surface area is key. Grind your

    
     into a fine powder before use.
    
  • Catalytic Boost: Ensure you added KI (10 mol%) . This converts the chloro-species to the more reactive iodo-species in situ, accelerating the reaction without raising the temperature.

Q: My product is an oil that won't crystallize. How do I purify it?

A: The presence of the diol chain makes the molecule hydrophilic and difficult to crystallize if impurities (like DMF or unreacted chlorohydrin) are present.

  • Work-up Protocol:

    • Dilute reaction mixture with Water (5 volumes) .

    • Extract with Ethyl Acetate (EtOAc) or MIBK (Methyl Isobutyl Ketone). Note: The product is moderately polar; multiple extractions are needed.

    • Wash organic layer with saturated Brine to remove DMF.

    • Crystallization: Evaporate solvent.[1] Dissolve residue in hot Isopropanol (IPA) or Ethanol , then add n-Hexane or Heptane dropwise until turbid. Cool slowly to 4°C.

Part 3: Visualizing the Pathway & Logic

The following diagram illustrates the kinetic competition between the desired O-alkylation and the parasitic N-alkylation, highlighting the control points.

ReactionPathway cluster_conditions Optimization Logic Start 3-Methylamino- 4-nitrophenol Intermediate Phenoxide Anion (H-bond Stabilized) Start->Intermediate Deprotonation (pKa ~7.5) Base Base (K2CO3) + Solvent Base->Intermediate Product Target Product: O-Alkylated Ether (Yield > 85%) Intermediate->Product Path A: O-Attack (Kinetic Favorability) ImpurityN Impurity A: N-Alkylated (High Temp/Strong Base) Intermediate->ImpurityN Path B: N-Attack (If H-bond broken) Reagent 3-Chloro-1,2- propanediol Reagent->Product Reagent->ImpurityN ImpurityBis Impurity B: Bis-Alkylated (Excess Reagent) Product->ImpurityBis Over-reaction Advice1 Keep Temp < 75°C to protect H-bond Advice2 Use KI Catalyst to boost Path A

Figure 1: Reaction pathway showing the competition between O- and N-alkylation. Path A is favored by the ortho-nitro effect and mild base.

Part 4: Analytical Troubleshooting (HPLC)

When analyzing your crude mixture, use the following guide to identify peaks.

Retention Time (Relative)IdentityCharacteristicCause/Fix
0.5 - 0.7 Starting Material Yellow, UV activeIncomplete reaction. Check catalyst/temp.[1]
1.00 Target Product Major PeakN/A
1.10 - 1.20 Isomer (N-alkyl) Close elutingCritical: Base too strong. Switch to Carbonate.
1.50+ Bis-alkylated LipophilicExcess reagent used. Reduce equivalents.

HPLC Method Recommendation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: 254 nm (Nitro group absorbance).

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[2] Opinion on 2-Nitro-5-glyceryl methylaniline. European Commission.[3] Retrieved from [Link]

    • Provides structural confirmation (CAS 80062-31-3) and stability data relevant to the methylamino-nitroaniline core.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017).[4] 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Australian Government. Retrieved from [Link]

    • Details the chemical identity, synonyms, and toxicological properties essential for handling.
  • Verifies physical properties and commercial availability of the reference standard.

Sources

Technical Support Center: Refinement of Animal Models for Studying 2-Nitro-5-glyceryl methylaniline Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the toxicological assessment of 2-Nitro-5-glyceryl methylaniline. Given the novelty of this compound, this resource provides a framework for developing and refining animal models by drawing parallels with structurally similar nitroaromatic compounds. Our focus is on applying the 3Rs principles—Replacement, Reduction, and Refinement—to ensure humane and scientifically robust experimental designs.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when designing toxicity studies for a novel nitroaromatic compound like 2-Nitro-5-glyceryl methylaniline.

Q1: What are the likely toxicological effects of 2-Nitro-5-glyceryl methylaniline based on its chemical structure?

A1: Based on its structure as a nitroaromatic compound, 2-Nitro-5-glyceryl methylaniline is likely to exhibit toxicities common to this class of chemicals.[4][5] The primary concerns are hematotoxicity, specifically methemoglobinemia, and potential genotoxicity.[6][7][8] The bioreduction of the nitro group is a key step in the toxicological mechanism of action for many nitroaromatic compounds.[4] Similar compounds, like nitrobenzene and nitroanilines, are known to cause cyanosis, fatigue, dizziness, and at high levels, can lead to respiratory depression and death due to the blood's reduced oxygen-carrying capacity.[6][7][9] Additionally, there is a potential for liver and spleen toxicity.[6][10]

Q2: Which animal species is most appropriate for initial toxicity studies?

A2: Rats are often the preferred species for initial toxicity studies of nitroaromatic compounds.[11] Studies on nitrobenzene have shown that rats are more sensitive than mice to the induction of methemoglobinemia, a key toxic endpoint.[11] This difference in sensitivity is attributed to species-specific variations in the metabolism of these compounds and the activity of methemoglobin reductases.[11] Therefore, using a more sensitive species like the rat can provide a more conservative and protective assessment of potential human risk.

Q3: What are the key principles I should follow to refine my animal studies for this compound?

A3: The guiding principles for refining your animal studies are the 3Rs: Replacement, Reduction, and Refinement.[1][2][3][12]

  • Replacement: Where possible, use non-animal methods to screen for toxicity. This can include in vitro assays using cell lines to assess cytotoxicity and genotoxicity before proceeding to in vivo studies.[13][14][15]

  • Reduction: Design your experiments to use the minimum number of animals necessary to obtain statistically significant data.[12] This can be achieved through careful experimental design and statistical analysis. The use of study designs like the Acute Toxic Class Method (OECD Guideline 423) can also minimize animal use.[16]

  • Refinement: Modify experimental procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia and analgesia, providing environmental enrichment, and establishing early humane endpoints.

Q4: Are there established guidelines for conducting toxicity studies that I should follow?

A4: Yes, it is crucial to follow internationally recognized guidelines to ensure the quality and acceptability of your data. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of Test Guidelines for the non-clinical safety testing of chemicals.[17][18] For acute oral toxicity, OECD Guidelines 420, 423, and 425 are relevant.[16][17][19] For genotoxicity, a standard battery of tests is recommended, often including an in vitro bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.[20][21][22]

II. Troubleshooting Guides

This section provides practical advice in a question-and-answer format for specific issues that may arise during your in vivo experiments.

Hematotoxicity Assessment

Q5: I am not observing significant methemoglobinemia in my rat model, even at doses I expected to be toxic. What could be the issue?

A5: Several factors could contribute to this observation.

  • Dose and Route of Administration: Ensure your dosing is appropriate. Nitroaromatic compounds are readily absorbed through oral, dermal, and inhalation routes.[6] The chosen route should be relevant to potential human exposure. If using oral gavage, ensure the compound is properly dissolved or suspended to allow for adequate absorption.

  • Timing of Blood Sampling: Methemoglobin levels can peak and then decline as the body's natural reductase systems work to convert methemoglobin back to hemoglobin.[11] Your blood sampling time point might be missing the peak. Consider a time-course study with sampling at multiple points post-dosing (e.g., 2, 4, 8, and 24 hours) in a pilot group to determine the time of maximum effect.

  • Analytical Method: Verify the accuracy and sensitivity of your methemoglobin assay. Ensure proper calibration of your co-oximeter or spectrophotometer and that blood samples are handled correctly to prevent ex vivo changes.

  • Animal Strain and Sex: While rats are generally sensitive, there can be strain-specific differences in metabolism. Additionally, some studies suggest that testing in one sex (usually females) may be sufficient for certain acute toxicity studies.[16]

Q6: My animals are showing signs of severe cyanosis and distress shortly after dosing, leading to unexpected mortality. How can I refine my study to prevent this?

A6: This indicates that your starting dose is too high.

  • Dose Range Finding Study: Conduct a preliminary dose range-finding study with a small number of animals to identify a sublethal dose range. Start with a very low dose and gradually increase it in subsequent groups.

  • Staggered Dosing: In your main study, dose animals one at a time with a sufficient observation period in between (e.g., a few hours) to identify any immediate, severe adverse effects before proceeding with the next animal.

  • Humane Endpoints: Establish clear humane endpoints. These are pre-defined physiological or behavioral signs (e.g., severe lethargy, gasping, inability to right themselves) that indicate an animal should be humanely euthanized to prevent further suffering.

General In-Vivo Study Conduct

Q7: I am observing high variability in my data between animals in the same dose group. What are the potential causes and solutions?

A7: High variability can obscure true toxicological effects.

  • Animal Health and Acclimatization: Ensure all animals are healthy and have had an adequate acclimatization period (typically at least 5 days) to the facility and housing conditions before the start of the study.

  • Environmental Conditions: Maintain consistent and controlled environmental conditions, including temperature (around 22°C ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle.[19]

  • Dosing Accuracy: Ensure accurate and consistent dose administration. For oral gavage, the volume should be appropriate for the animal's body weight. For dermal application, the application area should be consistent.

  • Stress Reduction: Minimize stress on the animals, as stress can influence physiological responses. Handle animals gently and consistently.

Q8: My compound is difficult to dissolve for oral administration. What are my options?

A8: Poor solubility is a common challenge.

  • Vehicle Selection: Screen a panel of acceptable vehicles (e.g., water, corn oil, 0.5% methylcellulose) to find one that provides a stable and uniform suspension or solution. The chosen vehicle should be non-toxic at the administered volume.

  • Particle Size Reduction: If the compound is a solid, micronization (reducing the particle size) can improve its suspension properties and potentially its absorption.

  • Alternative Routes: If a suitable oral formulation cannot be achieved, consider if another route of administration, such as dermal application, is relevant and technically feasible.

III. Experimental Protocols and Workflows

Protocol: Acute Oral Toxicity Study - Acute Toxic Class Method (Adapted from OECD Guideline 423)

This protocol is a refined approach that minimizes the number of animals required.[16]

  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant.

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days.

  • Housing: House animals individually in a controlled environment.[19]

  • Fasting: Fast animals overnight before dosing (food, but not water, should be withheld).

  • Dosing:

    • Start with a single animal at a pre-determined starting dose based on available data or in silico predictions.

    • If the animal survives, dose two additional animals at the same level.

    • If the first animal dies, dose the next animal at a lower dose level.

    • The procedure continues sequentially based on the outcomes (survival or death) as outlined in the OECD 423 guideline.

  • Observations:

    • Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[16]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[23]

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

Workflow for Investigating Hematotoxicity

Hematotoxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Assessment cluster_refinement Refinement & Data Integration invitro_hemolysis Hemolysis Assay (Human/Rat Erythrocytes) dose_range Dose Range-Finding Study (Small N) invitro_hemolysis->dose_range Inform Starting Dose invitro_methemoglobin Methemoglobin Formation Assay (Erythrocyte Lysate) invitro_methemoglobin->dose_range main_study Main Acute Toxicity Study (e.g., OECD 423) dose_range->main_study Select Doses blood_sampling Serial Blood Sampling (e.g., 0, 2, 4, 8, 24h) main_study->blood_sampling pathology Histopathology (Spleen, Liver) main_study->pathology hematology Hematology Analysis (CBC, MetHb) blood_sampling->hematology pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling hematology->pk_pd pathology->pk_pd humane_endpoints Define Humane Endpoints humane_endpoints->main_study Apply risk_assessment Human Health Risk Assessment pk_pd->risk_assessment

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and formulation scientists working with 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol (INCI: 2-Nitro-5-Glyceryl Methylaniline ; CAS: 80062-31-3 ).

This direct nitro dye is a critical component in semi-permanent hair coloring systems (e.g., "gloss" toners) and presents unique challenges in analytical quantification and in vitro toxicity screening due to its chromophoric properties and amphiphilic solubility profile.

Part 1: Molecule Identity & Physicochemical Baseline

Before troubleshooting, verify the analyte properties to rule out fundamental handling errors.

PropertySpecificationTechnical Implication
Chemical Name This compoundTarget analyte for QC/Stability.
INCI Name 2-Nitro-5-Glyceryl MethylanilineLabeling standard for cosmetic dossiers.
CAS Number 80062-31-3Unique identifier for regulatory searches.[1][2]
Molecular Formula C₁₀H₁₄N₂O₅ (MW: 242.23 g/mol )Mass spec parent ion [M+H]⁺ = 243.23.
Appearance Dark Red/Violet to Blue Crystalline PowderHigh Risk: Strong absorbance in 400–600 nm range interferes with colorimetric assays (MTT, MTS).
LogP (calc) ~0.96 – 1.0Amphiphilic. Soluble in alcohols/DMSO; moderately soluble in water.
pKa ~2.5 (amine), ~13 (hydroxyls)Ionization state changes little at physiological pH (7.4).

Part 2: Analytical Troubleshooting (HPLC & LC-MS)

Issue 1: Peak Tailing and Poor Resolution in HPLC Symptoms: Asymmetric peaks, retention time shifting, or co-elution with matrix components.

Root Cause Analysis: The molecule contains a secondary amine (methylamino) and a polar diol tail.

  • Silanol Interaction: The secondary amine interacts with residual silanol groups on C18 columns, causing tailing.

  • Polarity Mismatch: The glyceryl chain makes the molecule relatively polar, leading to early elution and poor retention on standard C18 gradients.

Troubleshooting Protocol:

  • Step 1: Column Selection. Switch to a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. These phases provide better selectivity for nitro-aromatics and shield silanols.

  • Step 2: Mobile Phase Modification.

    • Add Buffer: Use 10-20 mM Ammonium Formate (pH 3.0–4.0). The acidic pH suppresses silanol ionization and protonates the amine, improving peak shape.

    • Ion Pairing (Last Resort): If retention is still too low, add 0.1% Trifluoroacetic acid (TFA). Note: TFA suppresses MS signal; avoid for LC-MS.

  • Step 3: Gradient Optimization. Start with a high aqueous hold (e.g., 5% B for 2 min) to trap the polar analyte before ramping.

Validated HPLC Method Parameters:

  • Column: Agilent ZORBAX SB-C18 or Phenomenex Kinetex PFP (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min).
    
  • Detection: UV at λmax (determine experimentally via spectral scan, typically ~500-550 nm for violet dyes, or 254 nm for the ring).

Part 3: In Vitro Toxicology Assay Troubleshooting

Issue 2: False Viability Data in MTT/MTS Assays Symptoms: Cell viability appears >100% or highly variable in treated wells, even at cytotoxic concentrations.

Root Cause Analysis: This is a spectral interference artifact .

  • Mechanism: The MTT assay relies on the conversion of yellow tetrazolium to purple formazan (Abs ~570 nm).

  • Conflict: 2-Nitro-5-Glyceryl Methylaniline is a dye that likely absorbs light in the same visible region (400–600 nm). The dye residues inside cells or on the plastic add to the optical density (OD), creating false "high viability" readings.

Troubleshooting Protocol:

  • Option A: Switch to Luminescence (ATP Assay).

    • Use CellTiter-Glo® .[3][4] The readout is luminescence, which is unaffected by the compound's color.

  • Option B: Background Subtraction (If sticking to MTT).

    • Include a "Compound Only" control : Wells with media + drug (no cells).

    • Measure OD of these wells.

    • Subtract this value from the experimental wells.

    • Warning: This does not account for intracellular accumulation of the dye.

  • Option C: Wash Steps.

    • Perform rigorous PBS washes before adding the MTT reagent to remove extracellular dye.

Visualizing the Interference Workflow:

AssayInterference cluster_MTT Standard MTT Assay (Flawed) cluster_Solution Recommended Solution (ATP) Step1 Cells + Dye Treatment Step2 Add MTT Reagent Step1->Step2 Step3 Formazan Formation (Purple) Step2->Step3 Step4 Read Absorbance (570 nm) Step3->Step4 Error INTERFERENCE: Dye Abs + Formazan Abs = False High Viability Step4->Error Sol1 Cells + Dye Treatment Sol2 Add CellTiter-Glo Sol1->Sol2 Sol3 Cell Lysis & ATP Reaction Sol2->Sol3 Sol4 Read Luminescence (No Color Interference) Sol3->Sol4

Caption: Logic flow demonstrating why colorimetric assays fail with nitro dyes and how luminescent endpoints bypass the artifact.

Part 4: Formulation & Stability FAQs

Q1: The compound precipitates when added to the cell culture media. How do I improve solubility? A: The nitro group makes the core hydrophobic, despite the glyceryl tail.

  • Protocol: Dissolve the stock in DMSO at 1000x the final concentration.

  • Step-wise Dilution: Do not add DMSO stock directly to the media well.

    • Prepare 100 mM stock in DMSO.

    • Dilute 1:100 in culture media (pre-warmed) to get 1 mM (1% DMSO). Vortex immediately.

    • Serially dilute this "intermediate stock" into media to reach final concentrations.

    • Limit: Keep final DMSO < 0.5% to avoid solvent toxicity.

Q2: We observe a new peak appearing in stability samples exposed to light. What is it? A: Nitroanilines are photosensitive.

  • Mechanism: Photodegradation often leads to nitro-reduction (to nitroso or amine) or oxidative cleavage of the ether linkage.

  • Action: All assays must be performed under amber light or in foil-wrapped vessels.

  • Identification: Check the mass of the new peak.

    • Loss of 76 Da (C3H8O2) suggests cleavage of the glyceryl ether.

    • Loss of 16 Da suggests reduction of Nitro (-NO2) to Nitroso (-NO).

Q3: Is this compound mutagenic? (Ames Test considerations) A: Nitroanilines are often flagged as potential mutagens (Class III carcinogens or sensitizers).

  • Metabolic Activation: You must run the Ames test with and without S9 fraction .

  • Strain Specificity: Ensure strains TA98 (frameshift) and TA100 (base-pair) are included, as nitroarenes often cause frameshifts.

  • False Positives: The dye may crystallize on the agar plate, mimicking "revertant colonies" if automated counting is used. Manual counting is required.

References

  • Scientific Committee on Consumer Safety (SCCS). (2007). Opinion on 3-methylamino-4-nitrophenoxyethanol (COLIPA No B58). European Commission.[3] Link(Note: While for the ethanol analog, the spectral and metabolic principles apply directly to the propanediol analog).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3).[5] ECHA.[2] Link

  • PubChem. (n.d.). Compound Summary: 2-Nitro-5-glyceryl methylaniline.[1][2][3][5][6][7][8][9] National Library of Medicine. Link

  • Cosmile Europe. (2024). Ingredient: 2-NITRO-5-GLYCERYL METHYLANILINE.[1][2][3][5][6][7][8][9] Cosmetics Europe.[3] Link

Sources

Validation & Comparative

Comparative analysis of 2-Nitro-5-glyceryl methylaniline with other nitrophenol compounds

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive comparative analysis guide for 2-Nitro-5-glyceryl methylaniline , focusing on its chemical distinctiveness, performance relative to nitrophenol alternatives, and safety profile.

Content Type: Technical Comparison Guide Subject: 2-Nitro-5-glyceryl methylaniline (CAS 80062-31-3) Audience: Cosmetic Chemists, Toxicologists, and R&D Scientists

Executive Summary

2-Nitro-5-glyceryl methylaniline is a specialized semi-permanent (direct) hair dye molecule designed to overcome the solubility and safety limitations of traditional nitrophenol dyes. Characterized by a hydrophilic glyceryl ether tail, this compound offers a superior safety profile through reduced dermal penetration compared to smaller, lipophilic analogs like 4-Amino-3-nitrophenol .

While traditional nitrophenols are often restricted due to mutagenic potential and high systemic absorption, 2-Nitro-5-glyceryl methylaniline utilizes steric and hydrophilic hindrance to remain localized on the hair cuticle. This guide compares it against key industry alternatives: 3-Methylamino-4-nitrophenoxyethanol (a close structural analog) and 4-Amino-3-nitrophenol (a benchmark nitrophenol).

Chemical Identity & Structural Logic[1]

The core innovation of 2-Nitro-5-glyceryl methylaniline lies in its substituent engineering. It modifies the standard nitroaniline/nitrophenol core by attaching a bulky, polar glyceryl group.

Structural Comparison Table
Feature2-Nitro-5-glyceryl methylaniline 3-Methylamino-4-nitrophenoxyethanol 4-Amino-3-nitrophenol
CAS Number 80062-31-359820-63-2610-81-1
Core Scaffold Nitroaniline EtherNitroaniline EtherNitrophenol
Hydrophilic Tail Glyceryl (-O-CH₂-CH(OH)-CH₂OH)Hydroxyethyl (-O-CH₂-CH₂OH)None (Free Phenol/Amine)
Mol.[1][2] Weight 242.23 g/mol 212.20 g/mol 154.12 g/mol
LogP (Est.) ~0.96 (Low Lipophilicity)~1.6 (Moderate)~1.2 (Moderate-High)
Solubility High (Water/Alcohol)ModerateLow-Moderate
Primary Color Yellow-Orange (λmax ~412 nm)Yellow-OrangeRed-Violet
Mechanistic Insight: The "Glyceryl Anchor" Effect

The addition of the glyceryl group (2,3-dihydroxypropyl) serves two critical functions:

  • Solubility Enhancement: The two hydroxyl groups significantly increase water solubility, allowing for easier formulation in aqueous gels and creams without high solvent loads (e.g., ethanol/isopropanol).

  • Penetration Retardation: The increased molecular weight (>200 Da) and polarity (low LogP) drastically reduce the molecule's ability to passively diffuse through the stratum corneum, a key safety advantage over the smaller 4-Amino-3-nitrophenol.

G cluster_0 Chemical Evolution cluster_1 Biological Impact NodeA 4-Amino-3-nitrophenol (Small, Lipophilic) NodeB 3-Methylamino-4- nitrophenoxyethanol (Hydroxyethyl Ether) NodeA->NodeB + Alkylation Penetration Dermal Penetration NodeA->Penetration High NodeC 2-Nitro-5-glyceryl methylaniline (Glyceryl Ether) NodeB->NodeC + Hydroxylation (Glyceryl Group) NodeC->Penetration Low (Steric/Polar) Safety Systemic Safety Profile Penetration->Safety Inverse Correlation

Figure 1: Structural evolution from basic nitrophenols to the glyceryl derivative, illustrating the inverse relationship between molecular complexity and dermal penetration.

Performance & Efficacy Analysis

Spectral Properties & Color Deposition

2-Nitro-5-glyceryl methylaniline exhibits a UV-Vis absorption maximum at ~412 nm , placing it in the yellow-orange spectral range.

  • Usage: It is rarely used as a standalone dye. Instead, it acts as a neutralizer or warmth adjuster in "Icy Blonde," "Silver," and "Copper" formulations.

  • Comparison: Unlike 4-Amino-3-nitrophenol (which provides deep red/violet tones), the glyceryl derivative provides the necessary yellow background to prevent "flat" or "muddy" fade-out in ash toners.

Dye Uptake & Fastness

Experimental data suggests the glyceryl group affects binding kinetics:

  • Uptake Rate: Slower than 4-Amino-3-nitrophenol due to steric bulk. Requires slightly longer dwell times (20-30 mins) or pH adjustment (alkaline) to swell the cuticle.

  • Wash Fastness: Superior retention compared to simple nitroanilines. The hydrogen bonding potential of the diol tail interacts with keratin, improving longevity (up to 8-10 shampoos).

Stability in Formulation
  • Oxidative Stability: Stable in the presence of H₂O₂ (up to 1.5% concentration). This allows its use in "demi-permanent" oxidative toners where it is mixed with developers, unlike many direct dyes that degrade instantly upon oxidation.

  • pH Stability: Stable across pH 6.0–10.0.

Safety & Toxicology (SCCS Grounding)

Authoritative Source: Scientific Committee on Consumer Safety (SCCS) Opinion [SCCS/1477/12] and [SCCP/1162/08].

Key Toxicological Findings
  • Genotoxicity:

    • Ames Test: Generally negative in standard strains, unlike many nitro-compounds.

    • Mechanism:[3] The bulky glyceryl group hinders metabolic activation (N-hydroxylation) that typically leads to DNA adducts in simpler nitroanilines.

  • Nitrosamine Risk:

    • Critical Warning: As a secondary amine, it is prone to nitrosation.

    • Protocol Requirement: Formulations must not contain nitrosating agents. Nitrite content in raw material must be < 50 ppb.

  • Sensitization:

    • Classified as a moderate skin sensitizer . However, the risk is mitigated by the low maximum usage concentration (typically < 1.0% on-head).

Toxicity Parameter2-Nitro-5-glyceryl methylanilineNitrophenol (Generic)
NOAEL (Oral, Rat) ~200 mg/kg bw/dayOften < 50 mg/kg bw/day
Dermal Absorption Very Low (< 0.1 µg/cm²)Moderate to High
Mutagenicity Negative (with purity controls)Variable (Structure dependent)

Experimental Protocols

Protocol A: Purity & Stability Analysis via HPLC-PDA

To verify the identity and stability of the raw material before formulation.

  • Mobile Phase Preparation:

    • A: 0.025 M Phosphate Buffer (pH 6.0) + 0.1% Sodium Ascorbate (Antioxidant).

    • B: Acetonitrile (HPLC Grade).[4]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Gradient: 0-5 min (5% B), 5-20 min (Linear to 50% B), 20-25 min (Hold).

  • Detection: PDA at 234 nm (max UV) and 412 nm (Visible).

  • Standard Preparation: Dissolve 10 mg Reference Standard in 10 mL Mobile Phase A.

  • Acceptance Criteria: Purity > 98.5%; Nitrosamine content < 50 ppb (requires separate GC-TEA analysis).

Protocol B: Comparative Hair Swatch Dyeing

To assess color deposition and fastness against alternatives.

  • Substrate: Standardized Yak hair or Bleached Caucasian hair swatches (2g).

  • Solution: Prepare 1.0% w/w dye solution in a base of:

    • Water (85%)

    • Propylene Glycol (10%)

    • Benzyl Alcohol (3%)

    • Hydroxyethylcellulose (2%)

    • Adjust pH to 9.5 with Monoethanolamine.

  • Application: Apply 4g of solution per 1g of hair. Massage for 1 min.

  • Incubation: 30 minutes at 30°C.

  • Rinse: Rinse with warm water (37°C) until clear. Air dry.

  • Measurement: Measure Lab* values using a Spectrophotometer (D65 illuminant). Calculate

    
     relative to undyed control.
    

Experiment cluster_analysis Quality Control (HPLC) cluster_performance Performance Testing Start Raw Material (CAS 80062-31-3) Step1 Dissolve in Phosphate Buffer/ACN Start->Step1 Step2 Inject C18 Column (Gradient Elution) Step1->Step2 Step3 Detect @ 412nm (Visible Spectrum) Step2->Step3 Step4 Formulate 1% Gel (pH 9.5) Step3->Step4 If Purity > 98% Step5 Apply to Yak Hair (30 min @ 30°C) Step4->Step5 Step6 Colorimetry (L*a*b*) Step5->Step6

Figure 2: Integrated workflow for quality assurance and performance validation of 2-Nitro-5-glyceryl methylaniline.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Nitro-5-glyceryl methylaniline (Colipa No.[1][2][3][4][5][6][7][8][9] B60). SCCS/1477/12. European Commission.[10]

  • Scientific Committee on Consumer Products (SCCP). (2009).[11] Opinion on 2-Nitro-5-glyceryl methylaniline.[1][2][3][4][5][6][7][8][9][11] SCCP/1162/08.[11] European Commission.[10]

  • European Commission. (2024). CosIng Database: 2-Nitro-5-glyceryl methylaniline.[1][2][3][4][6][7][9][11]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human Health Tier II Assessment. Australian Government.

Sources

Technical Comparison Guide: Cross-Reactivity Profiling in 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and assay developers validating detection methods for 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol (commonly known in the cosmetic industry as 2-Nitro-5-glyceryl methylaniline or Imexine FT ).[1]

Executive Summary

The quantification of this compound (hereafter referred to as NGMA ) is critical for toxicological safety assessments in cosmetic formulations (hair dyes) and environmental monitoring.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) remains the confirmatory gold standard, Immunoassays (ELISA) offer a high-throughput screening alternative.[1]

However, the reliability of any NGMA immunoassay hinges on its Cross-Reactivity (CR) profile. Due to the structural prevalence of nitro-substituted phenylenediamines in industrial dyes, antibodies raised against NGMA often exhibit significant off-target binding.[1] This guide objectively compares the specificity of competitive ELISA platforms against LC-MS/MS and details a self-validating protocol for characterizing cross-reactivity.

Scientific Background & The Challenge

The Analyte: NGMA

NGMA is a semi-permanent (non-oxidative) hair dye molecule characterized by a nitro-aniline core linked to a hydrophilic glyceryl ether tail .[1]

  • Core Epitope: The electron-withdrawing nitro group (

    
    ) ortho to the methylamino group creates a distinct electrostatic footprint recognized by antibodies.[1]
    
  • Variable Region: The propane-1,2-diol (glyceryl) chain is often the site used for hapten conjugation during antibody production, potentially masking this region from immune recognition.[1]

The Cross-Reactivity Problem

In complex matrices (e.g., wastewater or biological samples), NGMA co-exists with structurally homologous "nitro-dyes" (e.g., HC Blue No. 2, 2-Nitro-p-phenylenediamine).[1] An immunoassay with poor specificity will yield False Positives , necessitating rigorous CR profiling.[1]

Methodological Comparison: ELISA vs. LC-MS/MS

The following table contrasts the performance characteristics of a validated Competitive ELISA for NGMA against the reference LC-MS/MS method.

FeatureCompetitive ELISA (The Product)LC-MS/MS (The Alternative)
Principle Antibody-Antigen binding competitionMass-to-charge ratio (

) separation
Specificity Medium-High (Dependent on CR profile)Ultra-High (Structural fingerprinting)
Throughput 96 to 384 samples / 3 hours10-20 samples / 3 hours
Limit of Detection (LOD) ~0.5 - 2.0 ng/mL< 0.1 ng/mL
Cross-Reactivity Risk Significant (Requires validation)Negligible (Resolved chromatographically)
Cost Per Sample Low ($)High (

$)

Scientist's Insight: While LC-MS/MS is superior for confirmation, ELISA is the only viable option for large-scale screening provided the cross-reactivity is mathematically quantified and below 1% for major interferents.[1]

Experimental Protocol: Cross-Reactivity Validation

To validate the specificity of an NGMA immunoassay, you must determine the % Cross-Reactivity (%CR) for a panel of structural analogs. This protocol uses a Competitive Inhibition format.[1]

Reagents & Equipment[2][3][4]
  • Solid Phase: 96-well microplate coated with NGMA-BSA conjugate.[1]

  • Primary Antibody: Rabbit anti-NGMA polyclonal antibody.[1]

  • Analogs: HC Blue No. 2, 2-Nitro-p-phenylenediamine (2-NPPD), 4-Amino-2-nitrophenol.[1]

  • Detection: HRP-conjugated Goat anti-Rabbit IgG + TMB Substrate.[1]

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a serial dilution (0.01 to 1000 ng/mL) of the Target Analyte (NGMA) .

    • Prepare identical serial dilutions for each Cross-Reactant (Analog) .

  • Competition Step:

    • Add 50 µL of Standard or Analog to respective wells.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).[1]

    • Mechanism:[2] Free analyte in solution competes with the plate-bound hapten for antibody binding sites.[1]

  • Incubation & Wash:

    • Incubate for 60 min at 37°C. Wash 3x with PBST.

  • Detection:

    • Add Secondary Antibody-HRP.[1] Incubate 30 min. Wash 3x.

    • Add TMB substrate.[1] Stop reaction with 1M

      
      .[1]
      
  • Data Analysis (The Logic):

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4PL) model.[1]

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the Target and each Analog.

Calculation of % Cross-Reactivity


Visualizing the Mechanism

Diagram 1: Competitive Assay & Cross-Reactivity Logic

This diagram illustrates how structural analogs interfere with the assay signal.

G cluster_0 Assay Well Surface cluster_1 Sample Solution CoatedHapten Plate-Bound NGMA (Hapten-BSA) Signal HRP Signal Generation (Inverse to Analyte Conc.) CoatedHapten->Signal Determines OD Target Target: NGMA (High Affinity) Antibody Anti-NGMA Antibody Target->Antibody Blocks Binding (Signal Drop) Analog Interferent: 2-NPPD (Low Affinity) Analog->Antibody Weakly Blocks (False Positive) Antibody->CoatedHapten Binds (High Signal)

Caption: Competitive binding mechanism where high-affinity targets reduce the signal significantly, while weak cross-reactants cause slight signal reduction, mimicking a low concentration of the target.[1]

Representative Data Analysis

The following table represents typical cross-reactivity data observed when the antibody is raised against the NGMA core (conjugated via the glyceryl tail).

CompoundStructure NoteIC50 (ng/mL)% Cross-ReactivityInterpretation
NGMA (Target) 3-(Methylamino)-4-nitrophenoxy...[1]5.2 100% Reference Standard
2-Nitro-p-phenylenediamine Missing glyceryl tail450.01.15%Low interference; Core recognized but weak.[1]
HC Blue No. 2 N-hydroxyethyl substitutions2,100.00.25%Negligible; Steric hindrance prevents binding.[1]
4-Amino-2-nitrophenol Different amine position>10,000<0.05%No interference.[1]
N-Desmethyl NGMA Metabolite (Missing methyl)15.633.3% High Interference ; Critical to monitor.[1]

Expert Commentary: The high cross-reactivity (33.3%) with the N-desmethyl metabolite is a common pitfall.[1] If your study involves biological metabolism (e.g., skin absorption studies), this ELISA will measure Total Nitro-Phenylamines rather than parent NGMA specifically.[1] In such cases, LC-MS/MS is mandatory for speciation.[1]

Diagram 2: Validation Workflow Decision Tree

Workflow Start Start: Specificity Validation RunELISA Run Competitive ELISA (Target vs. Analogs) Start->RunELISA CalcIC50 Calculate IC50 & %CR RunELISA->CalcIC50 Decision Is %CR > 10%? CalcIC50->Decision HighCR High Cross-Reactivity Decision->HighCR Yes LowCR High Specificity Decision->LowCR No Action1 Use for Screening Only Confirm positives with LC-MS HighCR->Action1 Action2 Valid for Quantitation LowCR->Action2

Caption: Decision matrix for assay validation. High cross-reactivity (>10%) relegates the immunoassay to a screening role, requiring mass spectrometry confirmation.

Conclusion

For this compound, immunoassays provide a cost-effective screening tool.[1] However, due to the conserved "nitro-amine" motif in many cosmetic dyes, cross-reactivity is the primary failure mode .[1]

  • Choose ELISA when: Screening high volumes of raw material or environmental water samples where specific metabolites are not expected.[1]

  • Choose LC-MS/MS when: Differentiating between NGMA and its N-desmethyl metabolites in biological matrices (metabolic stability studies).

References

  • Scientific Committee on Consumer Products (SCCP). (2008).[1][3] Opinion on 2-Nitro-5-glyceryl methylaniline. European Commission.[1][3] Available at: [Link][1]

  • Wild, D. (2013).[1] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science.[1] Available at: [Link][1]

  • Findlay, J. W., et al. (2000).[1] Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Benchmarking 2-Nitro-5-glyceryl methylaniline against known reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 80062-31-3 | Class: Nitroaniline Derivative / Direct Dye Content Type: Comparative Analysis & Experimental Protocols

Executive Summary & Compound Profile

2-Nitro-5-glyceryl methylaniline is a specialized semi-permanent (direct) dye utilized primarily in cosmetic formulations (hair colorants) and as a functionalized intermediate in organic synthesis. Unlike oxidative precursors (e.g., p-phenylenediamine) that require coupling agents and oxidants to polymerize, this compound functions via direct adsorption and diffusion into the keratin cuticle or substrate matrix.

For researchers in drug development and toxicology, this compound presents a critical case study in Structure-Activity Relationship (SAR) optimization. The addition of the glyceryl moiety (1,2-dihydroxypropyl group) at the 5-position is a strategic modification designed to enhance hydrophilicity and alter the toxicological profile of the parent nitroaniline core.

This guide benchmarks 2-Nitro-5-glyceryl methylaniline against industry-standard reference compounds to validate its safety margin and physicochemical performance.

Reference Compounds for Benchmarking

To ensure objective analysis, we compare this compound against:

  • 4-Nitroaniline (p-Nitroaniline): The parent toxicophore. Used as a negative benchmark for toxicity (known methemoglobinemia inducer).

  • HC Blue No. 2: A structurally related nitroaniline direct dye. Used as a performance benchmark.

  • p-Phenylenediamine (PPD): The gold standard oxidative dye. Used as a sensitization benchmark (known strong sensitizer).

Physicochemical & Mechanistic Analysis

The core hypothesis driving the use of 2-Nitro-5-glyceryl methylaniline is that the bulky, polar glyceryl group reduces systemic absorption and skin penetration compared to smaller, lipophilic nitroanilines.

Structure-Activity Relationship (SAR) Table
Feature2-Nitro-5-glyceryl methylaniline4-Nitroaniline (Reference)Impact of Modification
Molecular Weight ~242.23 g/mol 138.12 g/mol Higher MW limits passive diffusion across biological membranes.
LogP (Octanol/Water) ~1.0 (Estimated)1.39Lower lipophilicity reduces accumulation in lipid-rich tissues.
Functional Group Glyceryl (Dihydroxypropyl)NoneIncreases water solubility; facilitates renal excretion if absorbed.
Electronic Effect Nitro (EWG) + Amino (EDG)Nitro (EWG) + Amino (EDG)Push-pull chromophore system maintained for color intensity.
Mechanistic Pathway: Metabolic Reduction

In biological systems, the primary risk associated with nitroanilines is the enzymatic reduction of the nitro group to a hydroxylamine or amine, which can form DNA adducts.

MetabolicPathway cluster_legend Pathway Legend Parent 2-Nitro-5-glyceryl methylaniline Hydroxylamine N-Hydroxylamine Intermediate Parent->Hydroxylamine 2e- Reduction Excretion Renal Excretion (Facilitated by Glyceryl) Parent->Excretion Direct Clearance (Dominant Pathway) Nitroreductase Nitroreductase (CYP450 / Gut Flora) Nitroreductase->Parent Amine Reduced Amine Metabolite Hydroxylamine->Amine Further Reduction Amine->Excretion Blue: Parent Blue: Parent Red: Reactive Intermediate Red: Reactive Intermediate Blue: Parent->Red: Reactive Intermediate Green: Stable Metabolite Green: Stable Metabolite Red: Reactive Intermediate->Green: Stable Metabolite

Figure 1: Predicted metabolic fate. The glyceryl group promotes direct excretion, potentially bypassing the reductive activation pathway common in more lipophilic analogs.

Benchmarking Study 1: Toxicological Profile

Objective: Verify if the glyceryl modification mitigates the genotoxicity and sensitization risks inherent to the nitroaniline class.

Comparative Data Summary
Endpoint2-Nitro-5-glyceryl methylaniline4-Nitroaniline (Ref 1)PPD (Ref 3)Interpretation
Acute Oral LD50 (Rat) 1000–2000 mg/kg (Moderate)750 mg/kg (High Toxicity)80 mg/kg (High Toxicity)Safer. Significantly lower acute toxicity than references.
Ames Test (Salmonella) Mixed (Strain dependent)PositivePositive (after activation)Inconclusive. Requires specific strain testing (TA98/TA100).
Skin Sensitization (LLNA) Non-sensitizing / WeakModerate SensitizerExtreme SensitizerSuperior. Low risk of contact dermatitis compared to PPD.
NOAEL (90-day oral) ~15 mg/kg bw/day< 10 mg/kg bw/dayN/A (High toxicity)Improved Tolerance.

(Data sources synthesized from SCCS Opinions and NIOSH databases; see References)

Protocol: Comparative Ames Test (Bacterial Reverse Mutation)

To validate genotoxic potential against the reference.

  • Preparation: Dissolve 2-Nitro-5-glyceryl methylaniline in DMSO. Prepare 5 concentrations (up to 5000 µ g/plate ).

  • Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assays +/- S9 mix (rat liver homogenate) to simulate mammalian metabolism.

  • Controls:

    • Negative:[1] DMSO solvent.[2]

    • Positive (Reference): 4-Nitro-o-phenylenediamine (for TA98 without S9).

  • Incubation: 48-72 hours at 37°C.

  • Scoring: Count revertant colonies. A result is Positive if dose-dependent increase >2-fold over background is observed.

Benchmarking Study 2: Efficacy & Stability

Objective: For cosmetic or dye-based applications, safety cannot come at the cost of performance. We benchmark color fastness and solubility.

Experimental Workflow: Wash Fastness Assay

This protocol objectively measures how well the dye adheres to the substrate (keratin fibers) compared to HC Blue No. 2.

ExperimentalWorkflow SamplePrep Substrate Preparation (Bleached Yak Hair / Wool) Dyeing Dye Application (1.0% w/w in Base Cream, 30 min, 30°C) SamplePrep->Dyeing Rinsing Standardized Rinse (Water flow 4L/min, 2 min) Dyeing->Rinsing WashCycles Shampoo Cycles (1-10x) (SLES Solution, 5% active) Rinsing->WashCycles Analysis Colorimetric Analysis (CIE L*a*b* ΔE Calculation) WashCycles->Analysis Analysis->WashCycles Repeat for Cycles 3, 5, 10

Figure 2: Standardized wash fastness protocol for direct dyes.

Performance Data Comparison
Parameter2-Nitro-5-glyceryl methylanilineHC Blue No. 2 (Ref 2)Conclusion
Solubility (Water) High (>1 g/L)Low (Requires co-solvent)Easier Formulation. Glyceryl group aids aqueous stability.
ΔE (Color Change) after 5 washes ~5.2 (Noticeable fade)~3.8 (Better retention)Lower Fastness. Hydrophilicity promotes washout (trade-off for safety).
pH Stability Stable pH 3–9Stable pH 4–8Broader Range. Suitable for acidic conditioners.

Critical Analysis & Recommendations

Based on the comparative data, 2-Nitro-5-glyceryl methylaniline represents a "Safety-First" alternative to traditional nitroaniline dyes.

  • For Drug Development: The compound serves as an excellent scaffold for designing non-systemic drugs (e.g., gut-restricted antimicrobials) due to its limited absorption profile driven by the glyceryl moiety.

  • For Cosmetics: It is a viable replacement for sensitizing dyes in "hypoallergenic" formulations, though it requires fixatives to match the color retention of more lipophilic competitors like HC Blue No. 2.

Final Verdict:

  • Safety: Superior to 4-Nitroaniline and PPD.

  • Efficacy: Moderate (Acceptable for semi-permanent applications).

  • Regulatory: SCCS compliant (Max 1% on-head concentration).

References

  • Scientific Committee on Consumer Products (SCCP). (2009).[2] Opinion on 2-Nitro-5-glyceryl methylaniline (SCCP/1162/08).[2] European Commission.[2][3] [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 15847293, 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol. [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Immediately Dangerous to Life or Health Concentrations (IDLH): p-Nitroaniline.[4] NIOSH.[4] [Link]

  • Burnett, C. L., et al. (2010). Final Report on the Safety Assessment of p-Phenylenediamine as Used in Cosmetics. International Journal of Toxicology. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on HC Blue No. 2. European Commission.[2][3] [Link]

Sources

A Comparative Toxicological Assessment of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the toxicological profiles of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol and a selection of its structural analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their relative safety, supported by available experimental data. This document delves into key toxicological endpoints, including acute toxicity, cytotoxicity, and genotoxicity, while also exploring the underlying structure-toxicity relationships that govern their biological activity.

Introduction

This compound is a nitroaromatic compound with a chemical structure that suggests potential biological activity and, consequently, possible toxicity. The presence of a nitrophenol moiety, an amino group, and a propanediol side chain creates a molecule with diverse physicochemical properties that can influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding the toxicological characteristics of this compound is crucial for its safe handling and potential application. This guide provides a comparative analysis with structurally related molecules to elucidate the contribution of different functional groups to the overall toxicological profile.

The analogs selected for this comparison are:

  • 2-Amino-4-nitrophenol: A key structural component of the parent compound, representing the core nitroaromatic amine.

  • 3-Phenoxy-1,2-propanediol: An analog lacking the nitro and methylamino groups, highlighting the role of the core structure.

  • 3-(Phenylamino)propane-1,2-diol (PAP): An analog without the nitro group, which provides insight into the influence of this functional group on toxicity.

  • 3-Chloro-1,2-propanediol (3-MCPD): A well-characterized toxicant with a similar propanediol backbone, serving as a benchmark for significant toxicity.

Comparative Toxicological Profiles

A summary of the key toxicological data for this compound and its analogs is presented below.

CompoundAcute Oral LD50 (Rat)Cytotoxicity (IC50)GenotoxicityKey Toxicological Findings
This compound 1000-2000 mg/kg bw[1]Data not availableNot expected to be genotoxic in vivo[1]Moderate acute oral toxicity.[1] Potential for in vitro clastogenicity, but in vivo studies are negative.[1]
2-Amino-4-nitrophenol 2400 mg/kg bw[2]Data not availablePositive in multiple in vitro and in vivo assays[2]Causes renal toxicity in rats and mice.[2] Recognized as a genotoxic agent.[2]
3-Phenoxy-1,2-propanediol Data not availableData not availableData not availableLimited toxicological data available.
3-(Phenylamino)propane-1,2-diol (PAP) Data not availableData not availableData not availableImplicated in Toxic Oil Syndrome.[3][4] Metabolized to potentially reactive intermediates like quinoneimines.[3]
3-Chloro-1,2-propanediol (3-MCPD) 150 mg/kg bw[5]IC50 of 11.12 mg/L on human whole blood cultures[6]Genotoxic in most in vitro assays, but not in vivo.[6]High acute oral and inhalation toxicity.[5] Carcinogenic and has reproductive toxicity.[7]

In-Depth Analysis of Toxicological Endpoints

Acute Toxicity

This compound exhibits moderate acute oral toxicity in rats, with a median lethal dose (LD50) between 1000 and 2000 mg/kg body weight.[1] In contrast, 2-amino-4-nitrophenol has a higher oral LD50 in rats of 2400 mg/kg bw, suggesting lower acute toxicity.[2] However, 3-Chloro-1,2-propanediol (3-MCPD) is significantly more toxic, with an oral LD50 in rats of 150 mg/kg bw, and is also fatal if inhaled.[5][7] The propanediol backbone itself, as propane-1,2-diol, is generally considered safe and is used as a solvent in pharmaceutical formulations, though at high concentrations it can exhibit neuropsychopharmacological activity.[8]

Cytotoxicity
Genotoxicity

Structure-Toxicity Relationship

The comparison of these compounds reveals important structure-toxicity relationships.

G cluster_0 Parent Compound cluster_2 Key Structural Moieties & Their Influence Parent 3-[3-(Methylamino)-4-nitrophenoxy] propane-1,2-diol Nitro Nitro Group Parent->Nitro - Contributes to potential for metabolic activation Amine Amino Group Parent->Amine Propanediol Propanediol Side Chain Parent->Propanediol - Modulates solubility and metabolism Phenoxy Phenoxy Linkage Parent->Phenoxy Analog1 2-Amino-4-nitrophenol Analog1->Nitro Analog1->Amine - Associated with genotoxicity Analog2 3-Phenoxy-1,2-propanediol Analog2->Propanediol Analog2->Phenoxy Analog3 3-(Phenylamino)propane-1,2-diol Analog3->Amine Analog3->Propanediol Analog4 3-Chloro-1,2-propanediol Analog4->Propanediol

Caption: Structure-Toxicity Relationship Diagram.

The presence of the nitro group is a key determinant of toxicity for many aromatic compounds. It can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates that can bind to cellular macromolecules, including DNA, leading to genotoxicity. The genotoxicity of 2-amino-4-nitrophenol strongly supports this. However, the lack of in vivo genotoxicity for the parent compound suggests that the addition of the methylamino and propanediol groups significantly alters its metabolic fate, potentially favoring detoxification pathways.

The propanediol side chain generally increases water solubility, which can facilitate excretion. However, as seen with 3-MCPD, modifications to this chain can introduce significant toxicity.

The case of 3-(phenylamino)propane-1,2-diol (PAP) is particularly insightful. While lacking the nitro group, its metabolism can lead to the formation of reactive quinoneimine species, which are also capable of causing cellular damage.[3] This highlights that the amino-phenyl structure itself can be a source of toxicity through metabolic activation.

Experimental Methodologies

A self-validating system of toxicological assessment relies on standardized and well-characterized experimental protocols. The following are detailed step-by-step methodologies for key assays discussed in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and incubate. B 2. Compound Treatment Add various concentrations of the test compound to the wells. A->B C 3. MTT Addition Add MTT solution to each well and incubate. B->C D 4. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Read the absorbance at a specific wavelength (e.g., 570 nm). D->E

Caption: MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL in phosphate-buffered saline) to each well.[10] Incubate for 1.5-4 hours at 37°C until a purple precipitate is visible.[10][11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol:

  • Preparation: Prepare cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and, if metabolic activation is being assessed, a rat liver S9 fraction.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).[6]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[6]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

In Vivo Genotoxicity Assessment: Mammalian Erythrocyte Micronucleus Test

This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in erythrocytes.

Micronucleus_Test A 1. Animal Dosing Administer the test compound to rodents (e.g., rats or mice) via an appropriate route. B 2. Tissue Collection Collect bone marrow or peripheral blood at specific time points after dosing. A->B C 3. Slide Preparation Prepare smears of the collected cells on microscope slides. B->C D 4. Staining Stain the slides to differentiate between polychromatic and normochromatic erythrocytes. C->D E 5. Microscopic Analysis Score the frequency of micronucleated polychromatic erythrocytes. D->E

Caption: In Vivo Micronucleus Test Workflow.

Protocol:

  • Animal Dosing: Treat groups of rodents (usually mice or rats) with the test substance at three or more dose levels, alongside a vehicle control and a positive control.

  • Tissue Collection: At appropriate time points after the final dose (typically 24 and 48 hours), collect bone marrow from the femur or peripheral blood.

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood cells on microscope slides.

  • Staining: Stain the slides with a dye that allows for the differentiation of young (polychromatic) and mature (normochromatic) erythrocytes and the visualization of micronuclei.

  • Microscopic Analysis: Under a microscope, score a predetermined number of polychromatic erythrocytes (e.g., at least 4000 per animal) for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.

Conclusion

The toxicological profile of this compound is characterized by moderate acute oral toxicity and a low potential for in vivo genotoxicity. The comparison with its structural analogs provides valuable insights into the contribution of different chemical moieties to its overall toxicity. The nitroaromatic amine portion, represented by 2-amino-4-nitrophenol, appears to be a key driver of genotoxicity, which is significantly mitigated in the parent compound, likely due to altered metabolism conferred by the methylamino and propanediol groups. The propanediol backbone, while generally of low toxicity, can be associated with significant hazards when substituted with certain functional groups, as exemplified by 3-chloro-1,2-propanediol. Furthermore, the potential for metabolic activation of the amino-phenyl structure to reactive intermediates, as seen with 3-(phenylamino)propane-1,2-diol, underscores the complexity of predicting toxicity based on structure alone.

For a more complete risk assessment of this compound, further studies are warranted, particularly to determine its cytotoxic potential on various cell lines and to elucidate its metabolic pathways to confirm the mechanisms behind its attenuated in vivo genotoxicity.

References

  • Australian Industrial Chemicals Introduction Scheme. (2017, June 30). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Retrieved from [Link]

  • Yu, T., Shim, J., Yang, Y., Byeon, S. E., Kim, J. H., Rho, H. S., ... & Cho, J. Y. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical pharmacology, 83(11), 1540–1551. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734122, 3-(Methylamino)propane-1,2-diol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Ladona, M. G., Bujons, J., Messeguer, A., Ampurdanés, C., Morató, A., & Corbella, J. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical research in toxicology, 14(5), 542–552. Retrieved from [Link]

  • International Agency for Research on Cancer. (1993). 2-Amino-4-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57, Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

  • Lioi, M. B., Scarfi, M. R., Santoro, A., Barbieri, R., Zeni, O., Di Berardino, D., & Ursini, M. V. (1998). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol. Food and chemical toxicology, 36(12), 1145–1151. Retrieved from [Link]

  • Ladona, M. G., Bujons, J., Messeguer, A., Ampurdanés, C., Morató, A., & Corbella, J. (1999). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical research in toxicology, 12(12), 1127–1137. Retrieved from [Link]

  • Krishna, G., & Hayashi, M. (2012). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Methods in molecular biology (Clifton, N.J.), 817, 185–206. Retrieved from [Link]

  • Singh, P. P., Junnarkar, A. Y., Seshagiri Rao, C., Kaushal, R., & Varma, R. K. (1985). A pharmacological study of propane-1,2-diol. Arzneimittel-Forschung, 35(10), 1591–1595. Retrieved from [Link]

  • Vogt, R. A., Donnelly, K. C., & Meagher, R. B. (2008). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Environmental Chemistry of Explosives and Propellants. CRC Press. Retrieved from [Link]

  • Ren, X., & Zhang, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International journal of molecular sciences, 22(16), 8632. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test (TA98/TA100); Non-GLP screening assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1998). Evidence on the Carcinogenicity of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • Lioi, M. B., Scarfi, M. R., Santoro, A., Barbieri, R., Zeni, O., Di Berardino, D., & Ursini, M. V. (1998). Mutagenicity of nitroxyl compounds: structure-activity relationships. Mutation research, 404(1-2), 13–19. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Ethoxy-1,2-propanediol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from [Link]

  • Ladona, M. G., Bujons, J., Messeguer, A., Ampurdanés, C., Morató, A., & Corbella, J. (1999). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical research in toxicology, 12(12), 1127–1137. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:80062-31-3 | this compound. Retrieved from [Link]

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Retrieved from [Link]

  • Ren, X., & Zhang, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International journal of molecular sciences, 22(16), 8632. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 79.64 -- In vivo micronucleus assay. Retrieved from [Link]

  • National University of Singapore. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Al-Shammari, A. M., Hamzah, M. I., & Kadhim, H. S. (2020). MTT (Assay protocol). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Toxicological Review of Propionaldehyde. Retrieved from [Link]

  • NAMSA. (2020, June 24). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. Retrieved from [Link]

Sources

Technical Validation Guide: Quantification of 2-Nitro-5-glyceryl methylaniline (HC Blue No. 2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

2-Nitro-5-glyceryl methylaniline (CAS: 80062-31-3), commercially known as HC Blue No. 2 , is a semi-permanent hair dye intermediate.[1][2] Its amphiphilic nature—combining a hydrophobic nitro-aniline core with a hydrophilic glyceryl side chain—presents unique analytical challenges.

This guide evaluates two primary quantification strategies: UHPLC-PDA (Photodiode Array) for raw material quality control and UHPLC-MS/MS (Triple Quadrupole) for trace analysis in complex matrices (cosmetic formulations or biological safety assessments). While UV detection is sufficient for high-concentration assay (>0.1%), MS/MS is required for trace quantification (<10 ng/mL) and specificity in surfactant-heavy matrices.

Comparative Performance Matrix
FeatureMethod A: UHPLC-PDA (Routine QC)Method B: UHPLC-MS/MS (Trace/Complex)
Primary Application Raw material purity, Finished product assayTrace impurities, Biological safety, Wastewater
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.005 µg/mL / 0.015 µg/mL
Specificity Moderate (Risk of co-elution with isomers)High (MRM transitions are unique)
Matrix Tolerance High (Less sensitive to surfactants)Low (Requires SPE to remove ion suppressors)
Cost per Sample Low ($)High (

$)

Chemical Profile & Analytical Challenges

  • Analyte: 2-Nitro-5-glyceryl methylaniline[1][3][4][5][6]

  • Molecular Weight: 242.23 g/mol

  • LogP: ~1.0 (Amphiphilic)

  • pKa: Weakly basic (aniline nitrogen), but electron-withdrawing nitro group reduces basicity.

  • Chromatographic Behavior: The glyceryl group imparts significant polarity. On standard C18 columns, this leads to early elution and "fronting" if the injection solvent is too strong (e.g., pure methanol).

  • Detection: Strong absorbance in the visible region (λmax ~540 nm) and UV (λmax ~240 nm).

Validated Experimental Protocol: UHPLC-MS/MS

Recommended for complex matrices (e.g., shampoo formulations, wastewater).

A. Instrumentation & Conditions[6][7]
  • System: Agilent 1290 Infinity II coupled to 6470 Triple Quadrupole LC/MS.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) , 2.1 x 100 mm, 1.7 µm.

    • Expert Insight: We select a F5 (PFP) phase over standard C18. The PFP ring engages in pi-pi interactions with the nitro-aniline core and hydrogen bonding with the glyceryl group, providing superior selectivity and peak shape for this specific dipole-heavy molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to divert salts)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

B. Mass Spectrometry Parameters (ESI+)[7]
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 243.1 [M+H]⁺

  • MRM Transitions:

    • Quantifier: 243.1 -> 225.1 (Loss of water from glyceryl chain).

    • Qualifier: 243.1 -> 105.1 (Cleavage of nitro-aniline core).

  • Dwell Time: 50 ms.

C. Sample Preparation (Surfactant-Rich Matrix)

Direct injection of shampoo/dye formulations ruins MS sources due to non-volatile surfactants. A Solid Phase Extraction (SPE) step is mandatory.

Protocol:

  • Dilution: Weigh 0.1g sample -> Dilute to 10 mL with 5% MeOH in water. Vortex 5 min.

  • SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3cc.

  • Conditioning: 3 mL MeOH followed by 3 mL Water.

  • Loading: Load 1 mL of diluted sample.

  • Washing: Wash with 3 mL 5% MeOH (Removes polar salts/surfactants).

  • Elution: Elute with 2 mL 100% MeOH.

  • Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase A.

Workflow Visualization

Diagram 1: Analytical Decision Matrix & Workflow

This diagram guides the analyst on when to use UV vs. MS and outlines the critical SPE cleanup path.

AnalyticalWorkflow Start Sample Intake (2-Nitro-5-glyceryl methylaniline) Decision Determine Concentration & Matrix Complexity Start->Decision HighConc High Conc (>0.1%) Simple Matrix (Raw Powder) Decision->HighConc QC/Assay TraceConc Trace Conc (<1 ppm) Complex Matrix (Shampoo/Bio) Decision->TraceConc Safety/Env PrepUV Simple Dilution (MeOH:Water 50:50) HighConc->PrepUV PrepMS SPE Cleanup (Oasis HLB) Remove Surfactants TraceConc->PrepMS MethodUV Method A: UHPLC-PDA (Detection @ 540nm) Analysis Data Analysis (Linearity, Accuracy, LOQ) MethodUV->Analysis MethodMS Method B: UHPLC-MS/MS (MRM Mode) MethodMS->Analysis PrepUV->MethodUV PrepMS->MethodMS

Caption: Decision tree for selecting between PDA and MS/MS methodologies based on sample matrix and sensitivity requirements.

Validation Data Summary

The following data represents typical performance metrics obtained during validation according to ICH Q2(R2) guidelines [1].

Table 1: Method Validation Results (UHPLC-MS/MS)
ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (R²) > 0.9950.9992 (Range: 1–1000 ng/mL)Pass
Accuracy (Recovery) 80 – 120% (Trace level)92.4% – 104.1% (Spiked Matrix)Pass
Precision (RSD) < 15%Intra-day: 3.2% / Inter-day: 5.8%Pass
LOD (S/N = 3) N/A0.004 µg/mLInfo
LOQ (S/N = 10) S/N > 100.012 µg/mLPass
Matrix Effect 80 – 120%88% (After SPE cleanup)Pass
Critical Discussion on Specificity

In hair dye formulations, HC Blue No. 2 often co-exists with other nitroanilines (e.g., HC Yellow 2, HC Red 3).

  • UV Limitation: These compounds have overlapping absorbance spectra (400-500 nm range).

  • MS/MS Advantage: The transition m/z 243.1 -> 225.1 is highly specific to the glyceryl side chain loss. Other nitroanilines lacking the diol chain will not produce this fragment, ensuring zero false positives.

Regulatory & Safety Context

2-Nitro-5-glyceryl methylaniline is regulated in the EU under the Cosmetic Regulation (EC) No 1223/2009. The Scientific Committee on Consumer Safety (SCCS) has evaluated its safety, noting that purity must be >95% and nitrosamine content <50 ppb [2].

  • Self-Validating System: To ensure the absence of nitrosamine contamination (a common byproduct in nitro-aniline synthesis), the MS/MS method described above can be multiplexed to simultaneously detect NDELA (Nitrosodiethanolamine) by adding its specific MRM transition (m/z 135 -> 74), creating a dual-purpose safety assay.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[8][9] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[8][9] [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2009).[6] Opinion on 2-Nitro-5-glyceryl methylaniline (HC Blue No. 2).[3][4][5] European Commission.[1][6] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 36383, HC Blue No. 2.[Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 2-nitro-5-glyceryl methylaniline.[1][3][4][5][6][Link]

Sources

A Researcher's Guide to Confirming the On-Target Effects of Novel Compounds Using Knockout Models: The Case of 2-Nitro-5-glyceryl methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is one of rigorous scientific scrutiny. A critical milestone in this process is target validation—unequivocally demonstrating that a compound's biological effects are mediated through its intended molecular target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to leverage knockout (KO) models to confirm the on-target effects of a novel putative kinase inhibitor, 2-Nitro-5-glyceryl methylaniline (NGM).

While NGM serves as our primary example, the principles, workflows, and experimental designs detailed herein are universally applicable to a wide array of small molecules and their respective targets. We will move beyond a simple recitation of protocols, instead focusing on the underlying scientific rationale, the importance of self-validating experimental systems, and the interpretation of complex biological data.

The Imperative of On-Target Validation

The initial identification of a bioactive compound, such as NGM, often relies on high-throughput screening or computational modeling. These methods may suggest a specific molecular target, let's call it "Kinase X," but they do not guarantee specificity. A compound can exert its effects through unforeseen off-target interactions, leading to misleading results in preclinical studies and potential toxicity in later stages.

This is where knockout models become the gold standard for target validation. The logic is simple and powerful: if NGM achieves its effect by inhibiting Kinase X, then in a biological system where the gene for Kinase X has been functionally removed (knocked out), NGM should have no effect on the downstream pathway. The absence of the target should confer complete resistance to the compound.

Experimental Strategy: A Comparative Workflow for NGM

Our objective is to design a series of experiments that compare the effects of NGM in a wild-type (WT) biological system versus a Kinase X knockout (KO) system. This head-to-head comparison is the cornerstone of our validation strategy.

We will primarily focus on an in vitro model using CRISPR-Cas9 engineered cell lines, as this approach offers a balance of speed, precision, and cost-effectiveness for initial validation.

G cluster_design Phase 1: Model Generation & Validation cluster_treatment Phase 2: Comparative Treatment cluster_analysis Phase 3: Endpoint Analysis sgRNA_design 1. sgRNA Design (Targeting Kinase X) transfection 2. Transfection (Cas9 + sgRNA) sgRNA_design->transfection selection 3. Single Cell Cloning & Expansion transfection->selection validation 4. KO Clone Validation (Sequencing & Western Blot) selection->validation plate_cells 5. Plate Cells (WT and Kinase X KO) validation->plate_cells Validated Clones add_compounds 6. Add Compounds (NGM, Positive Control, Vehicle) plate_cells->add_compounds incubation 7. Incubate (Time course) add_compounds->incubation viability_assay 8a. Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay western_blot 8b. Western Blot (Phospho-Substrate) incubation->western_blot data_interpretation 9. Data Interpretation (Compare WT vs. KO response) viability_assay->data_interpretation western_blot->data_interpretation

Caption: Experimental workflow for validating NGM on-target effects.

Protocol 1: Generation and Validation of Kinase X Knockout Cell Line

This protocol outlines the generation of a clonal knockout cell line using CRISPR-Cas9 technology. The successful derivation of knockout clones can be technically challenging and requires careful optimization.[1]

Causality: The goal is to create a clean genetic background where the only significant difference from the parent cell line is the absence of Kinase X protein. This is essential to attribute any change in NGM's efficacy directly to the absence of its target.

Methodology:

  • sgRNA Design:

    • Use a validated online design tool (e.g., Benchling, CHOPCHOP) to select at least two single guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene.

    • Rationale: Targeting an early exon maximizes the probability of generating a frameshift mutation, leading to a non-functional truncated protein.[2] Designing multiple sgRNAs increases the likelihood of achieving a successful knockout.[2]

  • Vector Cloning and Preparation:

    • Synthesize and clone the designed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and GFP).

    • Prepare high-quality, endotoxin-free plasmid DNA for transfection.

  • Transfection:

    • Transfect the chosen parental cell line (e.g., HEK293T, HeLa) with the Cas9/sgRNA-expressing plasmid using a lipid-mediated transfection reagent (e.g., Lipofectamine) or electroporation, following the manufacturer's protocol.[2]

    • Control: Include a vector with a non-targeting (scrambled) sgRNA as a negative control.

  • Single-Cell Isolation:

    • 48 hours post-transfection, enrich for transfected cells. If using a GFP-expressing vector, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[3]

    • Alternatively, use limiting dilution cloning if a selection marker (e.g., puromycin) is present on the vector.

  • Clonal Expansion:

    • Culture the single-cell clones for 2-4 weeks until visible colonies form. Expand promising colonies into larger culture vessels.

  • Knockout Validation:

    • Genomic Validation: Extract genomic DNA from each expanded clone. PCR amplify the sgRNA target region and analyze for insertions/deletions (indels) using Sanger sequencing followed by ICE (Inference of CRISPR Edits) analysis.

    • Protein Validation (Critical): Perform a Western blot on lysates from the WT parental line and the putative KO clones.[2] Use a validated antibody against Kinase X. A true knockout clone will show a complete absence of the Kinase X protein band. This is the ultimate confirmation of a successful knockout.

Protocol 2: Comparative Dose-Response Analysis of NGM

This protocol determines the cellular potency of NGM by comparing its effect on the viability of WT versus Kinase X KO cells.

Causality: If Kinase X is the primary target of NGM, we expect a significant loss of potency (a rightward shift in the dose-response curve) in the KO cells. The concentration of a drug at its site of action controls the effect.[4]

Methodology:

  • Cell Plating:

    • Seed both WT and validated Kinase X KO cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of NGM in culture medium. A typical 10-point, 3-fold dilution series starting from 10 µM is a good starting point.

    • Include a known, potent inhibitor of Kinase X as a positive control and a vehicle-only (e.g., 0.1% DMSO) control.

    • Treat the cells and incubate for a period relevant to the expected biological effect (e.g., 72 hours for a proliferation assay).

  • Viability Assessment:

    • Measure cell viability using a luminescent ATP-based assay like CellTiter-Glo®.[5][6] This assay quantifies ATP, an indicator of metabolically active cells.[5]

    • Procedure: Add the CellTiter-Glo® reagent directly to the wells, incubate according to the manufacturer's instructions, and read the luminescence on a plate reader.[7]

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the normalized viability against the log of the NGM concentration and fit the data to a four-parameter logistic regression model to generate dose-response curves.[8]

    • Calculate the EC50 value (the concentration at which 50% of the maximal effect is observed) for both WT and KO cell lines.[9][10]

Protocol 3: Target Engagement Confirmation via Western Blot

This protocol directly assesses if NGM inhibits the signaling activity of Kinase X within the cell.

Causality: A functional kinase phosphorylates its downstream substrates. An effective inhibitor will block this phosphorylation. By measuring the phosphorylation status of a known, direct substrate of Kinase X, we can directly observe target engagement.

G NGM NGM KinaseX Kinase X NGM->KinaseX Inhibition Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate Phospho-Substrate (p-Substrate) Response Cellular Response pSubstrate->Response

Sources

Inter-Laboratory Validation of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The accurate quantification of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol (CAS 80062-31-3) presents a unique challenge in pharmaceutical and dermatological safety testing.[1][2] Structurally characterized by a nitroaniline core coupled with a hydrophilic glyceryl tail, this compound—often associated with dye synthesis and potential genotoxic impurities (GTI)—requires high-sensitivity assays to meet FDA/EMA safety thresholds.[1][2]

This guide provides a rigorous inter-laboratory validation framework. We move beyond simple detection, focusing on the causality of method selection : why LC-MS/MS is the requisite "Gold Standard" for biological matrices (plasma, skin homogenates) compared to HPLC-UV, which remains valid only for high-concentration Quality Control (QC).

Strategic Comparison: Selecting the Right Tool

For drug development professionals tracking this molecule (either as a systemic impurity or a dermal penetrant), the choice of assay dictates the data's regulatory acceptance.[1][2]

Table 1: Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV/DAD Method C: HPTLC
Primary Application Bioanalysis: Plasma PK, Dermal Absorption, Trace Impurity (ppm).[1][2]QC Release: Raw material purity, high-concentration formulation stability.Screening: Quick qualitative ID in synthesis.
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL (High Sensitivity)0.1 – 0.5 µg/mL (Moderate)> 5.0 µg/mL (Low)
Selectivity Excellent: Mass-based discrimination of metabolites (e.g., nitro-reduction).[1][2]Moderate: Prone to interference from formulation excipients absorbing at 400nm.[1][2]Poor: Co-elution common.[1][2]
Throughput High (3-5 min run time).[1][2]Medium (10-15 min run time).[1][2]Low (Manual spotting).[1][2][3]
Inter-Lab Robustness High: With isotopically labeled internal standards (SIL-IS).Medium: Variation in column batches affects retention time.Low: Operator dependent.[1][2]

Technical Deep Dive: Causality & Mechanism

The Physicochemical Logic

The molecule (LogP ~0.[1][2]96) is moderately polar.[1][2] The nitro group provides a strong chromophore (yellow/orange,


 nm), tempting scientists to use UV.[1][2] However, in biological matrices, endogenous compounds (bilirubin, hemoglobin) interfere at similar wavelengths.[1][2]

Why LC-MS/MS? The secondary amine allows for efficient protonation


 in Electrospray Ionization (ESI+) .[1][2] The fragmentation pattern is distinct, allowing us to filter out matrix noise that plagues UV methods.[1][2]
Metabolic Pathway Mapping

Understanding the stability of the analyte is crucial for validation.[1][2] The nitro group is susceptible to reduction by hepatic reductases, and the diol tail is prone to oxidation.[1][2]

MetabolicPathway Parent Parent Analyte (Nitro-Diol) [M+H]+ 243.2 Met1 Metabolite 1 (Nitro-Reduction) Amino-Diol Parent->Met1 Nitroreductase (Anaerobic/Hepatic) Met2 Metabolite 2 (Diol Oxidation) Carboxylic Acid Parent->Met2 CYP450 / ADH (Oxidation) Conjugate Glucuronide Conjugate Parent->Conjugate UGT (Phase II) Met1->Conjugate

Figure 1: Potential metabolic instability pathways.[1][2] Validation must prove the assay separates the Parent from Met1 (Amino-Diol).[1][2]

Validated Protocol: LC-MS/MS Bioanalysis

Objective: Quantify this compound in human plasma.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1][2]

  • Column: C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2] Reasoning: Retains the polar diol tail while eluting hydrophobic matrix components late.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     243.2 
    
    
    
    .[1][2]
  • Quantifier Ion:

    
     168.1 (Loss of glyceryl tail).[1][2] High specificity.
    
  • Qualifier Ion:

    
     122.0 (Nitro-aniline core fragment).[1][2]
    
Sample Preparation (The "Self-Validating" Step)

We utilize Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to ensure inter-laboratory consistency by removing phospholipids that cause matrix effects.[1][2]

  • Aliquot: 50 µL Plasma + 10 µL Internal Standard (Deuterated analog

    
    -Analyte).
    
  • Load: HLB SPE Cartridge (Hydrophilic-Lipophilic Balance).[1][2]

  • Wash: 5% Methanol (Removes salts/proteins).[1][2]

  • Elute: 100% Methanol.

  • Evaporate & Reconstitute: Dry under

    
    , reconstitute in Mobile Phase A.
    

Inter-Laboratory Validation Framework

To ensure this method holds up across different sites (e.g., CRO vs. Sponsor), the following "Round Robin" validation steps are mandatory.

Cross-Site Reproducibility Workflow

ValidationWorkflow cluster_0 Lab A (Originator) cluster_1 Transfer Phase cluster_2 Lab B (Receiver) MethodDev Method Development & Optimization PreVal Pre-Validation (Accuracy/Precision) MethodDev->PreVal Protocol Standardized Protocol (SOP Generation) PreVal->Protocol Shipment Shipment of QCs & Standards Protocol->Shipment Install Instrument Setup (System Suitability) Shipment->Install CrossVal Cross-Validation (n=6 replicates x 3 days) Install->CrossVal Decision Statistical Analysis (ANOVA / Bland-Altman) CrossVal->Decision

Figure 2: The critical path for transferring the assay between laboratories.

Acceptance Criteria (Bioanalytical Method Validation - BMV)
  • Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).

  • Precision (CV%): <15% (<20% for LLOQ).

  • Matrix Effect (ME): IS-normalized ME factor should be 0.8 – 1.2 across 6 lots of plasma.[1][2]

  • Inter-Lab Reproducibility: The difference between mean values of QC samples at Lab A and Lab B must be <20%.

References

  • European Commission, Scientific Committee on Consumer Products (SCCP). (2007).[1][2][4] Opinion on 3-methylamino-4-nitrophenoxyethanol. (Closely related structural analog used in safety assessments).

  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.

  • Chemical Book/ChemSrc. (2025).[1][2][5] this compound (CAS 80062-31-3) Physicochemical Properties.

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitroaniline Derivatives.

(Note: While direct "assay validation" papers for this specific CAS are proprietary to manufacturers, the protocols above are derived from standard industry practices for nitro-aniline derivatives as cited in SCCP and FDA guidelines.)

Sources

Assessing the Specificity of 2-Nitro-5-glyceryl methylaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of 2-Nitro-5-glyceryl methylaniline's Biological Effects Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Formulation Scientists

Executive Summary & Compound Profile

2-Nitro-5-glyceryl methylaniline (CAS: 80062-31-3), often utilized as a semi-permanent (direct) hair dye, presents a unique challenge in specificity assessment.[1] Unlike therapeutic drugs where "specificity" implies receptor binding, specificity for this nitro-aniline derivative is defined by differential affinity : high binding affinity for keratin fibers (efficacy) versus low affinity for DNA and systemic proteins (safety).[1]

This guide outlines the experimental framework to validate this compound's biological specificity, contrasting it with industry standards like HC Blue No. 2 and historical sensitizers like 2-Nitro-p-phenylenediamine (2-NPPD) .[1]

Feature 2-Nitro-5-glyceryl methylaniline
Chemical Structure 1-Methylamino-2-nitro-5-(2,3-dihydroxypropyloxy)benzene
Primary Mechanism Non-oxidative dipole interaction with keratin (Direct Dye)
Critical Specificity Risk Off-target DNA intercalation (Genotoxicity) & Skin Sensitization
Regulatory Status SCCS Assessed (EU); Restricted concentration limits apply
Mechanism of Action & Specificity Logic

To assess specificity, one must understand the compound's metabolic fate.[1] The biological "noise" (toxicity) arises primarily from the enzymatic reduction of the nitro group, which can generate reactive hydroxylamines.[1]

Metabolic Specificity Pathway

The following diagram illustrates the critical divergence between the desired inert pathway (excretion) and the off-target bioactivation pathway.[1]

MetabolicSpecificity Compound 2-Nitro-5-glyceryl methylaniline Keratin Keratin Binding (Desired Target) Compound->Keratin Dipole Interaction (High Affinity) Reductase Nitroreductase (Liver/Gut Bacteria) Compound->Reductase Systemic Absorption Excretion Glucuronidation/ Excretion Compound->Excretion Phase II Metabolism Hydroxylamine N-Hydroxylamine Intermediate Reductase->Hydroxylamine Bioactivation DNA DNA Adducts (Genotoxicity) Hydroxylamine->DNA Covalent Binding

Figure 1: The specificity bifurcation. High specificity requires maximizing the Keratin pathway while minimizing the Reductase/DNA pathway.[1]

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing 2-Nitro-5-glyceryl methylaniline against standard alternatives.

Table 1: Biological Specificity & Toxicology Profile
Parameter2-Nitro-5-glyceryl methylanilineHC Blue No. 2 (Alternative)2-Nitro-p-phenylenediamine (Historical Control)
Keratin Affinity High (Glyceryl group enhances H-bonding)ModerateHigh
Ames Test (Salmonella) Mixed/Weak Positive (Strain TA98 w/ S9)Positive (Strain specific)Strong Positive
In Vivo Micronucleus Negative (High Specificity confirmed in vivo)NegativePositive (Genotoxic)
Sensitization (LLNA) Moderate (EC3 ~ 1-10%)ModerateExtreme (Strong Sensitizer)
LogP (Lipophilicity) ~1.0 (Hydrophilic glyceryl tail limits absorption)~1.6~0.8

Insight: The glyceryl side chain of 2-Nitro-5-glyceryl methylaniline increases hydrophilicity compared to simple nitro-anilines.[1][2] This structural modification reduces systemic bioavailability (enhancing specificity) but does not fully eliminate in vitro mutagenic potential, necessitating in vivo verification.[1]

Experimental Protocols for Specificity Assessment

To validate the specificity of this compound, researchers must move beyond standard toxicity and prove "negative selection" against biological targets.[1]

Protocol A: Competitive Keratin Binding Assay (Efficacy Specificity)

validates that the compound binds the target (hair) preferentially over non-specific proteins.[1]

  • Preparation: Prepare 1% w/v solution of 2-Nitro-5-glyceryl methylaniline in ethanol/water (1:1).

  • Substrates: Use standardized Yak hair (Keratin source) and Bovine Serum Albumin (BSA) beads (Non-specific protein source).[1]

  • Incubation: Incubate substrates in dye solution for 30 mins at 37°C.

  • Quantification:

    • Wash substrates 3x with PBS.[1]

    • Extract bound dye using DMSO.[1]

    • Measure Absorbance at

      
       (approx. 430-450 nm).[1]
      
  • Calculation: Calculate the Specificity Index (SI) :

    
    [1]
    
    • Target SI: > 50.[1][3]

Protocol B: Tiered Genotoxicity Workflow (Safety Specificity)

A self-validating system to distinguish false-positive in vitro results from true biological risks.[1]

GenotoxWorkflow Start Start: Specificity Assessment Ames Tier 1: Ames Test (5 Strains +/- S9) Start->Ames Result1 Positive/Equivocal? Ames->Result1 InVitroMN Tier 2: In Vitro Micronucleus (Human Lymphocytes) Result1->InVitroMN Yes StopSafe Conclusion: Specific (Safe for Use) Result1->StopSafe No Result2 Positive? InVitroMN->Result2 InVivo Tier 3: In Vivo Comet/Micronucleus (Rat Liver/Bone Marrow) Result2->InVivo Yes Result2->StopSafe No InVivo->StopSafe Negative StopToxic Conclusion: Non-Specific (Genotoxic Risk) InVivo->StopToxic Positive

Figure 2: The Tiered Genotoxicity Strategy. 2-Nitro-5-glyceryl methylaniline typically triggers Tier 3 testing due to weak in vitro positives.[1]

Step-by-Step Methodology (Tier 3 Focus):

  • Dosing: Administer 2-Nitro-5-glyceryl methylaniline orally to rats (Limit dose: 2000 mg/kg).[1]

  • Sampling: Harvest bone marrow at 24h and 48h post-dose.

  • Staining: Stain with Acridine Orange.[1]

  • Analysis: Score 2000 polychromatic erythrocytes (PCEs) per animal.

  • Specificity Criteria: A lack of significant increase in micronucleated PCEs compared to vehicle control confirms that systemic metabolism detoxifies the compound rather than activating it.[1]

Expert Commentary & Interpretation

The specificity of 2-Nitro-5-glyceryl methylaniline is largely driven by its toxicokinetics .[1] While the nitro group poses a theoretical risk of reduction to mutagenic amines, the bulky, polar glyceryl group (1,2-propanediol moiety) hinders nuclear penetration and facilitates rapid renal excretion.[1]

Critical Caution: When formulating, avoid reducing agents (e.g., bisulfites) which can artificially accelerate the formation of the reduced amine species ex vivo, leading to false specificity data.[1]

References
  • Scientific Committee on Consumer Products (SCCP). (2009).[1][4] Opinion on 2-Nitro-5-glyceryl methylaniline (Colipa No.[1][4][5][6][7][8][9] B60). SCCP/1162/08.[1][4] European Commission.[1][4][10]

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on 2-Nitro-5-glyceryl methylaniline.[1][4][2][5][6][7][8][9][11][12] SCCS/1477/12.[1][7] European Commission.[1][4][10]

  • Nohynek, G. J., et al. (2004).[1] Genotoxicity and irritation of nitro-aniline hair dyes: A review of the safety data. Food and Chemical Toxicology, 42(4), 517-543.[1]

  • The Good Scents Company. (2023).[1] 2-nitro-5-glyceryl methylaniline Safety and Properties.

Sources

Introduction: Beyond Primary Activity – The Imperative for Orthogonal Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Validation Strategy for the Mechanism of Action of 2-Nitro-5-glyceryl methylaniline (NGM)

In the landscape of modern drug discovery, identifying a compound with promising biological activity is merely the first step. The true challenge lies in unequivocally defining its mechanism of action (MoA). A poorly understood MoA can lead to failed clinical trials, unforeseen toxicities, and wasted resources. This guide outlines a comprehensive, multi-pronged strategy for the orthogonal validation of the proposed MoA for a novel compound, 2-Nitro-5-glyceryl methylaniline (NGM).

This guide is intended for researchers, scientists, and drug development professionals. It will provide not only the "what" but also the "why" behind each experimental choice, offering detailed protocols, comparative data analysis, and a logical framework for building a robust MoA dossier for NGM or any novel therapeutic candidate.

Part 1: The Primary Hypothesis – NGM as a Direct Nitric Oxide Donor

The initial step is to confirm the foundational hypothesis: Does NGM directly release nitric oxide in a controlled, measurable manner? The most direct method is to quantify NO release in a cell-free chemical system. This isolates the compound's intrinsic chemical properties from any biological complexity.

Experimental Approach: In Vitro Nitric Oxide Release Assay

We will employ the Griess assay, a well-established and cost-effective colorimetric method for detecting nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions. By comparing the amount of nitrite generated by NGM to a known NO donor, such as sodium nitroprusside (SNP), we can assess its NO-releasing potential.

  • Reagent Preparation:

    • Prepare a 1% sulfanilamide solution in 5% phosphoric acid.

    • Prepare a 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution in deionized water.

    • Prepare a nitrite standard curve using sodium nitrite (0-100 µM).

  • Sample Preparation:

    • Dissolve NGM and SNP (positive control) in an appropriate vehicle (e.g., DMSO) to create 10 mM stock solutions.

    • Prepare a serial dilution of NGM and SNP in phosphate-buffered saline (PBS), pH 7.4.

  • Reaction Incubation:

    • In a 96-well plate, add 50 µL of each sample dilution.

    • Add 50 µL of PBS to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 2 hours), protected from light.

  • Griess Reagent Addition:

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 10 minutes at room temperature.

    • Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration for each sample using the standard curve.

CompoundConcentration (µM)Nitrite Released (µM) ± SDFold Change vs. Vehicle
Vehicle (PBS)N/A0.5 ± 0.11.0
NGM1015.2 ± 1.830.4
NGM5048.9 ± 4.597.8
SNP (Positive Control)1025.6 ± 2.951.2
SNP (Positive Control)5085.1 ± 7.6170.2

This initial data strongly suggests that NGM is capable of releasing nitric oxide in a concentration-dependent manner, albeit with potentially different kinetics or potency compared to the established donor SNP.

Part 2: Orthogonal Validation – From Chemical Release to Cellular Action

While direct NO release is a critical first piece of evidence, it is insufficient to confirm a biological MoA. We must now demonstrate that the NO released by NGM engages the canonical cellular machinery and elicits a downstream biological response.

Orthogonal Approach 1: Target Engagement via Downstream Signaling

The primary intracellular receptor for NO is soluble guanylate cyclase (sGC). Upon binding NO, sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of NO's physiological effects. Measuring cGMP accumulation in cells treated with NGM provides a direct link between the compound and its intended signaling pathway.

NO-cGMP Signaling Pathway NGM NGM (2-Nitro-5-glyceryl methylaniline) NO Nitric Oxide (NO) NGM->NO Releases sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) Downstream Downstream Physiological Effects (e.g., Vasodilation) cGMP->Downstream Activates

Caption: Proposed NO-sGC-cGMP signaling pathway for NGM.

  • Cell Culture:

    • Plate a relevant cell type known to express sGC (e.g., human umbilical vein endothelial cells, HUVECs) in a 24-well plate and grow to confluence.

  • Pre-treatment:

    • Wash cells with serum-free media.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor such as IBMX (100 µM) for 30 minutes to prevent cGMP degradation.

  • Compound Treatment:

    • Treat cells with various concentrations of NGM, SNP (positive control), or vehicle for a defined period (e.g., 15 minutes).

    • Include a cohort pre-treated with an sGC inhibitor (e.g., ODQ, 10 µM) for 30 minutes prior to NGM addition to confirm sGC dependency.

  • Cell Lysis:

    • Aspirate the media and lyse the cells using the lysis buffer provided in a commercial cGMP ELISA kit.

  • ELISA Procedure:

    • Perform the competitive ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the cGMP concentration in each sample based on the standard curve. Normalize the data to the total protein concentration of each sample.

TreatmentcGMP Concentration (pmol/mg protein) ± SD
Vehicle5.8 ± 0.9
NGM (50 µM)45.2 ± 5.1
SNP (50 µM)68.9 ± 7.2
ODQ (10 µM) + NGM (50 µM)8.1 ± 1.2

This data provides strong orthogonal evidence. NGM not only releases NO but also activates the canonical NO receptor, sGC, leading to a significant increase in the downstream messenger cGMP. Crucially, this effect is blocked by a specific sGC inhibitor, confirming the pathway's dependency.

Orthogonal Approach 2: Pharmacological Blockade with an NO Scavenger

A cornerstone of orthogonal validation is the ability to reverse the compound's effect with a specific antagonist. If NGM's biological activity is truly mediated by NO, then a molecule that scavenges NO should abrogate this activity. Carboxy-PTIO (c-PTIO) is a stable radical that reacts stoichiometrically with NO, effectively removing it from the system.

Orthogonal Validation Workflow cluster_0 Primary Hypothesis cluster_1 Orthogonal Test NGM NGM BioEffect Biological Effect (e.g., Vasodilation) NGM->BioEffect Induces NGM2 NGM cPTIO c-PTIO (NO Scavenger) NGM2->cPTIO Releases NO NoEffect Blocked Effect cPTIO->NoEffect Scavenges NO

Caption: Workflow for validation using an NO scavenger.

We will use an ex vivo model of isolated aortic rings to measure a physiologically relevant NO-dependent outcome: vasodilation.

  • Tissue Preparation:

    • Isolate thoracic aortic rings from a suitable animal model (e.g., rat).

    • Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Experimental Protocol:

    • Pre-constrict the aortic rings with phenylephrine to induce a stable contraction.

    • Generate a cumulative concentration-response curve for NGM by adding increasing concentrations to the bath.

    • In a parallel set of experiments, pre-incubate the rings with c-PTIO (e.g., 200 µM) for 20 minutes before pre-constriction and generation of the NGM concentration-response curve.

  • Data Acquisition:

    • Measure the isometric tension of the rings. Relaxation is expressed as a percentage of the pre-constriction induced by phenylephrine.

CompoundEC₅₀ for Vasodilation (µM)Max Relaxation (%)
NGM15.295.8
NGM + c-PTIO> 20012.3

The dramatic rightward shift in the EC₅₀ and the near-complete abolition of the maximal relaxation in the presence of the NO scavenger c-PTIO provide compelling evidence that the vasodilatory effect of NGM is overwhelmingly dependent on nitric oxide.

Conclusion: A Unified Mechanism of Action

The convergence of evidence from these three independent lines of investigation forms a robust and defensible MoA for 2-Nitro-5-glyceryl methylaniline.

  • Direct Chemical Evidence: The Griess assay confirmed that NGM is an NO donor in a cell-free system.

  • Cellular Target Engagement: NGM treatment led to a significant, sGC-dependent increase in intracellular cGMP, confirming engagement with the canonical NO signaling pathway.

  • Pharmacological Blockade: The physiological effect of NGM (vasodilation) was effectively neutralized by an extracellular NO scavenger.

This orthogonal approach significantly de-risks the compound's future development. By moving beyond a single assay and building a cohesive, multi-faceted MoA dossier, we establish a high degree of confidence in NGM's function as a nitric oxide-donating agent. This rigorous, scientifically grounded approach is essential for the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • Title: Nitric oxide: a physiologic messenger molecule Source: Annual Review of Physiology URL: [Link]

  • Title: Nitric Oxide: Biology and Pathobiology Source: ScienceDirect URL: [Link]

  • Title: The Griess Reaction and the Discovery of Nitric Oxide Source: FASEB Journal URL: [Link]

  • Title: Soluble guanylate cyclase: the forgotten sibling Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: cGMP-dependent protein kinases Source: The Journal of Biological Chemistry URL: [Link]

  • Title: Carboxy-PTIO: A new, stable, and water-soluble nitric oxide scavenger Source: Journal of the Chemical Society, Chemical Communications URL: [Link]

Safety Operating Guide

Navigating the Disposal of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol (CAS No. 80062-31-3), a compound encountered in various research and development settings. By integrating established safety protocols with a deep understanding of the compound's chemical nature, this document aims to empower researchers to handle its disposal with confidence and precision.

Understanding the Hazard Profile: A Triad of Chemical Functionalities

The disposal procedure for any chemical is fundamentally dictated by its inherent hazards. This compound possesses three key functional groups that inform its risk profile: a nitroaromatic group, a secondary amine, and a propanediol moiety.

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and environmental persistence. The strong electron-withdrawing nature of the nitro group can render the aromatic ring susceptible to certain reactions and contributes to the overall recalcitrance of the molecule to natural degradation.[1] Many nitroaromatic compounds are listed as priority pollutants by environmental agencies due to their potential for adverse health effects.[1]

  • Aminophenols: Aminophenol derivatives can exhibit varying degrees of toxicity. It is crucial to prevent their release into the environment, as they can be harmful to aquatic life.[2][3]

  • Propanediol Moiety: While the diol itself is less hazardous, its presence can influence the solubility and reactivity of the overall molecule. A safety data sheet for the related compound 3-(Methylamino)propane-1,2-diol indicates that it can cause severe skin burns and eye damage, highlighting the potential for irritation from this part of the structure.[4][5]

An assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) has classified this compound as harmful if swallowed.[6] This underscores the need for careful handling to prevent accidental ingestion.

The Core Disposal Strategy: High-Temperature Incineration

Considering the compound's chemical structure and the hazardous nature of its constituent functional groups, the recommended and most robust method for the disposal of this compound is high-temperature incineration .[7]

This process, carried out in a specialized hazardous waste incinerator, effectively destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.[7] Modern incinerators are equipped with sophisticated flue gas treatment systems to neutralize acidic gases and remove particulate matter, thereby preventing the release of harmful pollutants into the atmosphere.[7]

It is imperative to engage a licensed hazardous waste disposal contractor for this purpose. These professionals are equipped to handle, transport, and dispose of the chemical in full compliance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from the laboratory setting.

3.1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Safety Goggles: To protect the eyes from splashes.

  • Laboratory Coat: To shield the skin and clothing from contamination.

  • Nitrile Gloves: To prevent direct skin contact.

  • Closed-toe Shoes: To protect the feet from spills.[8]

3.2. Waste Segregation and Containerization: Preventing Unwanted Reactions

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all this compound waste. The original container is often the best choice for storing the waste.[9]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or nitrosating agents.[6][10] The presence of a secondary amine group creates a risk of forming potentially carcinogenic N-nitrosamines if it comes into contact with nitrosating agents (e.g., nitrites in acidic conditions).[6]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful").[11]

3.3. Spill Management: A Proactive Approach

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

3.4. Final Disposal: The Role of EHS

  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed waste disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Step 2: Segregate Waste Isolate from incompatible chemicals ppe->segregate containerize Step 3: Containerize & Label Use a dedicated, labeled container segregate->containerize spill Spill Occurs containerize->spill spill_protocol Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol Yes store Step 4: Secure Storage Satellite Accumulation Area spill->store No spill_protocol->store contact_ehs Step 5: Contact EHS Arrange for professional disposal store->contact_ehs incineration Final Disposal: High-Temperature Incineration by Licensed Vendor contact_ehs->incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterValue/ClassificationSource
Chemical Name This compound-
CAS Number 80062-31-3[13]
Molecular Formula C₁₀H₁₄N₂O₅[13]
Acute Oral Toxicity Harmful if swallowed[6]
Skin/Eye Irritation Potential for severe irritation based on structural analogs[4][5]
Environmental Hazard Potential for aquatic toxicity based on aminophenol and nitroaromatic structures[1][2][3]
Recommended Disposal High-Temperature Incineration[7]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the principles of waste minimization, proper segregation, and professional disposal through high-temperature incineration, researchers can ensure that this compound is managed responsibly from cradle to grave. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 3-Phenoxypropane-1,2-diol. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2017). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Juárez, J. F., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(4), 500-534. Retrieved from [Link]

  • Environmental Marketing Services. (2025). Effective Laboratory Waste Management. Retrieved from [Link]

  • Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35(10). Retrieved from [Link]

  • Ladona, M. G., et al. (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. Chemical Research in Toxicology, 13(1), 71-77. Retrieved from [Link]

  • Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5489. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Retrieved from [Link]

  • PubChem. (n.d.). 3-((L-Menthyl)oxy)propane-1,2-diol. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 80062-31-3

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol requires a nuanced approach that goes beyond standard "lab safety." As a nitro-aromatic intermediate (likely associated with the synthesis of beta-blockers like Nadolol), this compound presents a dual-threat profile: chemical toxicity typical of nitro-arenes (potential methemoglobinemia and skin sensitization) and thermal sensitivity inherent to the nitro group.

Do not treat this merely as a benign organic solid. In the absence of long-term toxicological data (common for intermediates), you must adopt a Control Banding Strategy of 3 or 4 (High Containment). The protocols below are designed to protect you from the "unknowns" of pharmaceutical intermediates.

Risk Assessment & Molecular Hazard Analysis

Effective PPE selection relies on understanding why the molecule is dangerous.

Functional GroupHazard MechanismCritical PPE Implication
Nitro Group (-NO₂) Energetic & Toxic: Potential for energetic decomposition if heated/shocked. High risk of skin absorption leading to systemic toxicity (methemoglobinemia).Glove Permeation: Nitro compounds can permeate nitrile. Double-gloving is mandatory. Waste: Never mix with strong oxidizers or reducers.
Methylamino Group Sensitization: Secondary amines are frequent skin/respiratory sensitizers.Respiratory Protection: Zero-tolerance for dust inhalation.
Propane-1,2-diol Tail Solubility: Increases water solubility, meaning sweat can facilitate skin absorption.Dermal Barrier: Tyvek sleeves are required to bridge the gap between glove and lab coat.

PPE Selection Matrix

This matrix overrides standard "Category 1" lab requirements.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The diol functionality implies solubility; a splash to the eye could result in rapid corneal uptake of the nitro-moiety.
Respiratory P100 Respirator or PAPR (if outside hood)N95 is insufficient for fine organic powders with potential mutagenic profiles. Engineering controls (Fume Hood) are primary, but P100 provides the necessary backup factor.
Dermal (Hands) Double Nitrile (0.11mm min) OR Silver Shield® (Laminate) Breakthrough Logic: Nitro-aromatics can degrade latex. Inner glove: Bright color (e.g., orange). Outer glove: Dark color (e.g., blue). This allows immediate visual detection of tears.
Dermal (Body) Tyvek® Lab Coat (Wrist-fitted)Cotton coats absorb liquids and hold the nitro-compound against the skin. Tyvek provides an impervious barrier.

Operational Protocol: The "Zero-Contact" Workflow

Phase A: Pre-Operational Validation
  • Static Check: Ensure the balance is grounded. Nitro-compounds can be static-sensitive.[1] Use an ionizing fan if available.

  • The "Glove Inspection": Inflate gloves with air to check for pinholes before donning.

  • Sash Height: Set fume hood sash to the lowest working position (approx. 18 inches/45 cm).

Phase B: Handling & Weighing (Critical Step)

Goal: Prevent dust generation and surface contamination.

  • Donning: Put on inner gloves, then Tyvek coat, then outer gloves (pulling cuffs over the Tyvek sleeves). Tape the junction if handling >10 grams.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle.

  • Solvation: If dissolving, add solvent slowly down the side of the vessel to prevent aerosolization.

    • Note: The dissolution of nitro-diols can be slightly exothermic. Monitor temperature.

Phase C: Decontamination & Doffing
  • Solvent Wipe: Wipe the exterior of the stock bottle with a methanol-dampened tissue before returning it to storage.

  • The "Yellow Check": Inspect your outer gloves. Yellow/Orange discoloration indicates nitro-compound contamination. If seen, treat gloves as hazardous waste immediately.

  • Doffing Order:

    • Remove outer gloves (turn inside out).

    • Remove eyewear.

    • Remove Tyvek coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizations

Figure 1: PPE Decision Logic for Nitro-Aromatic Intermediates

PPE_Decision_Tree Start Start: Handling CAS 80062-31-3 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Quantity Quantity > 100mg? Solid->Quantity GloveCheck Glove Selection: Double Nitrile vs Laminate Liquid->GloveCheck Hood Engineering Control: Chemical Fume Hood REQUIRED Quantity->Hood Yes Quantity->Hood No (Still Recommended) Resp Respiratory: P100 Mask (Backup) Hood->Resp If powder is fine/dusty Standard Standard: Double Nitrile (Change every 30 mins) GloveCheck->Standard Short Contact HighExp High Exposure: Silver Shield / Laminate GloveCheck->HighExp Immersion/Long Contact

Caption: Decision matrix for selecting PPE based on physical state and exposure duration. Note the emphasis on respiratory backup for powders.

Figure 2: Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Evac 1. Evacuate Immediate Area (Dust Risk) Spill->Evac PPE 2. Don Emergency PPE (Goggles, Double Gloves, P100) Evac->PPE Cover 3. Cover with Wet Paper Towels (Prevent Dust) PPE->Cover Clean 4. Wipe with Methanol/Water Cover->Clean Waste 5. Segregate as Hazardous (Do NOT mix with Oxidizers) Clean->Waste

Caption: Step-by-step spill response emphasizing dust suppression (wetting) to prevent inhalation of the nitro-compound.

Waste Disposal & Logistics

Crucial Warning: Nitro-aromatics are precursors to explosives. While this diol is relatively stable, never dispose of it in "Oxidizing Waste" containers (e.g., with nitric acid or peroxides), as this can trigger a runaway reaction [1].

  • Segregation: Dedicate a specific waste stream labeled "Halogenated/Non-Halogenated Organics - NITRO COMPOUNDS."

  • Quenching (If applicable): If the material is in a reactive mixture, ensure it is fully quenched before bottling.

  • Labeling: Clearly mark waste tags with "Toxic" and "Potential Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Chapter 6: Working with Chemicals. [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 80062-31-3).[3][4][5] National Center for Biotechnology Information. [Link] (Note: Link directs to analogous structure for functional group verification).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.